Product packaging for 1-Ethynyl-4-propylbenzene(Cat. No.:CAS No. 62452-73-7)

1-Ethynyl-4-propylbenzene

Cat. No.: B1305581
CAS No.: 62452-73-7
M. Wt: 144.21 g/mol
InChI Key: UVFFOABHOIMLNB-UHFFFAOYSA-N
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Description

1-Ethynyl-4-propylbenzene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B1305581 1-Ethynyl-4-propylbenzene CAS No. 62452-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFOABHOIMLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379405
Record name 1-Ethynyl-4-propylbenzene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62452-73-7
Record name 1-Ethynyl-4-propylbenzene
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Record name 1-Ethynyl-4-propylbenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethynyl-4-propylbenzene (CAS: 62452-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-propylbenzene, a substituted aromatic alkyne. The document details its physicochemical properties, synthesis, spectral data, and potential applications, with a focus on its relevance in synthetic chemistry and potential, though currently underexplored, role in medicinal chemistry.

Core Physicochemical and Safety Data

This compound is a pale yellow liquid at room temperature.[1][2] It is a combustible liquid and can cause skin and serious eye irritation. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 62452-73-7[1]
Molecular Formula C₁₁H₁₂[1][3]
Molecular Weight 144.22 g/mol [1]
Physical State Liquid[1][2]
Appearance Pale yellow to brown clear liquid[2][4]
Boiling Point 205 °C[5]
Density 0.91 g/cm³[5]
Refractive Index 1.53[1]
Flash Point 67 °C (153 °F)[5]
Purity >96.0% (GC)[2][4]
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)[4][6]

Safety Information:

Hazard StatementCode
Combustible liquidH227
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Note: Hazard information is based on available safety data sheets and may not be exhaustive.[2][5][6]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound and other terminal arylalkynes is the Sonogashira coupling reaction.[7][8][9] This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of a base.[7][8][9]

A common strategy for introducing the ethynyl group is to use a protected form of acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[9]

Experimental Protocol: Two-Step Synthesis of this compound via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling and deprotection methodologies.

Step 1: Sonogashira Coupling of 1-Bromo-4-propylbenzene with Trimethylsilylacetylene

  • Materials:

    • 1-Bromo-4-propylbenzene

    • Trimethylsilylacetylene (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA), anhydrous

    • Toluene, anhydrous

    • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-propylbenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

    • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq) and copper(I) iodide (0.05-0.10 eq).

    • Add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture.

    • Heat the mixture to 50-70 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, (4-propylphenylethynyl)trimethylsilane, by column chromatography on silica gel.

Step 2: Deprotection of (4-Propylphenylethynyl)trimethylsilane

  • Materials:

    • (4-Propylphenylethynyl)trimethylsilane (from Step 1)

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol or Tetrahydrofuran (THF)

    • Standard laboratory glassware

  • Procedure (using Potassium Carbonate):

    • Dissolve the silylated alkyne (1.0 eq) in methanol.

    • Add an excess of potassium carbonate (e.g., 2-3 eq).

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, add water to dissolve the solids.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Experimental Workflow Diagram

G cluster_synthesis Synthesis of this compound Start 1-Bromo-4-propylbenzene + Trimethylsilylacetylene Coupling Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA, Toluene) Start->Coupling Intermediate (4-Propylphenylethynyl)trimethylsilane Coupling->Intermediate Deprotection Deprotection (K₂CO₃, Methanol) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Synthetic workflow for this compound.

Spectral Data (Predicted)

Spectral DataExpected Characteristics
¹H NMR Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm. Ethynyl proton: A singlet around δ 3.0 ppm. Propyl group protons: A triplet for the methyl group (CH₃) around δ 0.9 ppm, a sextet for the methylene group (CH₂CH₃) around δ 1.6 ppm, and a triplet for the benzylic methylene group (ArCH₂) around δ 2.6 ppm.
¹³C NMR Aromatic carbons: Peaks in the range of δ 120-145 ppm. Alkynyl carbons: Two peaks in the range of δ 80-90 ppm. Propyl group carbons: Peaks in the range of δ 13-40 ppm.
IR Spectroscopy ≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹. C≡C stretch: A peak in the range of 2100-2150 cm⁻¹. Aromatic C-H stretch: Peaks above 3000 cm⁻¹. Aromatic C=C stretch: Peaks in the range of 1450-1600 cm⁻¹. Alkyl C-H stretch: Peaks in the range of 2850-2960 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 144.

Applications in Research and Development

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. The terminal alkyne functionality allows for a variety of chemical transformations, including:

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Further Coupling Reactions: It can be used in subsequent Sonogashira or other cross-coupling reactions to synthesize more complex conjugated systems.

  • Polymer Chemistry: Phenylacetylene derivatives are used in the synthesis of polymers with interesting electronic and optical properties.[10]

Liquid Crystal Synthesis

Substituted phenylacetylenes are known intermediates in the synthesis of liquid crystals.[5] The rigid, linear structure of the phenylacetylene core is conducive to the formation of mesophases. The propyl group can influence the melting and clearing points of the resulting liquid crystal materials.

Drug Development and Medicinal Chemistry

The application of this compound in drug development is not well-documented. However, the phenylacetylene scaffold is present in some biologically active molecules. The terminal alkyne can act as a reactive handle for bioconjugation or as a pharmacophore that interacts with biological targets.[11] The incorporation of an alkyne group can enhance metabolic stability and improve target selectivity.[12]

Given the prevalence of substituted anilines in kinase inhibitors, it is conceivable that an aniline derivative of this compound could be explored as a potential kinase inhibitor.[4][13] The general structure of many tyrosine kinase inhibitors involves a substituted aniline that binds to the hinge region of the kinase domain.

Potential Signaling Pathway Involvement: A Hypothetical Model

While there is no direct evidence linking this compound to a specific signaling pathway, we can propose a hypothetical scenario based on the known pharmacology of related structures. For instance, many small molecule inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. A hypothetical derivative of this compound, such as an anilino-pyrimidine or anilino-quinazoline, could potentially act as an EGFR inhibitor.

The diagram below illustrates a simplified EGFR signaling pathway that could be a target for such a hypothetical inhibitor.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos (Adaptor Proteins) Dimerization->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Hypothetical Inhibitor (Derivative of This compound) Inhibitor->Dimerization inhibits

Caption: Hypothetical inhibition of EGFR signaling.

Conclusion

This compound is a versatile chemical intermediate with established applications in synthetic chemistry and potential for use in materials science, particularly in the development of liquid crystals. While its role in drug discovery is currently underexplored, the presence of the reactive terminal alkyne and the substituted phenyl ring makes it an interesting scaffold for the design of novel bioactive molecules. Further research is warranted to elucidate its biological activities and potential therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

physical and chemical properties of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of 1-Ethynyl-4-propylbenzene (also known as 4-Propylphenylacetylene), a substituted aromatic alkyne. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. Its terminal alkyne and substituted benzene ring offer versatile handles for a variety of chemical transformations.

Core Physical and Chemical Properties

This compound is a combustible, light-sensitive liquid that is typically light yellow to brown in color.[1][2] It should be stored in a dark, dry, and sealed environment at room temperature.[1][2]

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 62452-73-7[1][3]
Molecular Formula C₁₁H₁₂[1][3]
Molecular Weight 144.21 - 144.22 g/mol [1][3][4]
Appearance Clear, light yellow to brown liquid[1][4][5]
Boiling Point 205 °C[1][2]
Density 0.91 g/cm³ (at 20°C)[1][2][4]
Refractive Index 1.5340[1][2]
Flash Point 67 °C (153 °F)[1][2][4]
Table 2: Chemical Identifiers
Identifier TypeIdentifierReference(s)
IUPAC Name This compound[3][5]
SMILES CCCC1=CC=C(C=C1)C#C[3]
InChI Key UVFFOABHOIMLNB-UHFFFAOYSA-N[1][3]
PubChem CID 2775133[6]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by its two primary functional groups: the terminal alkyne (ethynyl group) and the 1,4-disubstituted (para) aromatic ring.

  • Terminal Alkyne Reactivity : The hydrogen atom on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base (e.g., n-butyllithium, sodium amide) to form a powerful nucleophile, a lithium or sodium acetylide. This acetylide can then participate in various carbon-carbon bond-forming reactions. Key reactions involving the terminal alkyne include:

    • Sonogashira Coupling : A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides. This is one of the most important reactions for this class of compounds, allowing for the synthesis of disubstituted alkynes.[6][7][8]

    • Click Chemistry : The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

    • Addition Reactions : The triple bond can undergo addition reactions with reagents like halogens, hydrogen halides, and water (hydration), often catalyzed by metals.[3]

    • Alkynylation : The corresponding acetylide can act as a nucleophile, attacking electrophiles such as aldehydes, ketones, and alkyl halides.

  • Aromatic Ring Reactivity : The propyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, since the para position is already substituted, incoming electrophiles will primarily be directed to the ortho positions (adjacent to the propyl group).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step sequence involving a Sonogashira coupling followed by a deprotection step. This method is highly versatile and common in modern organic synthesis. An alternative approach is the Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne.

Method 1: Sonogashira Coupling and Deprotection (Proposed)

This is a robust method starting from a commercially available aryl halide. The workflow involves coupling with a protected acetylene source, followed by removal of the protecting group.

Sonogashira_Synthesis Start 1-Iodo-4-propylbenzene + (Trimethylsilyl)acetylene Reaction1 Sonogashira Coupling (Solvent: THF/DMA) Room Temp to 75°C Start->Reaction1 Catalysts Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base (e.g., Et₃N) Catalysts->Reaction1 Intermediate 1-(Propyl)-4-((trimethylsilyl)ethynyl)benzene Reaction1->Intermediate Formation of Protected Alkyne Deprotection Deprotection (Base: K₂CO₃) (Solvent: Methanol) Intermediate->Deprotection Purification Workup & Purification (Chromatography) Deprotection->Purification Formation of Terminal Alkyne Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Sonogashira Coupling of 1-Iodo-4-propylbenzene and (Trimethylsilyl)acetylene This protocol is adapted from a general procedure for Sonogashira couplings.[2][9]

  • Setup : To a dry, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-4-propylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Solvent and Reagents : Add a suitable solvent, such as a 9:1 mixture of degassed tetrahydrofuran (THF) and diethylamine (or triethylamine) (Et₃N).

  • Addition : To the stirred mixture, add (trimethylsilyl)acetylene (1.1-1.2 eq) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 50-70 °C) may be applied.

  • Workup : Upon completion, dilute the mixture with diethyl ether or ethyl acetate and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude protected alkyne, 1-(Propyl)-4-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group This protocol is adapted from a standard procedure for TMS deprotection.[1]

  • Setup : Dissolve the crude TMS-protected alkyne from Step 1 in methanol (MeOH).

  • Reagent : Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1-0.2 eq).

  • Reaction : Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether, wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes or petroleum ether) to yield pure this compound.

Method 2: Corey-Fuchs Reaction

This two-step method converts an aldehyde (4-propylbenzaldehyde) into the terminal alkyne.[10][11]

Corey_Fuchs_Synthesis Aldehyde 4-Propylbenzaldehyde Step1 Dibromo-olefination (Solvent: DCM) 0°C to RT Aldehyde->Step1 Reagents1 CBr₄ Triphenylphosphine (PPh₃) Reagents1->Step1 Dibromoalkene 1-(2,2-Dibromovinyl) -4-propylbenzene Step1->Dibromoalkene Step2 Rearrangement (Solvent: THF) -78°C Dibromoalkene->Step2 Reagents2 n-Butyllithium (n-BuLi) Reagents2->Step2 Product This compound Step2->Product via Lithium Acetylide

Caption: Synthetic pathway using the Corey-Fuchs reaction.

Step 1: Formation of the Dibromoalkene

  • Setup : To a solution of triphenylphosphine (PPh₃, 2.0 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (CBr₄, 1.0 eq).

  • Addition : After stirring for a few minutes, add a solution of 4-propylbenzaldehyde (1.0 eq) in DCM.

  • Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup : The crude dibromoalkene can be isolated after workup, which typically involves removing the triphenylphosphine oxide byproduct.

Step 2: Conversion to the Terminal Alkyne

  • Setup : Dissolve the isolated 1-(2,2-dibromovinyl)-4-propylbenzene in dry THF and cool the solution to -78 °C.

  • Addition : Slowly add n-butyllithium (n-BuLi, 2.1 eq) and stir at -78 °C for approximately 1 hour.

  • Quench : Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Purification : Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify by column chromatography to obtain the final product.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[2][4]

Table 3: GHS Hazard Information
Hazard TypeCodeDescriptionReference(s)
Pictogram GHS07 (Exclamation Mark)Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant[1][5]
Signal Word Warning[1][4][5]
Hazard Statements H227Combustible liquid[2][4][5]
H315Causes skin irritation[2][4][5]
H319Causes serious eye irritation[2][4][5]
H335May cause respiratory irritation[5]
Precautionary Statements P210Keep away from heat/sparks/open flames/hot surfaces. No smoking.[2][4]
P280Wear protective gloves/eye protection/face protection.[4]
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the chemical and physical properties of 1-Ethynyl-4-propylbenzene, a terminal alkyne compound of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound is a substituted aromatic hydrocarbon. Its key quantitative data are summarized below.

PropertyValueReferences
Molecular Formula C₁₁H₁₂[1][2][3]
Molecular Weight 144.217 g/mol [1][2]
CAS Number 62452-73-7[1][2][3][4]
Boiling Point 205 °C[4][5]
Density 0.91 g/mL[4][5]
Refractive Index 1.5340[4][5]
Flash Point 67 °C (153 °F)[4][5]
Physical Form Clear liquid[4][5][6]
Color Light yellow to Brown[4][5]

Experimental Protocols

A common method for the synthesis of terminal alkynes such as this compound is through the Sonogashira coupling reaction or by elimination reactions. A representative synthetic approach involves the following steps:

Synthesis of this compound via Sonogashira Coupling

  • Objective: To synthesize this compound from a suitable aryl halide and a protected acetylene source.

  • Materials:

    • 1-Iodo-4-propylbenzene (or 1-Bromo-4-propylbenzene)

    • Trimethylsilylacetylene (TMSA)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., toluene or THF)

    • Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection.

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-propylbenzene, the palladium catalyst, and copper(I) iodide in the anhydrous solvent.

    • Add the base, followed by the dropwise addition of trimethylsilylacetylene.

    • The reaction mixture is typically heated and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

    • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is then purified, often by column chromatography.

    • The resulting TMS-protected alkyne is then deprotected by treating it with TBAF in THF or a base like potassium carbonate in methanol to yield the final product, this compound.

    • The final product is purified by distillation or chromatography.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection cluster_purification Purification A 1-Iodo-4-propylbenzene + Trimethylsilylacetylene B Reaction Mixture (Pd catalyst, CuI, Base, Solvent) A->B Mixing C TMS-protected Alkyne B->C Heating D TMS-protected Alkyne F This compound (Crude Product) D->F E Deprotection Reagent (e.g., TBAF or K2CO3/MeOH) E->F G Crude Product H Purification (Distillation or Chromatography) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-propylbenzene from 4-propylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting 4-propylbenzaldehyde to 1-ethynyl-4-propylbenzene, a valuable terminal alkyne intermediate in organic synthesis. The document details two primary and robust methodologies: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, with a focus on the widely used Bestmann-Ohira modification.

This guide is intended for an audience with a strong background in synthetic organic chemistry. It offers detailed experimental protocols, quantitative data, and visual aids to facilitate the practical application of these methods in a laboratory setting.

Synthetic Strategies

The conversion of an aldehyde to a terminal alkyne is a one-carbon homologation. Two of the most reliable and frequently employed methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

  • Corey-Fuchs Reaction: This is a two-step process that first involves the conversion of the aldehyde to a 1,1-dibromoalkene intermediate. Subsequent treatment with a strong organolithium base effects an elimination and metal-halogen exchange to furnish the terminal alkyne.[1][2]

  • Seyferth-Gilbert Homologation (Bestmann-Ohira Modification): This method offers a more direct, one-pot conversion of the aldehyde to the terminal alkyne. The Bestmann-Ohira reagent, a diazophosphonate, is deacylated in situ to generate a potent nucleophile that reacts with the aldehyde to yield the alkyne after a cascade of reactions.[3][4] This modification is particularly advantageous as it proceeds under milder basic conditions compared to the original Seyferth-Gilbert protocol.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for both synthetic routes. While these are generalized protocols, they are based on well-established literature precedents and can be readily adapted for the specific synthesis of this compound from 4-propylbenzaldehyde.

Method 1: Corey-Fuchs Reaction

This two-step procedure first yields the intermediate, 1-(2,2-dibromovinyl)-4-propylbenzene, which is then converted to the final product.

Step 1: Synthesis of 1-(2,2-dibromovinyl)-4-propylbenzene

This step involves a Wittig-type reaction with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.[1][2]

Experimental Protocol:

  • Reagents and Materials:

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄)

    • 4-Propylbenzaldehyde

    • Dichloromethane (DCM), anhydrous

    • Hexanes

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The mixture will typically turn from colorless to a yellow-orange ylide solution.

    • After stirring for 15-30 minutes at 0 °C, add a solution of 4-propylbenzaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Upon completion, the reaction mixture is typically worked up by adding hexanes to precipitate triphenylphosphine oxide. The solid is removed by filtration.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate mixture) to yield 1-(2,2-dibromovinyl)-4-propylbenzene.

  • Quantitative Data:

    • Typical yields for the formation of 1,1-dibromoalkenes from aldehydes via the Corey-Fuchs reaction are in the range of 70-95%.[1]

Step 2: Synthesis of this compound

The dibromoalkene intermediate is treated with a strong base to induce elimination and form the terminal alkyne.[1][2]

Experimental Protocol:

  • Reagents and Materials:

    • 1-(2,2-dibromovinyl)-4-propylbenzene

    • n-Butyllithium (n-BuLi) in hexanes

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve 1-(2,2-dibromovinyl)-4-propylbenzene (1.0 eq.) in anhydrous tetrahydrofuran in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.1 eq.) dropwise to the stirred solution. The reaction is typically rapid.

    • After stirring at -78 °C for 1 hour, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

  • Quantitative Data:

    • This step generally proceeds in high yield.

Method 2: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)

This one-pot procedure provides a more direct route to the desired terminal alkyne.[3][4]

Experimental Protocol:

  • Reagents and Materials:

    • 4-Propylbenzaldehyde

    • Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

    • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

    • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure (using Potassium Carbonate in Methanol):

    • To a round-bottom flask, add 4-propylbenzaldehyde (1.0 eq.) and potassium carbonate (2.0-3.0 eq.).

    • Under an inert atmosphere, add anhydrous methanol.

    • To the stirred suspension, add the Bestmann-Ohira reagent (1.1-1.5 eq.) at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC). Reaction times can vary from a few hours to overnight.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Quantitative Data:

    • A general procedure for the Seyferth-Gilbert homologation reports a yield of 84% for a generic aldehyde.[6]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Summary of Reagents and Typical Yields

MethodStepKey ReagentsTypical Yield
Corey-Fuchs 1: Dibromoalkene FormationPPh₃, CBr₄70-95%[1]
2: Alkyne Formationn-BuLiHigh
Seyferth-Gilbert (Bestmann-Ohira) One-potBestmann-Ohira Reagent, K₂CO₃~84% (general)[6]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Appearance Colorless to pale yellow liquid
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.45 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.04 (s, 1H), 2.59 (t, J=7.5 Hz, 2H), 1.68-1.61 (m, 2H), 0.94 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 143.2, 131.6, 128.5, 120.4, 89.6, 88.8, 38.0, 24.4, 13.8

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

Corey_Fuchs_Reaction cluster_start Starting Material cluster_step1 Step 1 cluster_step2 Step 2 start 4-Propylbenzaldehyde reagents1 PPh3, CBr4 DCM, 0°C to rt intermediate 1-(2,2-Dibromovinyl)- 4-propylbenzene reagents1->intermediate reagents2 n-BuLi THF, -78°C to rt product This compound reagents2->product

Caption: Workflow for the Corey-Fuchs Reaction.

Seyferth_Gilbert_Homologation cluster_start Starting Material cluster_reaction One-Pot Reaction start 4-Propylbenzaldehyde reagents Bestmann-Ohira Reagent K2CO3, MeOH, rt product This compound reagents->product

Caption: Workflow for the Seyferth-Gilbert Homologation.

Signaling Pathway (Reaction Mechanism) Diagrams

The following diagrams illustrate the mechanisms of the key transformations.

Corey_Fuchs_Mechanism cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation PPh3 + CBr4 PPh3 + CBr4 Phosphonium Ylide Phosphonium Ylide PPh3 + CBr4->Phosphonium Ylide Formation of Ylide Oxaphosphetane Oxaphosphetane Phosphonium Ylide->Oxaphosphetane + 4-Propylbenzaldehyde 1-(2,2-Dibromovinyl)-4-propylbenzene 1-(2,2-Dibromovinyl)-4-propylbenzene Oxaphosphetane->1-(2,2-Dibromovinyl)-4-propylbenzene - Ph3PO Lithium Acetylide Lithium Acetylide 1-(2,2-Dibromovinyl)-4-propylbenzene->Lithium Acetylide + 2 n-BuLi (Halogen-Metal Exchange & Elimination) This compound This compound Lithium Acetylide->this compound Aqueous Workup

Caption: Mechanism of the Corey-Fuchs Reaction.

Bestmann_Ohira_Mechanism cluster_mechanism Bestmann-Ohira Mechanism Bestmann-Ohira Reagent Bestmann-Ohira Reagent Diazomethylphosphonate Anion Diazomethylphosphonate Anion Bestmann-Ohira Reagent->Diazomethylphosphonate Anion + K2CO3 / MeOH (Deacylation) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Diazomethylphosphonate Anion->Oxaphosphetane Intermediate + 4-Propylbenzaldehyde Vinylidene Carbene Vinylidene Carbene Oxaphosphetane Intermediate->Vinylidene Carbene - N2, - (MeO)2PO2- This compound This compound Vinylidene Carbene->this compound 1,2-Hydride Shift

Caption: Mechanism of the Bestmann-Ohira Reaction.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 1-Ethynyl-4-propylbenzene, a substituted aromatic alkyne. This document details the physicochemical properties, spectroscopic data, and a representative synthetic protocol. The information presented is intended to support research and development activities involving this compound.

Core Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 4-Propylphenylacetylene, p-Propylethynylbenzene
CAS Number 62452-73-7
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Physical Form Clear liquid
Color Pale yellow to reddish-yellow or yellow-brown

Spectroscopic and Physicochemical Data

The following tables summarize the key spectroscopic and physical data for this compound. It is important to note that while extensive searches were conducted, complete, experimentally verified spectral data for this compound was not publicly available. Therefore, the NMR data presented below is for the closely related derivative, 1-(Phenylethynyl)-4-propylbenzene , and is intended to serve as a reference point for the expected spectral characteristics of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40d2HAr-H (ortho to ethynyl)
~7.15d2HAr-H (ortho to propyl)
~3.05s1H≡C-H
~2.58t2H-CH₂- (benzylic)
~1.65sextet2H-CH₂-
~0.95t3H-CH₃

Note: This is a predicted spectrum based on known chemical shift values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmAssignment
~143.5Ar-C (ipso, propyl)
~132.0Ar-C (ortho to ethynyl)
~128.5Ar-C (ortho to propyl)
~120.0Ar-C (ipso, ethynyl)
~84.0-C≡
~77.0≡C-H
~38.0-CH₂- (benzylic)
~24.5-CH₂-
~13.8-CH₃

Note: This is a predicted spectrum based on known chemical shift values for similar functional groups.

Table 3: Key FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group
~3300≡C-H stretch (strong, sharp)
~2960-2850C-H stretch (alkyl)
~2100-C≡C- stretch (weak to medium, sharp)
~1605, 1510C=C stretch (aromatic)
~830p-disubstituted benzene C-H bend
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
m/zFragment
144[M]⁺ (Molecular Ion)
129[M-CH₃]⁺
115[M-C₂H₅]⁺
102[M-C₃H₆]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: This is a predicted fragmentation pattern based on typical mass spectral behavior of alkylbenzenes.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes like this compound is the Sonogashira coupling reaction. This protocol describes a general procedure.

Materials:

  • 1-Iodo-4-propylbenzene

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

  • Tetrabutylammonium fluoride (TBAF) for deprotection

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: A dried Schlenk flask is charged with 1-iodo-4-propylbenzene, the palladium catalyst, copper(I) iodide, and triphenylphosphine under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Anhydrous solvent and the amine base are added to the flask via syringe. The mixture is stirred until all solids are dissolved.

  • Alkyne Addition: Ethynyltrimethylsilane is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Deprotection: The crude product is dissolved in a suitable solvent (e.g., THF), and a solution of TBAF is added. The reaction is stirred at room temperature until the silyl group is completely removed (monitored by TLC).

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure product.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow start Start reagents Reagents: 1-Iodo-4-propylbenzene Ethynyltrimethylsilane Catalysts, Base, Solvent start->reagents sonogashira Sonogashira Coupling reagents->sonogashira workup Aqueous Workup sonogashira->workup deprotection Silyl Group Deprotection (TBAF) workup->deprotection purification Column Chromatography deprotection->purification product Pure this compound purification->product characterization Structural Characterization product->characterization nmr NMR (1H, 13C) characterization->nmr ir FT-IR characterization->ir ms Mass Spectrometry characterization->ms

Caption: Synthesis and characterization workflow.

Disclaimer: The information provided in this document is for research and development purposes only. Appropriate safety precautions should be taken when handling the described chemicals and performing the experimental procedures. The spectral data provided for this compound is based on predictions and data from a closely related compound and should be confirmed by experimental analysis.

Spectroscopic Characterization of 1-Ethynyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynyl-4-propylbenzene, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, raw spectroscopic data for this compound, this section presents predicted data based on the analysis of its chemical structure and comparison with similar compounds, such as propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d2HAr-H (ortho to ethynyl)
~7.15d2HAr-H (ortho to propyl)
~3.05s1HC≡C-H
~2.60t2HAr-CH₂-
~1.65sextet2H-CH₂-CH₂-CH₃
~0.95t3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~144Ar-C (ipso, propyl)
~132Ar-CH (ortho to ethynyl)
~129Ar-CH (ortho to propyl)
~120Ar-C (ipso, ethynyl)
~84C ≡CH
~77C≡C H
~38Ar-C H₂-
~24-C H₂-CH₂-CH₃
~14-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~2100Medium, sharpC≡C stretch
3100-3000MediumC-H stretch (aromatic)
3000-2850StrongC-H stretch (aliphatic)
~1610, 1510MediumC=C stretch (aromatic ring)
~830Strongp-disubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₁₁H₁₂), the expected molecular weight is approximately 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
144[M]⁺ (Molecular ion)
129[M-CH₃]⁺
115[M-C₂H₅]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • Transfer the solution to a clean 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.[1]

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.[2]

  • Place a single drop of this compound directly onto the ATR crystal.[2]

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[3]

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC) is suitable.[4]

  • The sample is vaporized in the ion source.

Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[4][5]

  • This causes ionization and fragmentation of the molecules.[4][5]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis of an organic compound.

References

A Technical Guide to the Solubility of 1-Ethynyl-4-propylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynyl-4-propylbenzene, a key intermediate in various synthetic applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile of this compound and furnishes a detailed, generalized experimental protocol for its quantitative determination.

Introduction to this compound

This compound, also known as 4-propylphenylacetylene, is an aromatic alkyne with the chemical formula C₁₁H₁₂. Its structure, featuring a terminal acetylene group and a propyl-substituted benzene ring, renders it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like," this compound, a nonpolar compound, is expected to be soluble in a range of organic solvents. Alkynes, as a class of hydrocarbons, are generally miscible with nonpolar and some polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Benzene, Diethyl Ether, Carbon TetrachlorideSolubleThe nonpolar nature of both the solute and the solvent leads to favorable van der Waals interactions.
Polar Aprotic Dichloromethane, Acetone, Ethyl AcetateSolubleThe molecule's overall nonpolar character still allows for dissolution in these solvents, which possess some degree of polarity.
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleThe presence of the aromatic ring and alkyl chain contributes to some solubility, but the hydrogen-bonding capability of the solvents may not strongly favor interaction with the nonpolar solute.
Aqueous WaterInsolubleAs a nonpolar hydrocarbon, it is immiscible with water.[1][2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from standard laboratory procedures for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or heating block

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Oven

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate solvent and solute to desired temperature B Add excess solute to a known volume of solvent A->B C Stir mixture in a sealed vial at constant temperature B->C D Allow undissolved solute to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the aliquot E->F G Transfer to a pre-weighed vial F->G H Evaporate the solvent G->H I Weigh the vial with the residue H->I J Calculate solubility I->J

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure
  • Temperature Control: Set the thermostatic water bath or heating block to the desired experimental temperature. Allow the solvent and the vial containing this compound to equilibrate to this temperature.

  • Sample Preparation: In a vial, add a known volume of the selected organic solvent. Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Seal the vial and place it in the thermostatic bath. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Phase Separation: Turn off the stirrer and allow the undissolved solute to settle to the bottom of the vial. It is critical that the temperature remains constant during this period.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

  • Filtration: Immediately pass the aliquot through a syringe filter into a pre-weighed, clean, and dry vial. This step removes any suspended microparticles.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

  • Final Weighing: Once the solvent has been completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [ (m₂ - m₁) / V ] * 100

    Where:

    • m₁ is the mass of the empty vial (g).

    • m₂ is the mass of the vial with the dried residue (g).

    • V is the volume of the supernatant withdrawn (mL).

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by a set of physicochemical principles. The following diagram illustrates the key relationships influencing its dissolution in an organic solvent.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Solute_Polarity Nonpolar Solute->Solute_Polarity Solute_IMFs Van der Waals Forces Solute->Solute_IMFs Solvent Organic Solvent Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_IMFs Intermolecular Forces Solvent->Solvent_IMFs Solubility Solubility Solute_Polarity->Solubility Solute_IMFs->Solubility Solvent_Polarity->Solubility Solvent_IMFs->Solubility

Caption: Factors Influencing Solubility.

Conclusion

References

Safety and Handling of 1-Ethynyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Ethynyl-4-propylbenzene (CAS No. 62452-73-7). The following sections detail the hazardous properties, personal protective measures, emergency procedures, and relevant experimental protocols for this compound. All quantitative data is summarized for clarity, and logical workflows are presented to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Its hazard classification according to the Globally Harmonized System (GHS) is summarized below.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[1][2][3][4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are critical for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₂[2]
Molecular Weight 144.22 g/mol [2]
Appearance Clear, pale yellow to reddish-yellow or yellow-brown liquid[3]
Boiling Point 205 °C[4]
Density 0.91 g/cm³[4]
Flash Point 67 °C (153 °F)[4]
Refractive Index 1.5340[4]
Storage Temperature Room temperature, in a cool, dark, and dry place.[3][4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Wear protective gloves.[1][5] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[1]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Take precautionary measures against static discharge.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Keep cool.[5]

  • Store away from incompatible materials such as oxidizing agents.

Emergency Procedures

First Aid Measures
  • If on Skin: Wash with plenty of soap and water.[1][6] If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustible liquid.[5] Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Containment and Cleaning: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Experimental Protocols

Flash Point Determination (Combustibility)

The flash point is determined experimentally using a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method (ASTM D93) is commonly used for combustible liquids.

Methodology:

  • The sample is placed in the test cup of the apparatus.

  • The sample is heated at a slow, constant rate with continuous stirring.

  • An ignition source is directed into the cup at regular intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test determines the potential of a chemical to cause skin irritation.[7][8][9]

Methodology:

  • A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[8]

  • The test chemical is applied topically to the RhE tissue.[8]

  • After a specific exposure period, the chemical is removed, and the tissue is incubated.

  • The viability of the tissue is measured, typically using an MTT assay, which assesses mitochondrial activity.[8]

  • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[8][9]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[1][10][11][12]

Methodology:

  • A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[12] The other eye serves as a control.

  • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12]

  • The degree of irritation is scored for the cornea, iris, and conjunctiva.

  • The reversibility of the observed effects is also evaluated.[12]

Acute Inhalation Toxicity (OECD 403)

This test provides information on the health hazards likely to arise from short-term exposure to a substance by inhalation.[4][13][14][15]

Methodology:

  • Experimental animals (typically rats) are exposed to the test substance for a defined period (usually 4 hours) in an inhalation chamber.[4][13]

  • The substance can be administered as a gas, vapor, or aerosol.

  • Several concentration levels are typically tested.

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after exposure.[4][13]

  • A gross necropsy is performed at the end of the observation period.[13] The results can be used to determine the LC50 (median lethal concentration).[4]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Setup_Work_Area Set Up in Fume Hood Gather_PPE->Setup_Work_Area Dispense_Chemical Dispense Chemical Setup_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Emergency_Protocols Emergency Protocols (Spill, Fire, Exposure) Perform_Experiment->Emergency_Protocols Dispose_Waste Dispose of Waste in Designated Container Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Store_Chemical Store in a Cool, Dry, Well-Ventilated Area Clean_Work_Area->Store_Chemical

References

A Comprehensive Technical Guide to 1-Ethynyl-4-propylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Key Phenylacetylene Building Block

This technical guide provides a detailed overview of 1-Ethynyl-4-propylbenzene, a valuable terminal alkyne building block for researchers, medicinal chemists, and professionals in drug development. This document covers its commercial availability from various suppliers, provides a detailed, plausible experimental protocol for its synthesis and purification, and explores its potential applications in medicinal chemistry, supported by relevant data and visualizations.

Commercial Availability and Suppliers

This compound (CAS No. 62452-73-7) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich CDS00464698%1 g, 5 g, 10 g
Tokyo Chemical Industry (TCI) E0750>96.0% (GC)5 g, 25 g
Thermo Scientific Varies97%Varies by distributor
BLD Pharm 62452-73-7VariesVaries
ChemicalBook CB513161198%, 99%Varies by listing
Matrix Fine Chemicals MM62452737N/AInquire for quote

Note: Availability, pricing, and purity may vary. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Light yellow to brown clear liquid
Boiling Point 205 °C[2]
Density 0.91 g/cm³[2]
Refractive Index 1.5340[2]
CAS Number 62452-73-7[2]
InChI Key UVFFOABHOIMLNB-UHFFFAOYSA-N
SMILES CCCc1ccc(cc1)C#C[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Sonogashira coupling reaction.[3][4][5] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A plausible and detailed two-step synthetic route starting from the commercially available 4-propyliodobenzene is outlined below. This involves an initial Sonogashira coupling with a protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step to yield the terminal alkyne.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling of 4-Propyliodobenzene with Ethynyltrimethylsilane

  • Materials:

    • 4-Propyliodobenzene

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add 4-propyliodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

    • Add anhydrous THF as the solvent, followed by triethylamine (7.0 eq).

    • To the stirred solution, add ethynyltrimethylsilane (1.1 eq) dropwise at room temperature.

    • The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite® to remove the catalyst residues.

    • The filtrate is washed sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude trimethylsilyl-protected product.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Materials:

    • Crude product from Step 1

    • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

    • Methanol or Tetrahydrofuran (THF)

  • Procedure using Potassium Carbonate:

    • Dissolve the crude trimethylsilyl-protected alkyne in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

The crude this compound can be purified by flash column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically effective.

For highly pure material, particularly for applications sensitive to trace metal impurities, argentation column chromatography can be employed. This technique utilizes silica gel impregnated with silver nitrate to selectively retain the alkyne, allowing for the removal of non-alkynic impurities. The alkyne is then eluted with a more polar solvent.

Analytical Data

The structure and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a triplet and a multiplet in the aliphatic region corresponding to the propyl group, aromatic protons in the range of 7.0-7.5 ppm, and a singlet for the acetylenic proton around 3.0 ppm.

    • ¹³C NMR: Characteristic signals for the sp-hybridized carbons of the alkyne are expected around 80-90 ppm. Aromatic and aliphatic carbon signals will also be present in their respective regions.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 144.21. Fragmentation patterns would likely involve the loss of the ethyl group from the propyl chain and other characteristic aromatic fragmentations.

  • Infrared (IR) Spectroscopy: A sharp absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. A weaker absorption for the C≡C triple bond stretch will be observed around 2100 cm⁻¹.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented in publicly available literature, the phenylacetylene scaffold is a privileged structure in medicinal chemistry.[6] The rigid, linear nature of the alkyne linker allows for the precise spatial orientation of pharmacophores, which is crucial for effective interaction with biological targets such as enzymes and receptors.

Derivatives of phenylacetylene have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The arylalkyne motif is present in numerous compounds with demonstrated anticancer activity.[6] These compounds can be designed to target various cellular pathways involved in cancer progression.

  • Receptor Agonists and Antagonists: The defined geometry of the alkyne linker is advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors, where specific binding orientations are critical for agonistic or antagonistic activity.[6]

  • Enzyme Inhibitors: The triple bond can participate in various non-covalent interactions within an enzyme's active site, including π-stacking and hydrogen bonding, making it a valuable component in the design of potent and selective enzyme inhibitors.

The propyl group on the phenyl ring of this compound provides a lipophilic handle that can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, membrane permeability, and metabolic stability. The terminal alkyne functionality serves as a versatile reactive handle for further chemical modifications, including "click" chemistry reactions, to build more complex molecular architectures.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-propyliodobenzene.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 4-Propyliodobenzene 4-Propyliodobenzene Reaction1 Pd(PPh3)2Cl2, CuI, TEA, THF 4-Propyliodobenzene->Reaction1 Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Reaction1 TMS-Protected_Product 1-(Trimethylsilylethynyl)-4-propylbenzene Reaction1->TMS-Protected_Product Reaction2 K2CO3, MeOH or TBAF, THF TMS-Protected_Product->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Potential Role in a Generic Signaling Pathway

The diagram below illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor in a generic kinase signaling pathway, a common target in drug discovery.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

A Historical and Technical Guide to Ethynylbenzene Derivatives in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical research and key developments concerning ethynylbenzene derivatives. From their fundamental synthesis to their significant applications in medicinal chemistry and material science, this document serves as a core resource for professionals in the field. It details critical experimental protocols, summarizes quantitative data, and visualizes complex biological pathways to facilitate a deeper understanding of this important class of molecules.

Historical Overview and Synthetic Methodologies

The exploration of ethynylbenzene and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on the unique reactivity of the carbon-carbon triple bond. Phenylacetylene, the parent compound, serves as a foundational building block in organic synthesis.[1][2] Its preparation has been refined over the years, with early methods involving dehydrohalogenation of styrene dibromide.[1]

The mid-20th century saw the development of more sophisticated and versatile synthetic routes, significantly expanding the accessibility and diversity of ethynylbenzene derivatives. Key methodologies that have become central to their synthesis include:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has become one of the most powerful and widely used methods for the synthesis of ethynylbenzene derivatives. Its discovery in the 1970s revolutionized the field, offering a highly efficient and functional group tolerant approach.

  • Corey-Fuchs Reaction: This two-step transformation of an aldehyde to a terminal alkyne provides a reliable method for introducing the ethynyl group. The reaction proceeds via a dibromo-olefin intermediate.

  • Seyferth-Gilbert Homologation: This reaction offers another route to terminal alkynes from aldehydes, utilizing a diazomethylphosphonate reagent.

These methods have enabled the synthesis of a vast array of substituted ethynylbenzenes, paving the way for the investigation of their physicochemical properties and potential applications.

Physicochemical Properties of Ethynylbenzene Derivatives

The presence of the ethynyl group imparts distinct physicochemical properties to the benzene ring. The linear and rigid nature of the C≡C bond influences molecular geometry, while its electron-withdrawing character affects the electronic properties of the aromatic system. A summary of key physicochemical properties for a selection of ethynylbenzene derivatives is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
EthynylbenzeneC₈H₆102.14-45142-144Insoluble in water; miscible with alcohol and ether.[1][2]
1-Ethynyl-4-methylbenzeneC₉H₈116.16-23162-163Insoluble in water.
1-Ethynyl-4-methoxybenzeneC₉H₈O132.162193-194Insoluble in water.
1-Ethynyl-4-nitrobenzeneC₈H₅NO₂147.13152-153-Insoluble in water.
1,4-DiethynylbenzeneC₁₀H₆126.1696-97-Insoluble in water.

Table 1: Physicochemical Properties of Selected Ethynylbenzene Derivatives. This table provides a comparative overview of the fundamental physical properties of ethynylbenzene and some of its common derivatives.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the ethynyl group have made it a valuable pharmacophore in modern drug design. Its ability to form key interactions with biological targets, act as a bioisostere for other functional groups, and serve as a reactive handle for "click chemistry" has led to its incorporation into a wide range of therapeutic agents. Ethynylbenzene derivatives have shown significant activity against a variety of targets, including:

  • Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are major targets in cancer therapy. The ethynylphenyl group can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases.

  • Monoamine Oxidases (MAOs): MAOs are involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for the treatment of depression and neurodegenerative diseases. Ethynylbenzene-containing compounds have been developed as potent and selective MAO inhibitors.[3][4][5][6]

  • β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Ethynylbenzene derivatives have been explored as BACE1 inhibitors to reduce amyloid plaque formation.[7][8][9][10][11]

  • HIV-1 Reverse Transcriptase: This viral enzyme is essential for the replication of HIV. The ethynyl group can be found in several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12][13][14][15][16]

  • Metabotropic Glutamate Receptor 5 (mGlu5): These receptors are involved in synaptic plasticity and are targets for the treatment of various neurological and psychiatric disorders. Ethynylbenzene derivatives have been developed as allosteric modulators of mGlu5.[17][18][19][20]

  • Free Fatty Acid Receptor 1 (FFA1/GPR40): This receptor is involved in insulin secretion and is a target for the treatment of type 2 diabetes. Ethynylbenzene-containing molecules have been investigated as FFA1 agonists.[21][22][23][24][25]

  • Steroid Receptors: These nuclear receptors are involved in a wide range of physiological processes, and their modulation is important in the treatment of cancers and hormonal disorders. The ethynyl group is a common feature in many synthetic steroid receptor modulators.[26][27][28][29][30]

A summary of the biological activities of representative ethynylbenzene derivatives against these targets is presented in Table 2.

TargetCompound ClassExample CompoundBiological Activity (IC₅₀/EC₅₀)Reference
Tyrosine Kinase (BTK)Imidazo[1,5-a]pyrazineDerivative 10.5 nM[31]
Monoamine Oxidase B (MAO-B)Pyrrole derivativeEM-DC-190.299 µM[4]
BACE1Aminopyrrolidine derivativeCompound 130.12 µM[10]
HIV-1 Reverse TranscriptasePyrimidinone derivativeK-5a21.11 µM (EC₅₀)[12]
mGlu5 Receptor (NAM)PhenylpicolinamideMTEP47.3 nM (IC₅₀)[20]
FFA1/GPR40 (Agonist)Phenylpropanoic acidTUG-42432 nM (EC₅₀)[25]
Androgen Receptor (Binding)Pregna-4,16-diene-6,20-dioneDerivative 10a3.2 nM (IC₅₀)[26]

Table 2: Biological Activity of Selected Ethynylbenzene Derivatives. This table highlights the potency of various ethynylbenzene-containing compounds against a range of important drug targets. IC₅₀ represents the half-maximal inhibitory concentration, while EC₅₀ represents the half-maximal effective concentration. NAM stands for Negative Allosteric Modulator.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of ethynylbenzene derivatives via three common and powerful reactions.

Sonogashira Coupling of Iodobenzene and Phenylacetylene

Reaction: Iodobenzene + Phenylacetylene → Diphenylacetylene

Materials:

  • Iodobenzene

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add iodobenzene (1.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture, followed by the addition of triethylamine (2.0 eq).

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diphenylacetylene.

Corey-Fuchs Synthesis of Ethynylbenzene from Benzaldehyde

Reaction: Benzaldehyde → 1,1-Dibromo-2-phenylethene → Ethynylbenzene

Step A: Formation of the Dibromo-olefin Materials:

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Benzaldehyde

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.0 eq) in anhydrous dichloromethane. The solution should turn deep red, indicating the formation of the ylide.

  • After stirring for 30 minutes at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexane.

  • Concentrate the filtrate to obtain the crude 1,1-dibromo-2-phenylethene, which can be used in the next step without further purification or purified by column chromatography.

Step B: Formation of the Terminal Alkyne Materials:

  • 1,1-Dibromo-2-phenylethene (from Step A)

  • n-Butyllithium (n-BuLi, in hexanes)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve the crude 1,1-dibromo-2-phenylethene in anhydrous tetrahydrofuran in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure (ethynylbenzene is volatile).

  • The crude ethynylbenzene can be purified by distillation.

Seyferth-Gilbert Homologation for Ethynylbenzene Synthesis

Reaction: Benzaldehyde + Dimethyl (diazomethyl)phosphonate → Ethynylbenzene

Materials:

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent)

  • Benzaldehyde

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add potassium tert-butoxide (1.1 eq) and anhydrous tetrahydrofuran.

  • Cool the suspension to -78 °C.

  • Slowly add a solution of dimethyl (diazomethyl)phosphonate (1.1 eq) in anhydrous THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethynylbenzene.

Signaling Pathways and Mechanisms of Action

The biological effects of ethynylbenzene derivatives are mediated through their interaction with specific protein targets, leading to the modulation of intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Tyrosine Kinase Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a pivotal role in cellular communication. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for various signaling proteins. This initiates a cascade of downstream events, often involving the Ras-MAPK pathway, which ultimately regulates gene expression and cellular processes like proliferation, differentiation, and survival. Ethynylbenzene-based inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade.

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Ethynylbenzene_Inhibitor Ethynylbenzene Inhibitor Ethynylbenzene_Inhibitor->RTK Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation

Caption: Tyrosine Kinase signaling pathway and its inhibition by ethynylbenzene derivatives.

Monoamine Oxidase (MAO) Mechanism

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. This process is crucial for regulating neurotransmitter levels in the brain. Ethynylbenzene-based inhibitors can act as irreversible or reversible inhibitors of MAO, preventing the breakdown of these key signaling molecules.

MAO_Mechanism Monoamine Monoamine (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Substrate Aldehyde Aldehyde Metabolite MAO->Aldehyde Hydrogen_Peroxide H₂O₂ MAO->Hydrogen_Peroxide Ammonia NH₃ MAO->Ammonia Ethynylbenzene_Inhibitor Ethynylbenzene Inhibitor Ethynylbenzene_Inhibitor->MAO Inhibition

Caption: Mechanism of monoamine oxidase and its inhibition.

BACE1 in Amyloid Precursor Protein (APP) Processing

BACE1 is an aspartyl protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by a subsequent cleavage by γ-secretase, leads to the formation of amyloid-β (Aβ) peptides. The aggregation of these peptides is a hallmark of Alzheimer's disease. Ethynylbenzene derivatives designed as BACE1 inhibitors aim to block this initial cleavage step, thereby reducing the production of Aβ.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_Secretase γ-Secretase Ab Amyloid-β (Aβ) gamma_Secretase->Ab C99->gamma_Secretase Cleavage Aggregation Aggregation Ab->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Ethynylbenzene_Inhibitor Ethynylbenzene Inhibitor Ethynylbenzene_Inhibitor->BACE1 Inhibition HIV_RT_Mechanism Viral_RNA Viral RNA Genome HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT Reverse Transcription RNA_DNA_Hybrid RNA-DNA Hybrid HIV_RT->RNA_DNA_Hybrid dsDNA Double-stranded DNA HIV_RT->dsDNA RNA_DNA_Hybrid->HIV_RT DNA Synthesis & RNA Degradation Integration Integration into Host Genome dsDNA->Integration Ethynylbenzene_NNRTI Ethynylbenzene NNRTI Ethynylbenzene_NNRTI->HIV_RT Allosteric Inhibition mGlu5_Signaling Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Ethynylbenzene_NAM Ethynylbenzene NAM Ethynylbenzene_NAM->mGlu5 Allosteric Modulation FFA1_Signaling Fatty_Acids Fatty Acids FFA1 FFA1/GPR40 Receptor Fatty_Acids->FFA1 Activation Gq Gq Protein FFA1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Insulin_Secretion Potentiated Insulin Secretion Ca_increase->Insulin_Secretion Ethynylbenzene_Agonist Ethynylbenzene Agonist Ethynylbenzene_Agonist->FFA1 Activation Steroid_Receptor_Signaling Steroid_Hormone Steroid Hormone (or Ethynylbenzene Modulator) Receptor Steroid Receptor Steroid_Hormone->Receptor Binding Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus HSP Heat Shock Proteins Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization HRE Hormone Response Element (DNA) Dimerization->HRE Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription Modulation

References

Stability and Storage of 1-Ethynyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethynyl-4-propylbenzene (CAS No. 62452-73-7), a terminal alkyne commonly utilized in organic synthesis and drug discovery. Due to its reactive ethynyl group, proper handling and storage are crucial to maintain its purity and prevent degradation.

Physicochemical Properties and Stability Profile

This compound is a combustible liquid, typically appearing as a clear, pale yellow to reddish-yellow or yellow-brown substance. While detailed quantitative stability studies are not extensively documented in publicly available literature, supplier safety data sheets and general chemical knowledge of terminal alkynes indicate sensitivity to certain environmental factors. The primary concerns for the stability of this compound are exposure to light, heat, and atmospheric oxygen.

Table 1: Summary of Physical and Safety Data

PropertyValueSource
CAS Number 62452-73-7
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [2]
Physical Form Clear liquid[1]
Color Pale yellow to Reddish-yellow to Yellow-brown
Boiling Point 205 °C[1]
Density 0.91 g/mL[1]
Flash Point 67 °C (153 °F)[1]
Signal Word Warning
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationaleSource
Temperature Room TemperaturePrevents potential degradation from freezing/thawing cycles or heat-induced polymerization/decomposition.[1]
Atmosphere Sealed in dry conditionsMinimizes contact with moisture and atmospheric oxygen, which can lead to side reactions with the alkyne functionality.[1]
Light Keep in a dark placeThe compound is noted as being light-sensitive, and exposure to light can catalyze degradation or polymerization reactions.[1]
Container Tightly sealed, appropriate containerPrevents evaporation and contamination.[1]
Ventilation Store in a well-ventilated placeAs a combustible liquid with potential respiratory irritation, good ventilation is a necessary safety precaution.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the available literature, terminal alkynes, in general, can be susceptible to several degradation routes, particularly under improper storage:

  • Oxidative Degradation: The ethynyl group can be prone to oxidation, especially in the presence of air and light, potentially leading to the formation of carboxylic acids or other oxygenated derivatives.

  • Polymerization: Terminal alkynes can undergo polymerization, which may be initiated by heat, light, or impurities. This can result in a viscous or solid product and a decrease in the purity of the monomer.

  • Dimerization (Glasner Coupling): In the presence of oxygen and a catalyst (such as copper salts), terminal alkynes can undergo oxidative coupling to form diynes.

Experimental Protocols

  • Forced Degradation Studies: Expose the compound to various stress conditions (e.g., elevated temperature, high humidity, UV/Vis light, and oxidative conditions) for a defined period.

  • Analytical Monitoring: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products.

  • Characterization of Degradants: Isolate and characterize any significant degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and MS to elucidate the degradation pathways.

Handling and Storage Workflow

The following diagram illustrates a recommended workflow for the handling and storage of this compound to maintain its stability and ensure safety.

G cluster_receiving Receiving and Initial Storage cluster_storage Long-Term Storage cluster_handling Handling for Use cluster_disposal Disposal A Receive Shipment B Inspect Container for Integrity A->B C Log into Inventory B->C D Transfer to Designated Storage Area C->D E Store at Room Temperature D->E F Keep in a Dark Location D->F G Ensure Container is Tightly Sealed and Dry D->G H Store in a Well-Ventilated Area D->H I Equilibrate to Ambient Temperature if Stored Cold J Handle in a Well-Ventilated Fume Hood I->J K Use Appropriate PPE (Gloves, Eye Protection) J->K L Minimize Exposure to Light and Air K->L M Tightly Reseal Container Immediately After Use L->M M->D Return to Storage N Dispose of Unused Material and Empty Containers According to Regulations

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling Reaction with 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 1-ethynyl-4-propylbenzene in Sonogashira cross-coupling reactions. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild conditions and broad functional group tolerance.[2]

The protocols outlined below are designed for researchers in organic synthesis and drug development, offering detailed methodologies for the coupling of this compound with various aryl halides.

General Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

Experimental Protocols

The following are representative protocols for the Sonogashira coupling of this compound with different classes of aryl halides. The reactivity of the aryl halide generally follows the order: I > Br > Cl.

Protocol 1: Sonogashira Coupling with an Aryl Iodide (e.g., 4-Iodoanisole)

This protocol describes the coupling of this compound with 4-iodoanisole to synthesize 1-(4-methoxyphenyl)-2-(4-propylphenyl)acetylene.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a dry Schlenk flask, add 4-iodoanisole (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Protocol 2: Sonogashira Coupling with an Aryl Bromide (e.g., 1-Bromo-4-nitrobenzene)

This protocol details the coupling of this compound with 1-bromo-4-nitrobenzene. Due to the lower reactivity of aryl bromides compared to iodides, slightly more forcing conditions may be required.

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous DMF (3 mL).

  • Add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv.) and diisopropylamine (3.0 mmol, 3.0 equiv.) to the catalyst mixture.

  • Add this compound (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL).

  • Wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient.

Protocol 3: Sonogashira Coupling with an Aryl Chloride (e.g., 4-Chlorotoluene)

The coupling of aryl chlorides typically requires more active catalyst systems and higher temperatures due to the strength of the C-Cl bond.

Materials:

  • This compound

  • 4-Chlorotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane for chromatography

Procedure:

  • To a Schlenk tube, add 4-chlorotoluene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(t-Bu)₃·HBF₄ (0.06 mmol, 6 mol%), CuI (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (4 mL) and this compound (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using hexane as the eluent.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides. These are generalized conditions and may require optimization for specific substrates.

Table 1: Sonogashira Coupling with Aryl Iodides

EntryAryl IodidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePdCl₂(PPh₃)₂ (2)4TEATHFRT392
2IodobenzenePdCl₂(PPh₃)₂ (2)4TEATHFRT2.595
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (1.5)3TEATHFRT296
44-IodotoluenePdCl₂(PPh₃)₂ (2)4TEATHFRT3.590

Table 2: Sonogashira Coupling with Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (8)5DIPADMF601488
2BromobenzenePd(OAc)₂ (2.5)PPh₃ (10)5DIPADMF801875
34-BromoanisolePd(OAc)₂ (2.5)PPh₃ (10)5DIPADMF802072
44-BromotoluenePd(OAc)₂ (2.5)PPh₃ (10)5DIPADMF801878

Table 3: Sonogashira Coupling with Aryl Chlorides

EntryAryl ChloridePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃·HBF₄ (6)3K₂CO₃Dioxane1002465
2ChlorobenzenePd₂(dba)₃ (2)P(t-Bu)₃·HBF₄ (8)4K₂CO₃Dioxane1102455
31-Chloro-4-nitrobenzenePd₂(dba)₃ (1)P(t-Bu)₃·HBF₄ (4)2Cs₂CO₃Dioxane901878

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow reagents 1. Reagent Preparation - Aryl Halide - this compound - Catalysts (Pd & Cu) - Base & Solvent reaction_setup 2. Reaction Setup - Add solids to flask - Inert atmosphere - Add solvent & base - Add alkyne reagents->reaction_setup Combine reaction 3. Reaction - Stirring at specified  temperature - Monitor by TLC/GC-MS reaction_setup->reaction Initiate workup 4. Work-up - Quench reaction - Extraction - Washing & Drying reaction->workup Completion purification 5. Purification - Column Chromatography workup->purification Crude Product product 6. Product - Diarylacetylene Derivative purification->product Pure Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) product R¹-C≡C-R² transmetalation R¹-Pd(II)L₂-C≡CR² pd_complex->transmetalation Transmetalation transmetalation->pd0 transmetalation->product Reductive Elimination alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + CuX, Base cu_acetylide->pd_complex To Pd Cycle base Base cu_salt CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Ethynyl-4-propylbenzene. This versatile building block is a key intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. The methodologies described herein focus on three of the most powerful cross-coupling reactions: Sonogashira, Suzuki, and Stille couplings, offering a robust toolkit for the construction of carbon-carbon bonds.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity under mild conditions.[1] These reactions have revolutionized the synthesis of complex molecules and are widely used in the pharmaceutical industry for drug discovery and development.[2] The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps.[3]

This compound, with its terminal alkyne functionality, is an excellent substrate for these transformations, allowing for the introduction of the 4-propylphenylacetylene moiety into a variety of organic scaffolds.[4]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Application

The Sonogashira coupling of this compound is widely used for the synthesis of unsymmetrical diarylalkynes and other conjugated systems. These products are often key intermediates in the synthesis of biologically active compounds and organic electronic materials.

Data Presentation
EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ / CuIEt₃NTHFRT492
24-BromoanisolePdCl₂(PPh₃)₂ / CuIPiperidineDMF60688
33-IodopyridinePd(dppf)Cl₂ / CuIDIPAToluene80585
41-BromonaphthalenePd(OAc)₂/XPhos / CuICs₂CO₃Dioxane1001278
Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, organic solvents, silica gel)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and copper(I) iodide (4 mol%).

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

  • Add the amine base (e.g., Et₃N, 2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualization

Sonogashira_Mechanism cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C#CR Ar-Pd(II)L2-C#CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C#CR Transmetalation Cu-X Cu-X Ar-Pd(II)L2-C#CR->Pd(0)L2 Reductive Elimination Ar-C#CR Ar-C#CR Ar-Pd(II)L2-C#CR->Ar-C#CR Product Cu-C#CR Cu-C#CR Cu-X->Cu-C#CR Alkyne Coordination & Deprotonation Cu-C#CR->Ar-Pd(II)L2-X To Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[7] This reaction is widely used due to the stability and low toxicity of the organoboron reagents.[8]

Application

The Suzuki coupling of an alkynylboronic ester derived from this compound with aryl or vinyl halides allows for the synthesis of various conjugated enynes and diarylalkynes. This method is particularly useful when functional group tolerance is a key consideration.

Data Presentation
EntryAryl HalideOrganoboron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisole4-Propylphenylacetylene pinacol boronatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801285
22-Bromothiophene4-Propylphenylacetylene pinacol boronatePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90879
3Vinyl bromide4-Propylphenylacetylene pinacol boronatePd₂(dba)₃ / SPhosK₃PO₄THF60690
44-Chlorotoluene4-Propylphenylacetylene pinacol boronatePd(OAc)₂ / RuPhosCsFt-BuOH1002472
Experimental Protocol

Materials:

  • Alkynylboronic ester of this compound (e.g., 4-Propylphenylacetylene pinacol boronate)

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Dioxane and water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the alkynylboronic ester (1.1 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualization

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Product Ar-R Ar-Pd(II)L2-R->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[9] It is a highly versatile reaction due to the tolerance of many functional groups and the commercial availability of a wide range of organostannane reagents.

Application

The Stille coupling of an alkynylstannane derived from this compound with various organic electrophiles provides a reliable route to complex molecular architectures. This method is particularly advantageous when mild, neutral reaction conditions are required.

Data Presentation
EntryOrganic HalideOrganostannane ReagentCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
14-Vinyl-bromobenzeneTributyl(4-propylphenylethynyl)stannanePd(PPh₃)₄-Toluene1101689
2Acyl chlorideTributyl(4-propylphenylethynyl)stannanePdCl₂(PPh₃)₂-THF65482
32-IodofuranTributyl(4-propylphenylethynyl)stannanePd₂(dba)₃ / P(fur)₃LiClDioxane1001275
4Allyl chlorideTributyl(4-propylphenylethynyl)stannanePd(dba)₂ / AsPh₃-NMP80880
Experimental Protocol

Materials:

  • Alkynylstannane of this compound (e.g., Tributyl(4-propylphenylethynyl)stannane)

  • Organic halide or triflate

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Optional: Additive (e.g., LiCl)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve the organic halide (1.0 equivalent) and the alkynylstannane (1.1 equivalents) in the anhydrous, degassed solvent (e.g., Toluene).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If required, add any additive.

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the required duration. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk flask under inert atmosphere B Add Pd catalyst and solvent A->B C Add organic halide and organostannane B->C D Heat and stir C->D E Monitor reaction progress (TLC/GC-MS) D->E F Cool and add KF solution E->F Reaction Complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I Final Product Final Product I->Final Product

Caption: General experimental workflow for a Stille coupling reaction.

Safety Precautions

  • Palladium catalysts, organostannanes, and some organic halides are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Organostannane residues are toxic and must be disposed of according to institutional guidelines. The use of a KF workup is recommended to precipitate tin byproducts.

  • Inert atmosphere techniques are crucial for the success of these reactions, as the palladium(0) catalysts are often air-sensitive.

By following these detailed protocols and application notes, researchers can effectively utilize the palladium-catalyzed cross-coupling of this compound for the synthesis of a diverse array of valuable organic molecules.

References

Application Notes and Protocols for 1-Ethynyl-4-propylbenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethynyl-4-propylbenzene in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These reactions are highly efficient and versatile, making them ideal for applications in drug discovery, bioconjugation, and materials science.

Application Notes

This compound is an aromatic terminal alkyne that serves as a valuable building block in click chemistry. The presence of the propyl group provides a degree of lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. The terminal alkyne functionality allows for its facile conjugation with a wide variety of azide-containing molecules to form stable 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[1]

Key Applications:

  • Drug Discovery and Lead Optimization: The 1,2,3-triazole ring formed through the click reaction is a well-established pharmacophore that can act as a stable linker or participate in biological interactions. By reacting this compound with a library of diverse azides, novel small molecule libraries can be rapidly synthesized for high-throughput screening to identify new drug leads. The propylphenyl moiety can be systematically varied to explore structure-activity relationships (SAR) and optimize lead compounds for improved potency and pharmacokinetic profiles.

  • Bioconjugation: this compound can be used to label and track biomolecules. For instance, it can be incorporated into a small molecule probe which is then "clicked" onto a biomolecule (e.g., a protein or nucleic acid) that has been functionalized with an azide group. This enables the study of biological processes and the development of diagnostic tools.

  • Development of Targeted Drug Delivery Systems: This alkyne can be incorporated into a targeting ligand (e.g., a peptide or antibody fragment) which is then conjugated to a drug molecule containing an azide. This approach allows for the specific delivery of therapeutic agents to target cells or tissues, minimizing off-target effects.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Appearance Light yellow to brown clear liquid
Purity (GC) >96.0%
CAS Number 62452-73-7

Experimental Protocols

The following protocols describe the general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. These can be adapted for specific azides and applications.

Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol details the synthesis of a model triazole from this compound and benzyl azide using an in situ generated copper(I) catalyst.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Quantitative Data for Model Reactions:

The following table provides representative data for the CuAAC reaction of this compound with various azides, based on typical yields for similar aryl alkynes.[2][3]

AzideProductReaction Time (h)Yield (%)
Benzyl azide1-Benzyl-4-(4-propylphenyl)-1H-1,2,3-triazole1295
Phenyl azide1-Phenyl-4-(4-propylphenyl)-1H-1,2,3-triazole1892
1-Azido-4-methylbenzene1-(4-Methylphenyl)-4-(4-propylphenyl)-1H-1,2,3-triazole1694
1-Azidohexane1-Hexyl-4-(4-propylphenyl)-1H-1,2,3-triazole1096
Protocol 2: Bioconjugation to an Azide-Modified Peptide

This protocol outlines a general procedure for conjugating this compound to a peptide containing an azido-functionalized amino acid.

Materials:

  • This compound

  • Azide-modified peptide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine hydrochloride

  • Phosphate buffer (100 mM, pH 7.0)

  • HPLC for purification and analysis

Procedure:

  • Prepare a stock solution of the azide-modified peptide in phosphate buffer.

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • In a microcentrifuge tube, combine the azide-modified peptide solution and the this compound solution. The final concentration of the peptide should be in the low millimolar to high micromolar range, with the alkyne in slight excess (1.2-2.0 eq).

  • Prepare a premixed solution of CuSO₄ and THPTA in water.

  • Prepare fresh solutions of sodium ascorbate and aminoguanidine hydrochloride in water.

  • Add the CuSO₄/THPTA solution, aminoguanidine solution, and sodium ascorbate solution to the reaction mixture in that order. Final concentrations should be approximately: CuSO₄ (50-100 µM), THPTA (250-500 µM), sodium ascorbate (1-5 mM), and aminoguanidine (1-5 mM).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, the conjugated peptide can be purified by preparative HPLC.

Visualizations

Workflow for Drug Discovery using Click Chemistry

DrugDiscoveryWorkflow cluster_synthesis Synthesis of Building Blocks cluster_click Click Chemistry Reaction cluster_screening Screening and Optimization Alkyne This compound CuAAC CuAAC Reaction (High-Throughput) Alkyne->CuAAC AzideLibrary Azide Library (Diverse Scaffolds) AzideLibrary->CuAAC TriazoleLibrary 1,2,3-Triazole Library CuAAC->TriazoleLibrary HTS High-Throughput Screening TriazoleLibrary->HTS Hit Hit Compound HTS->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate SignalingPathway cluster_pathway Cellular Signaling Cascade Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Drug Triazole-based Inhibitor (derived from This compound) Drug->Kinase2 Inhibition

References

Application Notes and Protocols for the Polymerization of 1-Ethynyl-4-propylbenzene in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential applications of poly(1-Ethynyl-4-propylbenzene), a substituted polyacetylene with promise in advanced materials science. While specific data for this polymer is emerging, this document outlines generalized protocols for its polymerization based on established methods for analogous phenylacetylene derivatives. Potential applications in organic electronics and as a precursor for high-performance carbon materials are discussed. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the synthesis and characterization of this novel polymer.

Introduction to Poly(this compound)

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and thermal properties. The introduction of substituents onto the phenyl ring of a poly(phenylacetylene) backbone allows for the fine-tuning of these properties, leading to materials with tailored characteristics. This compound is a monomer that, upon polymerization, yields poly(this compound), a polymer with a conjugated backbone and propyl side chains. These side chains can enhance solubility and processability, which are often challenges in the field of conjugated polymers. The resulting material is of interest for applications in organic electronics, sensor technology, and as a high-yield carbon precursor.

Potential Applications in Material Science

Organic Electronics

The conjugated backbone of poly(this compound) suggests its potential for use in organic electronic devices. The electrical conductivity of polyacetylenes can be significantly increased through a process known as doping.[1][2] By introducing oxidizing or reducing agents (dopants), charge carriers are introduced into the polymer chain, leading to a dramatic increase in conductivity.[1] Doped poly(this compound) could potentially be utilized as a conductive material in applications such as:

  • Organic Light-Emitting Diodes (OLEDs): As a charge transport layer.

  • Organic Photovoltaics (OPVs): As a donor or acceptor material.

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

The propyl substituents may enhance the polymer's solubility in organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing, which are advantageous for large-area and flexible electronics.

High-Performance Carbon Materials

Poly(phenylacetylene) derivatives have been investigated as precursors for carbon materials due to their high carbon content and thermal stability.[3] Upon pyrolysis under an inert atmosphere, these polymers can be converted into carbonaceous materials with high char yields.[3] Poly(this compound), with its high aromatic content, is expected to exhibit a high carbon yield upon thermal treatment. These carbon materials could find applications in:

  • Carbon Fibers: For lightweight and high-strength composites.

  • Anode Materials for Batteries: Leveraging the conductive carbon structure.

  • Porous Carbons: For applications in catalysis and gas storage.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound based on methods reported for other substituted phenylacetylenes. Researchers should optimize these conditions for the specific monomer.

Rhodium-Catalyzed Polymerization

Rhodium-based catalysts, such as [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene), are known to be effective for the polymerization of phenylacetylenes, often yielding high molecular weight polymers.[4][5][6]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst)

  • Triethylamine (co-catalyst/activator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry the toluene over a suitable drying agent and distill under an inert atmosphere.

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Catalyst Solution Preparation: In a separate Schlenk tube, dissolve the [Rh(nbd)Cl]₂ catalyst and triethylamine in a small amount of anhydrous toluene.

  • Polymerization: To the main reaction flask, add the desired amount of this compound and anhydrous toluene. Heat the solution to the desired reaction temperature (e.g., 30-60 °C).

  • Initiation: Inject the prepared catalyst solution into the monomer solution with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the solution. Samples can be taken periodically to determine monomer conversion and molecular weight by techniques like Gel Permeation Chromatography (GPC).

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Anionic Polymerization

Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), can be used for the controlled polymerization of some acetylene monomers, potentially leading to polymers with narrow molecular weight distributions.[7][8]

Materials:

  • This compound (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous tetrahydrofuran (THF) or other polar aprotic solvent

  • Methanol (terminating agent)

  • Hexane (for washing)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purity: Ensure the monomer and solvent are rigorously purified and free of protic impurities, which can terminate the anionic polymerization.

  • Reaction Setup: Set up a Schlenk flask under a high vacuum and then backfill with a high-purity inert gas.

  • Solvent and Monomer Addition: Add the anhydrous THF and the purified this compound to the reaction flask via a gas-tight syringe.

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the n-BuLi initiator dropwise while stirring. The appearance of a deep color may indicate the formation of the propagating carbanionic species.

  • Propagation: Allow the reaction to proceed for the desired time, maintaining the temperature and inert atmosphere.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol.

  • Isolation: Precipitate the polymer by pouring the solution into a non-solvent like hexane.

  • Purification: Collect the polymer by filtration, wash with hexane, and dry under vacuum.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Technique Parameter Measured Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, stereoregularityConfirmation of the polymer structure, presence of signals corresponding to the propyl group and the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsDisappearance of the ethynyl C-H stretch and appearance of characteristic peaks for the polyene backbone.
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn)High molecular weight (e.g., >10,000 g/mol ) is desirable for good mechanical properties. PDI will depend on the polymerization method (lower for anionic).
Thermogravimetric Analysis (TGA) Thermal stability, Decomposition temperature (Td), Char yieldHigh thermal stability is expected for poly(phenylacetylene)s. A high char yield at elevated temperatures would indicate good potential as a carbon precursor.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)The Tg will be influenced by the propyl side chains, which may lower it compared to unsubstituted poly(phenylacetylene), potentially improving processability.

Diagrams

Polymerization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications Monomer This compound (Monomer) Polymerization Polymerization (Inert Atmosphere) Monomer->Polymerization Catalyst Catalyst (e.g., Rhodium-based) Catalyst->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Polymer Poly(this compound) Precipitation->Polymer NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography Polymer->GPC TGA Thermogravimetric Analysis Polymer->TGA DSC Differential Scanning Calorimetry Polymer->DSC Electronics Organic Electronics Polymer->Electronics Carbon High-Performance Carbon Materials Polymer->Carbon

Caption: Workflow for the synthesis, characterization, and potential application of poly(this compound).

Application_Pathway cluster_electronics Pathway to Organic Electronics cluster_carbon Pathway to Carbon Materials Start Poly(this compound) Doping Doping (e.g., with Iodine or FeCl3) Start->Doping Pyrolysis Pyrolysis (Inert Atmosphere, High Temp.) Start->Pyrolysis ConductivePolymer Conductive Polymer Doping->ConductivePolymer Device Device Fabrication (e.g., Spin Coating) ConductivePolymer->Device OLED OLEDs Device->OLED OPV OPVs Device->OPV OFET OFETs Device->OFET CarbonMaterial High-Yield Carbon Pyrolysis->CarbonMaterial CarbonFiber Carbon Fibers CarbonMaterial->CarbonFiber Anode Battery Anodes CarbonMaterial->Anode

Caption: Potential pathways for the application of poly(this compound) in material science.

References

Application Notes and Protocols: Synthesis of Tolane-Based Liquid Crystals Using 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-Ethynyl-4-propylbenzene in the synthesis of tolane-based liquid crystals. The protocols detailed herein are grounded in established synthetic methodologies, with a primary focus on the Sonogashira cross-coupling reaction. This document is intended to serve as a detailed guide for researchers in materials science, organic chemistry, and drug development.

Introduction

Tolane-based liquid crystals, characterized by their diarylacetylene core, are a significant class of mesogenic materials. Their rigid, linear molecular structure is conducive to the formation of liquid crystalline phases, making them suitable for a variety of applications, including advanced display technologies and optical materials. The incorporation of a 4-propylphenyl group, through the use of this compound, influences the mesomorphic properties, such as the melting and clearing points, and can be tailored to achieve desired liquid crystal phases.

The primary synthetic route to these materials is the palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction between this compound and a variety of aryl halides. This versatile reaction allows for the modular assembly of a wide range of tolane derivatives with tunable physical properties.

Synthetic Workflow

The synthesis of tolane-based liquid crystals from this compound is typically achieved through a Sonogashira cross-coupling reaction. The general workflow involves the reaction of this compound with a functionalized aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts & Base 1_Ethynyl_4_propylbenzene This compound Reaction Sonogashira Coupling 1_Ethynyl_4_propylbenzene->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction Base Amine Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Tolane Liquid Crystal Purification->Product

Caption: Synthetic workflow for tolane liquid crystals.

Data Presentation

Table 1: Phase Transition Temperatures of Representative Tolane Liquid Crystals

Compound StructureRR'Phase Transitions (°C)Reference
n-C₃H₇ (Propyl)OCH₃ (Methoxy)Cr 85 N 165 I[1][2]
n-C₃H₇ (Propyl)CN (Cyano)Cr 102 N 238 I[1][2]
n-C₅H₁₁ (Pentyl)OCH₃ (Methoxy)Cr 78 N 150 I[1][2]
n-C₅H₁₁ (Pentyl)CN (Cyano)Cr 95 N 245 I[1][2]

Cr = Crystalline, N = Nematic, I = Isotropic. Data is for analogous 4-alkyl-4'-substituted tolanes. The clearing point is the temperature of the N to I transition.

Table 2: Electro-Optical Properties of Representative Tolane Liquid Crystals

Compound ClassBirefringence (Δn) at ~589 nmDielectric Anisotropy (Δε) at 1 kHzReference
Alkyl/Alkoxy Tolanes~ 0.20 - 0.30Low (positive or negative)[1][3]
Alkyl/Cyano Tolanes~ 0.25 - 0.40High positive[1][3]
Laterally Fluorinated Tolanes~ 0.20 - 0.35Moderate to high negative[1]

These are typical ranges for the tolane class of liquid crystals. The exact values will depend on the specific molecular structure.

Experimental Protocols

Protocol 1: Synthesis of a Tolane Liquid Crystal via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a tolane liquid crystal by coupling this compound with an aryl iodide.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide (e.g., 4-iodoanisole) (1.05 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (anhydrous)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.05 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine (typically in a 2:1 to 3:1 v/v ratio).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to yield the pure tolane liquid crystal.

Protocol 2: Characterization of Liquid Crystalline Properties

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes.

Procedure:

  • Accurately weigh 2-5 mg of the purified tolane liquid crystal into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The peak maxima of the endothermic and exothermic events in the thermogram correspond to the phase transition temperatures.

B. Polarizing Optical Microscopy (POM)

POM is used to visually identify the liquid crystal phases by observing their characteristic textures.

Procedure:

  • Place a small amount of the tolane compound on a clean glass microscope slide.

  • Cover with a coverslip to create a thin film.

  • Place the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample into the isotropic liquid phase (it will appear dark between crossed polarizers).

  • Slowly cool the sample (e.g., 1-5 °C/min) and observe the formation of birefringent textures as it transitions into the liquid crystalline phase(s).

  • Nematic phases typically exhibit schlieren or marbled textures.

  • Record the temperatures at which these textural changes occur and compare them with the DSC data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the characterization of the synthesized tolane liquid crystals.

Characterization_Workflow Start Purified Tolane Liquid Crystal DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarizing Optical Microscopy (POM) Start->POM Data_Analysis Data Analysis DSC->Data_Analysis POM->Data_Analysis Phase_Transitions Phase Transition Temperatures Data_Analysis->Phase_Transitions Textures Liquid Crystal Textures Data_Analysis->Textures

Caption: Characterization workflow for liquid crystals.

References

Application Notes and Protocols: 1-Ethynyl-4-propylbenzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-propylbenzene is a terminal alkyne building block that serves as a versatile precursor in various organic transformations. Its rigid phenylacetylene core, substituted with a lipophilic propyl group, makes it a valuable component in the synthesis of functional materials, liquid crystals, and biologically active molecules. The terminal alkyne functionality allows for its participation in a range of powerful coupling reactions, most notably the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document provides detailed application notes and experimental protocols for the use of this compound in these key synthetic methodologies.

Key Applications

This compound is primarily utilized in the following synthetic strategies:

  • Sonogashira Coupling: Formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, leading to the synthesis of substituted alkynes, conjugated enynes, and oligo(phenylene-ethynylene)s (OPEs).

  • Click Chemistry (CuAAC): Reaction with organic azides to form stable 1,4-disubstituted 1,2,3-triazole linkages, a widely used strategy for bioconjugation, drug discovery, and materials science.

  • Liquid Crystal Synthesis: Incorporation into calamitic (rod-shaped) liquid crystal structures, where the rigid phenylacetylene unit contributes to the mesogenic properties.

  • Polymer Synthesis: As a monomer in the synthesis of functional polymers, where the triple bond can be polymerized or serve as a point for post-polymerization modification.

Application 1: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that provides a reliable method for the synthesis of disubstituted alkynes. This compound can be coupled with a variety of aryl or vinyl halides to generate complex molecular architectures.

General Reaction Scheme:

Sonogashira_Coupling Reactant_1 This compound Product Disubstituted Alkyne Reactant_1->Product + Reactant_2 Aryl/Vinyl Halide (R-X) Reactant_2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Co_catalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et₃N) Solvent Solvent (e.g., THF/DMA)

Caption: General workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes a typical procedure for the Sonogashira coupling of this compound with 4-iodoanisole to yield 1-(4-methoxyphenyl)-2-(4-propylphenyl)acetylene.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), 4-iodoanisole (1.1 mmol, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and anhydrous DMA (5 mL) to the flask, followed by freshly distilled triethylamine (2.0 mmol, 2.0 eq.).

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation:
EntryAryl HalideProductYield (%)
14-Iodoanisole1-(4-Methoxyphenyl)-2-(4-propylphenyl)acetylene~95%
21-Iodo-4-nitrobenzene1-(4-Nitrophenyl)-2-(4-propylphenyl)acetylene~85%
34-Bromobenzonitrile4-((4-Propylphenyl)ethynyl)benzonitrile~90%

Yields are representative and may vary based on reaction scale and purification.

Application 2: Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as the alkyne component in this powerful ligation reaction.

General Reaction Scheme:

Click_Chemistry Reactant_1 This compound Product 1,4-Disubstituted 1,2,3-Triazole Reactant_1->Product + Reactant_2 Organic Azide (R-N₃) Reactant_2->Product Catalyst Cu(I) Source (e.g., CuSO₄/Sodium Ascorbate or CuI) Solvent Solvent (e.g., t-BuOH/H₂O)

Caption: General workflow for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

This protocol describes a typical procedure for the click reaction between this compound and benzyl azide to form 1-benzyl-4-(4-propylphenyl)-1H-1,2,3-triazole.[1]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), add water (10 mL) to the reaction mixture.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Data Presentation:
EntryAzideProductYield (%)
1Benzyl azide1-Benzyl-4-(4-propylphenyl)-1H-1,2,3-triazole>95%
21-Azido-4-methylbenzene1-(p-Tolyl)-4-(4-propylphenyl)-1H-1,2,3-triazole>95%
31-Azidohexane1-Hexyl-4-(4-propylphenyl)-1H-1,2,3-triazole>90%

Yields are representative and may vary based on reaction scale and purification.

Application 3: Synthesis of Liquid Crystals

The rigid, linear structure of the 4-propylphenylacetylene unit makes it an excellent component for the design of calamitic liquid crystals. By incorporating this moiety into larger molecular frameworks, materials with specific mesophase behaviors can be synthesized.

Conceptual Workflow for Liquid Crystal Synthesis:

LC_Synthesis Building_Block This compound Sonogashira Sonogashira Coupling Building_Block->Sonogashira Coupling_Partner Functionalized Aryl Halide Coupling_Partner->Sonogashira Intermediate Disubstituted Alkyne Intermediate Sonogashira->Intermediate Modification Further Functionalization (e.g., Esterification) Intermediate->Modification LC_Molecule Calamitic Liquid Crystal Modification->LC_Molecule Characterization Characterization (POM, DSC) LC_Molecule->Characterization Mesophase Mesophase Behavior Characterization->Mesophase

Caption: Conceptual workflow for the synthesis and characterization of liquid crystals.

Experimental Protocol: Synthesis of a Tolane-Based Liquid Crystal Precursor

This protocol outlines the synthesis of a tolane derivative, a common core for calamitic liquid crystals, using this compound.

Materials:

  • This compound

  • 4-Bromo-1-iodobenzene

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine

  • THF

Procedure:

  • Following the general Sonogashira coupling protocol described above, react this compound (1.0 mmol) with 4-bromo-1-iodobenzene (1.0 mmol) in the presence of Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in THF and triethylamine.

  • The reaction is typically carried out at room temperature to selectively couple at the more reactive iodide position.

  • After workup and purification, the resulting 1-(4-bromophenyl)-2-(4-propylphenyl)acetylene can be further functionalized, for example, through another cross-coupling reaction at the bromide position, to introduce a terminal group and complete the synthesis of the liquid crystalline molecule.

Application 4: Polymer Synthesis

This compound can be polymerized through its alkyne functionality to produce poly(phenylacetylene) derivatives. The resulting polymers possess a conjugated backbone and can exhibit interesting optical and electronic properties.

Conceptual Workflow for Polymerization:

Polymerization_Workflow Monomer This compound Polymerization Polymerization Monomer->Polymerization Initiator Catalyst/Initiator (e.g., Rh-based) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer Characterization Characterization (GPC, NMR) Polymer->Characterization Properties Polymer Properties (Mw, PDI) Characterization->Properties

Caption: Conceptual workflow for the synthesis and characterization of polymers.

Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound

This protocol provides a general method for the polymerization of this compound using a rhodium-based catalyst.

Materials:

  • This compound, freshly purified

  • [Rh(nbd)Cl]₂ (nbd = norbornadiene)

  • Triethylamine, freshly distilled

  • Anhydrous toluene

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ (1 mol%) in anhydrous toluene.

  • Add triethylamine (10 eq.) to the catalyst solution.

  • To this solution, add a solution of this compound (100 eq.) in anhydrous toluene dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mw) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.

Data Presentation:
CatalystMw ( g/mol )PDI (Mw/Mn)
[Rh(nbd)Cl]₂/Et₃N10,000 - 50,0001.5 - 2.5

Molecular weight and PDI are highly dependent on the specific reaction conditions (catalyst loading, monomer concentration, temperature, and time).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in Sonogashira coupling and click chemistry allows for the straightforward construction of complex organic molecules and functional materials. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this compound in their respective fields of interest, from drug discovery to materials science.

References

Application Notes and Protocols for the Sonogashira Reaction: Synthesis of 1-(4-Propylphenyl)-2-(p-tolyl)acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction between 1-ethynyl-4-propylbenzene and 4-iodotoluene. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] It is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]

Reaction Scheme

The specific reaction detailed in this protocol is the synthesis of 1-(4-propylphenyl)-2-(p-tolyl)acetylene from this compound and 4-iodotoluene.

Reactant and Product Properties

A summary of the key physical and chemical properties of the reactants and the expected product is provided in the table below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Safety Precautions
This compoundC₁₁H₁₂144.21205[3]N/ACombustible liquid.[4] Keep away from heat and open flames.[4] Wear protective gloves and eye protection.[4]
4-IodotolueneC₇H₇I218.03211.533-35Harmful if swallowed.[5] Causes skin and serious eye irritation.[5][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
1-(4-Propylphenyl)-2-(p-tolyl)acetyleneC₁₈H₁₈234.34N/AN/AAssume toxic and handle with care. Use appropriate personal protective equipment.

Experimental Protocol

This protocol is a representative procedure for a small-scale Sonogashira coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Iodotoluene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N), anhydrous (solvent and base)

  • Toluene, anhydrous (co-solvent)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 mmol, 218 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL) to the flask via syringe.

    • Stir the mixture at room temperature until the solids have dissolved.

    • Slowly add this compound (1.0 mmol, 144 mg, approximately 158 µL) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexane).[7] The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[2]

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified 1-(4-propylphenyl)-2-(p-tolyl)acetylene.

Data Presentation

The following table summarizes the quantitative data for the described experimental protocol.

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
This compound144.211.01.0144 mg
4-Iodotoluene218.031.01.0218 mg
Pd(PPh₃)₂Cl₂701.900.020.0214 mg
CuI190.450.040.047.6 mg
Triethylamine101.19-Solvent/Base2 mL
Toluene92.14-Solvent5 mL

Visualizations

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) product_complex R¹-Pd(II)L₂-C≡CR² pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-C≡CR² product_complex->product cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex cu_halide CuX cu_acetylide->cu_halide alkyne H-C≡CR² alkyne->cu_acetylide Deprotonation base Base base->alkyne cu_halide->alkyne

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Reagent Addition (Solvents, Alkyne) setup->reagents reaction Reaction at RT (TLC Monitoring) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Sonogashira reaction.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers using 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers derived from substituted acetylenes are a class of materials with significant potential in various fields, including organic electronics, sensor technology, and biomedical applications. 1-Ethynyl-4-propylbenzene is a promising monomer for the synthesis of such polymers, offering the potential for soluble and processable materials with interesting optoelectronic properties due to the presence of the propyl group, which can enhance solubility and influence polymer morphology. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via two primary methods: Rhodium-catalyzed and Metathesis polymerization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer, this compound, is presented in Table 1. This information is crucial for handling, storage, and reaction setup.

PropertyValueReference
CAS Number62452-73-7[1][2][3]
Molecular FormulaC₁₁H₁₂[1][2]
Molecular Weight144.21 g/mol [2]
AppearanceClear, pale yellow to reddish-yellow liquid[1]
Storage TemperatureRoom Temperature, keep in a dark place, sealed in dry conditions[1][3]

Application Notes

The synthesis of poly(this compound) can be approached through several polymerization techniques. The choice of method will significantly impact the polymer's properties, such as molecular weight, polydispersity, and stereoregularity.

  • Rhodium-Catalyzed Polymerization: This method is known for its ability to produce high molecular weight and highly stereoregular (cis-transoidal) poly(phenylacetylene)s.[4][5] The use of a rhodium(I) catalyst, often in combination with a suitable ligand, allows for a controlled polymerization process. The electronic nature of the substituent on the phenyl ring can influence the rate of polymerization; electron-donating groups, such as the propyl group, may affect the catalytic activity.[4]

  • Metathesis Polymerization: Transition metal catalysts, such as those based on tungsten (e.g., WCl₆/Ph₄Sn), are also effective for the polymerization of phenylacetylene derivatives.[6] This method can yield high molecular weight polymers with good solubility in common organic solvents.[6] The resulting polymer, poly(4-propylphenylacetylene), is expected to be a dark-colored solid with good solubility in solvents like toluene and THF.[6]

Expected Polymer Properties:

Based on analogous polymer systems, the resulting poly(this compound) is anticipated to exhibit the properties summarized in Table 2.

PropertyExpected Value RangeNotes
Number-Average Molecular Weight (Mₙ) 10,000 - 300,000 g/mol Dependent on polymerization method and conditions. Rhodium catalysts can potentially yield very high molecular weights.[4]
Polydispersity Index (PDI) 1.5 - 2.5Typical for coordination and metathesis polymerizations.
Solubility Soluble in common organic solvents (Toluene, THF, Chloroform)The propyl group is expected to enhance solubility compared to unsubstituted polyphenylacetylene.[6]
Thermal Stability (TGA) Onset of decomposition > 250 °CConjugated polymers generally exhibit good thermal stability.
Appearance Yellow to dark red solidThe color is indicative of the extent of conjugation.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes using a rhodium(I) catalyst.[4][5]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (di-μ-chloro-bis(norbornadiene)dirhodium(I)) (catalyst precursor)

  • Triethylamine (Et₃N) (cocatalyst/activator)

  • Anhydrous Toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Catalyst Solution: In a glovebox or under a strict inert atmosphere, dissolve a calculated amount of [Rh(nbd)Cl]₂ in anhydrous toluene to achieve a desired catalyst concentration (e.g., 10 mM).

  • Monomer Preparation: Place this compound in a Schlenk flask and degas by several freeze-pump-thaw cycles. Dissolve the monomer in anhydrous toluene to a desired concentration (e.g., 0.5 M).

  • Polymerization:

    • To the monomer solution under an inert atmosphere, add triethylamine (typically in a 1:1 molar ratio to the rhodium catalyst).

    • Inject the freshly prepared rhodium catalyst solution into the monomer solution with vigorous stirring.

    • Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The solution is expected to become more viscous and change color.

  • Polymer Isolation:

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.

    • Collect the polymer precipitate by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Metathesis Polymerization of this compound

This protocol is based on the metathesis polymerization of phenylacetylene derivatives using a tungsten-based catalyst system.[6]

Materials:

  • This compound (monomer)

  • Tungsten(VI) chloride (WCl₆) (catalyst)

  • Tetraphenyltin (Ph₄Sn) (cocatalyst)

  • Anhydrous Toluene (solvent)

  • Methanol/HCl solution (for purification)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst System Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve WCl₆ and Ph₄Sn in anhydrous toluene at 0 °C.

    • Stir the solution for 10-15 minutes to allow for catalyst formation.

  • Monomer Preparation: In a separate Schlenk flask, dissolve this compound in anhydrous toluene. Degas the solution with several freeze-pump-thaw cycles.

  • Polymerization:

    • Slowly add the monomer solution to the catalyst solution at 0 °C with vigorous stirring.

    • Allow the reaction to proceed at 0 °C for 24 hours. A significant increase in viscosity and a color change are expected.

  • Polymer Isolation:

    • Quench the reaction by adding methanol.

    • Isolate and purify the polymer by precipitating it in a methanol/HCl solution.

    • Filter the polymer, wash it with methanol, and dry it under vacuum at 80 °C.

Characterization:

  • Molecular Weight and PDI: Determined by GPC with a light scattering detector.

  • Structure: Confirmed by ¹H and ¹³C NMR and FT-IR spectroscopy.

  • Solubility: Tested in various organic solvents.

Visualizations

Rhodium-Catalyzed Polymerization Workflow

Rhodium_Catalyzed_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound in Toluene ReactionVessel Reaction Vessel (Inert Atmosphere, 30°C, 24h) Monomer->ReactionVessel Catalyst [Rh(nbd)Cl]₂ in Toluene Catalyst->ReactionVessel Cocatalyst Triethylamine Cocatalyst->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Metathesis Polymerization Workflow

Metathesis_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer This compound in Toluene ReactionVessel Reaction Vessel (Inert Atmosphere, 0°C, 24h) Monomer->ReactionVessel CatalystSystem WCl₆ + Ph₄Sn in Toluene (0°C) CatalystSystem->ReactionVessel Precipitation Precipitation in Methanol/HCl ReactionVessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product Poly(this compound) Drying->Product

Caption: Workflow for Metathesis Polymerization.

General Polymerization Signaling Pathway

Polymerization_Pathway Monomer This compound Propagation Chain Propagation Monomer->Propagation Catalyst Catalyst (Rh-based or W-based) ActiveSpecies Active Catalytic Species Catalyst->ActiveSpecies Activation ActiveSpecies->Propagation Initiation Propagation->Propagation Monomer Addition Termination Chain Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer Forms

Caption: General pathway for catalytic polymerization.

References

Application Notes and Protocols for the Copper-Free Sonogashira Coupling of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, organic materials, and complex biologically active molecules.[1][2] The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3] However, the use of copper can lead to undesirable side reactions, most notably the oxidative homocoupling of the alkyne substrate (Glaser coupling), and can complicate product purification due to copper's toxicity.[3][4]

To circumvent these issues, significant research has been dedicated to developing copper-free Sonogashira protocols.[5] These methods offer a cleaner reaction profile, avoid the formation of Glaser by-products, and are more environmentally friendly.[6] This document provides detailed application notes and a generalized protocol for the copper-free Sonogashira coupling of 1-Ethynyl-4-propylbenzene with various aryl halides, a key transformation for synthesizing substituted diarylalkynes.

General Reaction Scheme

The copper-free Sonogashira coupling involves the reaction of an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) with a terminal alkyne, such as this compound, catalyzed by a palladium complex in the presence of a base.

Ar-X + H-C≡C-R' ---[Pd catalyst, Ligand, Base, Solvent]--> Ar-C≡C-R'

Where Ar = Aryl group, X = Halide or Triflate, and R' = 4-propylphenyl

Catalytic Cycle of Copper-Free Sonogashira Coupling

The proposed mechanism for the copper-free Sonogashira reaction proceeds through a palladium-centered catalytic cycle. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide, reaction with the deprotonated alkyne, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper-Free Sonogashira Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-X) Alkyne_Complex [LₙPd(II)(Ar)(C≡CR')]⁻ OA_Complex->Alkyne_Complex Alkyne Coordination & Deprotonation (R'C≡CH, Base) Product Ar-C≡C-R' Alkyne_Complex->Product Product Release Regen_Pd0 Alkyne_Complex->Regen_Pd0 Reductive Elimination

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

Factors Influencing Reaction Efficiency

Several parameters critically affect the outcome of the copper-free Sonogashira coupling. Optimization of these factors is crucial for achieving high yields and purity.

ParameterInfluence on ReactionCommon Examples
Palladium Source The active catalyst is formed in situ from a Pd(0) or Pd(II) precatalyst. The choice affects catalyst activity and stability.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)Cl[7][8]
Ligand Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the palladium center and facilitate the catalytic cycle.[7][9]P(t-Bu)₃, cataCXium A, SPhos, XPhos, Aminophosphines[9][10]
Base The base is required to deprotonate the terminal alkyne. Its strength and nature can significantly impact the reaction rate and yield.Organic bases (e.g., Et₃N, DIPA, TMP), Inorganic bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄), Fluoride sources (e.g., TBAF)[8][11][12]
Solvent The solvent influences the solubility of reagents and catalyst stability. Aprotic polar solvents are commonly used.DMF, DMSO, 1,4-Dioxane, 2-MeTHF, THF[8][10][11]
Temperature Many modern protocols operate efficiently at room temperature, though heating may be required for less reactive substrates like aryl chlorides.[4][10]Room Temperature to 100 °C
Aryl Halide Reactivity generally follows the trend: I > Br > OTf >> Cl. More reactive halides allow for milder reaction conditions.Aryl iodides, Aryl bromides, Aryl chlorides[12]

Comparative Data for Copper-Free Sonogashira Couplings

The following table summarizes representative conditions and yields for the copper-free Sonogashira coupling of various aryl halides with terminal alkynes, providing a baseline for optimizing the reaction with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
1(AllylPdCl)₂ (1)P(t-Bu)₃ (3)Cs₂CO₃ (2)DioxaneRT124-Bromoanisole98[4]
2Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃ (1)2-MeTHFRT481,4-Dibromobenzene94[10]
3Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)Cs₂CO₃ (2)DioxaneRT12-24Various Ar-Br75-98[13]
4Pd(OAc)₂ (2)-TBAF (1.5)DMF80124-Bromotoluene92[6]
5[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2)DMSORT24-Bromoanisole97[8]
6PdCl₂(PPh₃)₂ (3)-TBAF (3)Solvent-free1000.24-Iodobenzonitrile98[12]

Note: Yields are for the coupling of various terminal alkynes with the specified aryl halides and serve as a guide.

Detailed Experimental Protocol

This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl bromide with this compound using a palladium/phosphine catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%) or another suitable ligand

  • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMSO, 5 mL)

  • Argon or Nitrogen gas supply

  • Standard workup reagents (e.g., water, brine, organic solvent like ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand (e.g., P(t-Bu)₃), and the base (e.g., Cs₂CO₃) under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryl bromide and the anhydrous, degassed solvent via syringe.

  • Initiation: Add this compound to the stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS by periodically taking small aliquots from the reaction mixture. The reaction is typically complete within 2-24 hours.[4][8] If the reaction is sluggish, gentle heating (e.g., 60-80 °C) can be applied.[8]

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure diarylalkyne product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental process, from initial setup to final product analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation (Drying, Degassing) setup Inert Atmosphere Reaction Setup reagent_prep->setup addition Sequential Reagent Addition setup->addition monitoring Reaction Monitoring (TLC / GC-MS) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup purify Column Chromatography workup->purify analysis Product Characterization (NMR, MS) purify->analysis

Caption: Workflow for copper-free Sonogashira coupling and product isolation.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Derivatization of 1-Ethynyl-4-propylbenzene in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-ethynyl-4-propylbenzene, a versatile building block in medicinal chemistry. The protocols outlined below detail the synthesis of novel compounds with potential therapeutic applications, focusing on antiviral and anticancer activities.

Introduction

This compound is a terminal alkyne that serves as a valuable precursor for the synthesis of a wide array of molecular structures through carbon-carbon bond-forming reactions. Its terminal alkyne group is particularly amenable to derivatization via Sonogashira and click chemistry reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This versatility has made it an attractive starting material for the development of novel therapeutic agents.

Derivatization Strategies for Pharmaceutical Applications

The primary derivatization strategies for this compound in a pharmaceutical context involve the formation of triazoles and other heterocyclic systems, as well as its use in transition metal-catalyzed cross-coupling reactions to generate complex molecular scaffolds.

1,2,3-Triazole Derivatives for Antiviral Applications

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted-1,2,3-triazoles. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. Derivatives of this compound bearing a 1,2,3-triazole moiety have been investigated for their potential as antiviral agents.

One notable application is the synthesis of acyclic nucleoside phosphonate prodrugs. These compounds can mimic natural nucleosides and interfere with viral replication. A series of (1,4-disubstituted-1,2,3-triazol)-(E)-2-methyl-but-2-enyl nucleoside phosphonate prodrugs were synthesized, with some derivatives showing inhibitory activity against Hepatitis B Virus (HBV).[1]

Furopyranone Derivatives with Potential Antiproliferative Effects

Furopyranone scaffolds are present in various natural products with diverse biological activities, including antitumor and antiproliferative effects. The reaction of this compound with specific diazo compounds can yield furopyranone derivatives. For instance, the reaction with a rhodium catalyst has been shown to produce 2,4-Bis(4-propylphenyl)-6H-furo[2,3-b]pyran-6-one.[2]

Quantitative Data Summary

The following table summarizes the biological activity of representative derivatives of this compound.

Derivative IDDerivative StructureTargetAssayActivityReference
DV-AV-01 1-(4-(4-propylphenyl)-1H-1,2,3-triazol-1-yl)-(E)-2-methylbut-2-en-1-yl prodrugHepatitis B Virus (HBV)HBV Replication Inhibition>40% inhibition at 10 µM[1]
DV-AC-01 2,4-Bis(4-propylphenyl)-6H-furo[2,3-b]pyran-6-oneCancer Cell LinesAntiproliferative AssayUnder Investigation[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC Reaction

This protocol describes the synthesis of a 1,4-disubstituted-1,2,3-triazole from this compound and an organic azide.

Materials:

  • This compound

  • Azide-containing substrate (e.g., an azido-sugar or other azido-functionalized molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Water

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the azide-containing substrate (1.0 eq) and this compound (1.2 eq) in a 2:1 mixture of tBuOH and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazole derivative.[3]

Diagram of Experimental Workflow:

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification A This compound F CuAAC Reaction (Click Chemistry) A->F B Azide Substrate B->F C CuSO4.5H2O C->F D Sodium Ascorbate D->F E tBuOH/H2O E->F G Aqueous Workup F->G Reaction Completion H Extraction G->H I Column Chromatography H->I J Purified 1,2,3-Triazole Derivative I->J

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol provides a general method for the palladium- and copper-catalyzed cross-coupling of this compound with an aryl or vinyl halide.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Solvents for extraction and chromatography

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous solvent and the amine base (2-3 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram of Sonogashira Catalytic Cycle:

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkynyl R-Pd(II)(C≡CR')L2 pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu-C≡CR' pd_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_x CuX cu_x->cu_acetylide + R'C≡CH - HX cu_acetylide->cu_x Transmetalation to Pd

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Signaling Pathway Insights

While specific signaling pathways for derivatives of this compound are still under extensive investigation, the antiviral activity of the 1,2,3-triazole derivatives suggests interference with viral polymerase activity or other essential enzymes in the viral life cycle. For the furopyranone derivatives, potential anticancer activity could involve the modulation of cell proliferation pathways, such as those involving protein kinases or transcription factors. Further research is required to elucidate the precise mechanisms of action.

Diagram of a General Viral Replication Inhibition Pathway:

G Virus Virus HostCell Host Cell Virus->HostCell Attachment ViralEntry Viral Entry HostCell->ViralEntry ViralReplication Viral Genome Replication (Target for Inhibition) ViralEntry->ViralReplication ViralProteins Viral Protein Synthesis ViralReplication->ViralProteins Assembly Virion Assembly ViralReplication->Assembly ViralProteins->Assembly Release New Virus Release Assembly->Release Release->Virus Infection of other cells Derivative This compound Derivative Derivative->ViralReplication Inhibition

Caption: Potential mechanism of antiviral action by inhibiting viral replication.

Conclusion

This compound is a promising scaffold for the development of novel pharmaceutical agents. The derivatization strategies outlined in these application notes, particularly through Sonogashira coupling and click chemistry, provide robust methods for generating diverse compound libraries for biological screening. The preliminary data on the antiviral and potential antiproliferative activities of its derivatives warrant further investigation to explore their full therapeutic potential. Researchers are encouraged to utilize these protocols as a foundation for the synthesis and evaluation of new chemical entities based on the this compound core.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling with 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield of Sonogashira coupling reactions involving 1-Ethynyl-4-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in Sonogashira couplings can arise from several factors.[1] The most common issues include:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen and can be poisoned.[1] Ensure your reaction is performed under strictly inert (Argon or Nitrogen) conditions and that solvents are thoroughly degassed.[1]

  • Reagent Purity: Impurities in the aryl halide, this compound, or the amine base can inhibit the catalyst.[1] Ensure all starting materials are pure and the amine base is freshly distilled, as amines can oxidize over time.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical and highly substrate-dependent.[2] For less reactive aryl halides (e.g., bromides or chlorides), higher temperatures may be required.[3][4]

  • Homocoupling (Glaser Coupling): The formation of a dimer of this compound is a common side reaction, especially in the presence of oxygen and the copper co-catalyst.[3][5]

Q2: I am observing a significant amount of di-alkyne (homocoupling) byproduct. How can I minimize this?

The homocoupling of terminal alkynes, known as the Glaser coupling, is a primary side reaction.[5] To minimize it:

  • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling reaction.[6] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.[1]

  • Copper-Free Conditions: The most direct method to avoid Glaser coupling is to run the reaction without the copper(I) co-catalyst.[3] This may require a more active palladium catalyst system or different reaction conditions.[3]

  • Use of a Co-solvent: Using an amine like triethylamine or diisopropylethylamine as both the base and a co-solvent can sometimes suppress homocoupling.[7]

  • Hydrogen Atmosphere: In some cases, performing the reaction under a diluted hydrogen atmosphere has been shown to drastically reduce homocoupling.[6][8]

Q3: The reaction mixture turns black and the reaction stalls. What does this indicate?

A black precipitate usually indicates the formation of palladium black, which is the decomposition of the active Pd(0) catalyst into an inactive agglomerated form.[9] This can be caused by:

  • Presence of Oxygen: As mentioned, oxygen poisons the Pd(0) catalyst.[1]

  • High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition, especially with less stable ligands.[3]

  • Solvent Choice: Certain solvents, like THF in some anecdotal reports, may promote the formation of palladium black under specific conditions.[9]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation.[1] Using fresh, high-purity ligands is crucial.

Q4: How do I choose the right catalyst and ligand for coupling with this compound?

The optimal choice depends on the aryl halide partner.

  • For Aryl Iodides: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst are often highly effective under mild conditions.[10]

  • For Aryl Bromides: These are less reactive and may require more robust catalytic systems.[10] Consider using bulkier, electron-rich phosphine ligands (e.g., dppf, sXPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the challenging oxidative addition step.[3][10] Higher temperatures are also common.[4]

  • For Aryl Chlorides: These are the most challenging substrates. Activating the C-Cl bond typically requires highly active catalyst systems with bulky, electron-rich ligands and higher reaction temperatures.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Formation 1. Inactive Catalyst: Pd(0) oxidized; Pd(II) precatalyst not reduced.[1] 2. Poor Reagent Quality: Impure starting materials, oxidized amine base.[1] 3. Incorrect Conditions: Temperature too low, wrong solvent or base.[2] 4. Aryl Halide Reactivity: Reactivity order is I > Br > Cl.[10]1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).[1] 2. Purify Reagents: Use freshly distilled amine base. Confirm purity of aryl halide and this compound via NMR.[1] 3. Optimize Conditions: Increase temperature incrementally, especially for aryl bromides/chlorides.[4] Screen different solvents and bases (see tables below). 4. Adapt Catalyst System: For aryl bromides/chlorides, switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).[3][10]
Significant Homocoupling (Glaser Product) 1. Oxygen in the System: Promotes oxidative coupling of the copper acetylide.[3] 2. High Copper Catalyst Loading: Excess CuI can favor the side reaction.1. Improve Degassing: Ensure the reaction is strictly anaerobic.[1] 2. Reduce Copper: Lower the CuI loading (e.g., to 1-2 mol%). 3. Switch to Copper-Free Protocol: Eliminate CuI. This may require a more active Pd catalyst, a different base (e.g., Cs₂CO₃), and/or higher temperatures.[3]
Reaction Stalls / Catalyst Decomposition 1. Catalyst Poisoning: Oxygen or impurities in reagents.[1] 2. Thermal Degradation: Reaction temperature is too high for the chosen catalyst/ligand.1. Re-check Reagent Purity and Inertness: Ensure all components are pure and the system is free of oxygen.[1] 2. Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a More Stable Ligand: Consider bidentate phosphine ligands or NHC ligands which can form more stable palladium complexes.[10]
Difficulty in Product Purification 1. Polar Byproducts: Amine salts and catalyst residues can complicate chromatography.1. Aqueous Workup: Wash the crude reaction mixture with saturated aqueous ammonium chloride to remove copper salts, followed by brine.[11] 2. Silica Gel Treatment: If streaking occurs on the column, pre-treat the silica gel by eluting with a solvent mixture containing a small amount of triethylamine (~1%) to neutralize acidic sites.[1]

Data Summary: Optimizing Reaction Parameters

Table 1: Comparison of Palladium Catalyst & Ligand Systems
Catalyst SystemAryl Halide SuitabilityTypical Loading (mol%)Notes
Pd(PPh₃)₂Cl₂ / CuIIodides, Bromides1-5% Pd, 2-10% CuIA standard, widely used system. Effective for reactive halides.[10]
Pd(PPh₃)₄ / CuIIodides, Bromides1-5% Pd, 2-10% CuIPd(0) source, no in-situ reduction needed, but can be air-sensitive.[10]
Pd₂(dba)₃ / PPh₃ / CuIIodides, Bromides0.5-2% Pd, 1-4% LigandAllows for easy variation of the phosphine ligand.
PdCl₂(dppf) / CuIBromides, Chlorides1-3% Pd, 2-5% CuIBidentate ligand provides greater stability and activity for less reactive halides.[10]
Pd(OAc)₂ / sXPhosBromides, Chlorides1-2% Pd, 2-4% LigandBulky, electron-rich ligand system, often used in copper-free protocols.[3][12]
(NHC)Pd ComplexesBromides, Chlorides0.5-2% PdN-Heterocyclic Carbene ligands offer high stability and activity, especially for aryl chlorides.[10]
Table 2: Effect of Base on Reaction Efficiency
BaseCategoryTypical ApplicationAdvantages/Disadvantages
Triethylamine (Et₃N)Organic AmineStandard copper-catalyzed reactions.[13]Good solubility, also acts as a solvent. Can be difficult to remove.
Diisopropylamine (i-Pr₂NH)Organic AmineOften used for copper-catalyzed reactions.Can sometimes give higher yields than Et₃N.
PiperidineOrganic AmineEffective in some copper-free systems.[10]Can improve rates with certain catalysts.
Cesium Carbonate (Cs₂CO₃)InorganicCommon in copper-free protocols, especially with aryl chlorides.[3]Stronger base, can promote reactions with less reactive substrates. Poor solubility in many organic solvents.
Potassium Carbonate (K₂CO₃)InorganicAlternative inorganic base.Milder and cheaper than Cs₂CO₃, but may be less effective.[14]
Table 3: Influence of Solvent on Sonogashira Coupling
SolventPolarityTypical Use CasesNotes
Triethylamine (Et₃N)PolarOften used neat or as a co-solvent with THF or Toluene.[7]Acts as both base and solvent.
Tetrahydrofuran (THF)Polar AproticGeneral purpose solvent, good for dissolving organic reagents.Must be dry and degassed.[1]
TolueneNonpolarGood for higher temperature reactions.Effective at dissolving nonpolar substrates.
N,N-Dimethylformamide (DMF)Polar AproticOften used for less reactive halides (bromides/chlorides).[2][3]Higher boiling point allows for higher reaction temperatures. Can be difficult to remove.
Acetonitrile (MeCN)Polar AproticUsed in various protocols, including aqueous conditions.[12]Good general-purpose polar solvent.

Experimental Protocols

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl iodide or bromide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, anhydrous, 5 mL)

  • Solvent (e.g., THF or Toluene, anhydrous, 5 mL)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.[11]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous solvent and triethylamine via syringe.[11] Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add this compound dropwise to the stirring mixture via syringe.[11]

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., room temperature for aryl iodides, 60-80 °C for aryl bromides). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the limiting aryl halide is consumed.[11]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether.[11]

  • Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove copper), water, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling side products.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • This compound (1.5 mmol, 1.5 eq)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • sXPhos (4,6-Dimethoxy-2',4',6'-triisopropylbiphenyl-2-yl)dicyclohexylphosphine (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Solvent (e.g., Dioxane or Toluene, anhydrous, 5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl halide, Pd(OAc)₂, sXPhos ligand, and Cs₂CO₃ to a dry Schlenk tube.

  • Solvent and Alkyne Addition: Add the anhydrous solvent followed by this compound via syringe.

  • Heating and Monitoring: Seal the tube and heat the reaction to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G Troubleshooting Workflow for Low Sonogashira Yield start Low or No Yield Observed check_inert 1. Check Inert Atmosphere & Reagent Purity start->check_inert is_inert_ok Are conditions strictly inert & reagents pure? check_inert->is_inert_ok fix_inert Solution: - Use Schlenk line / Glovebox - Degas solvents (F-P-T) - Purify/distill amine base is_inert_ok->fix_inert No check_conditions 2. Evaluate Reaction Conditions (Temp, Base, Solvent) is_inert_ok->check_conditions Yes fix_inert->check_inert are_conditions_ok Are conditions optimized for the aryl halide? check_conditions->are_conditions_ok fix_conditions Solution: - Increase temperature - Screen different bases (e.g., Cs₂CO₃) - Try a more polar solvent (e.g., DMF) are_conditions_ok->fix_conditions No check_catalyst 3. Assess Catalyst System are_conditions_ok->check_catalyst Yes fix_conditions->check_conditions is_catalyst_ok Is the catalyst/ligand active enough for the substrate? check_catalyst->is_catalyst_ok fix_catalyst Solution: - Use a more active catalyst (e.g., Pd₂(dba)₃) - Add a bulky, electron-rich ligand (e.g., sXPhos, NHC) is_catalyst_ok->fix_catalyst No success Yield Optimized is_catalyst_ok->success Yes fix_catalyst->check_catalyst

Caption: Troubleshooting workflow for a low-yielding Sonogashira reaction.

SonogashiraCycle Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pdi R¹-X (Aryl Halide) pdi->pd_complex pd_complex->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex->product cui Cu(I)X cu_acetylide Cu(I)-C≡C-R² alkyne H-C≡C-R² (Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->pd_complex Transmetalation

References

Technical Support Center: Purification of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethynyl-4-propylbenzene from reaction mixtures. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via Sonogashira coupling?

A1: The primary impurities encountered during the Sonogashira coupling reaction to synthesize this compound include:

  • Homocoupled Alkyne (Glaser Coupling Product): This byproduct, 1,4-di(4-propylphenyl)buta-1,3-diyne, forms from the oxidative coupling of two molecules of the terminal alkyne.

  • Unreacted Starting Materials: Residual 4-substituted-propylbenzene (e.g., 4-iodopropylbenzene or 4-bromopropylbenzene) and the terminal alkyne source (e.g., ethynyltrimethylsilane or acetylene gas).

  • Catalyst Residues: Palladium and copper salts from the catalyst system.

  • Solvent and Base: Residual high-boiling solvents (e.g., DMF, triethylamine) and amine salts formed during the reaction.

Q2: My crude this compound is a dark color. What is the cause and how can I remove the color?

A2: A dark coloration (often brown to black) in the crude product is typically due to residual palladium catalyst that has decomposed to form palladium black, as well as other colored organic byproducts. The color can be removed by treating the crude organic solution with activated carbon or by filtration through a pad of Celite®. For persistent coloration, column chromatography is highly effective.

Q3: I am having trouble separating this compound from the homocoupled byproduct by column chromatography. What can I do?

A3: The homocoupled byproduct is significantly less polar than this compound. To improve separation:

  • Use a less polar eluent system: Start with pure hexanes or heptane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate.

  • Optimize column dimensions: A long, narrow column will provide better separation than a short, wide one.

  • Dry loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper separation.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities, as it has a relatively high boiling point (205 °C at atmospheric pressure).[1] It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS to ensure full consumption of the limiting reagent before workup.
Product Loss During Extraction Ensure the correct pH of the aqueous layer during workup to prevent loss of the product. Perform multiple extractions with the organic solvent to ensure complete recovery.
Decomposition on Silica Gel If the product is sensitive to acid, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Product Volatility If purifying by vacuum distillation, ensure the receiving flask is adequately cooled to prevent loss of the volatile product.
Issue 2: Catalyst Contamination in the Final Product
Possible Cause Troubleshooting Step
Inefficient Aqueous Wash Wash the organic layer with an aqueous solution of ammonium chloride to help remove copper salts. An EDTA wash can also be effective for chelating and removing metal ions.
Palladium Leaching Through Silica If palladium residues are observed after chromatography, the product can be passed through a plug of silica gel mixed with a scavenger resin or activated carbon.
Insufficient Filtration Ensure the use of a fine filter aid like Celite® to effectively remove precipitated palladium black.

Experimental Protocols

Protocol 1: General Workup Procedure for Sonogashira Reaction Mixture
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the bulk of the palladium and copper catalysts. Wash the filter cake with additional organic solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with 100% hexanes or heptane. The polarity can be gradually increased with small additions of dichloromethane or ethyl acetate (e.g., 1-5%) if the product is not eluting. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for this compound on a TLC plate.

  • Procedure:

    • Pack a glass column with a slurry of silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For better separation, dry loading is recommended.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation
  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distilling flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distilling flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 205 °C at 760 mmHg.[1]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point 205 °C (at 760 mmHg)[1][2]
Density ~0.91 g/mL[1]
Refractive Index ~1.534[1]
Appearance Light yellow to brown clear liquid[1]

Table 2: Typical Purity Levels Achieved by Different Purification Methods

Purification Method Typical Purity Notes
Flash Column Chromatography >98% (by GC)Dependent on proper eluent selection and column packing.
Vacuum Distillation >96% (by GC)
Workup with Filtration VariablePrimarily removes solid catalyst residues.

Visualizations

experimental_workflow cluster_reaction Sonogashira Coupling cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Reaction Mixture (Product, Impurities, Catalysts) filtration Filtration through Celite® reaction->filtration Remove solid catalysts extraction Liquid-Liquid Extraction filtration->extraction Remove water-soluble impurities drying Drying and Concentration extraction->drying Obtain crude product chromatography Flash Column Chromatography drying->chromatography High Purity distillation Vacuum Distillation drying->distillation Bulk Purification analysis Purity Analysis (GC-MS, NMR) chromatography->analysis distillation->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_color Color Impurity cluster_purity Chemical Purity start Impure Product color_issue Dark Color? start->color_issue activated_carbon Treat with Activated Carbon color_issue->activated_carbon Yes purity_issue Low Purity by GC/NMR? color_issue->purity_issue No chromatography_color Column Chromatography activated_carbon->chromatography_color chromatography_color->purity_issue homocoupling Homocoupling Impurity? purity_issue->homocoupling Yes final_product Pure this compound purity_issue->final_product No catalyst_residue Catalyst Residue? homocoupling->catalyst_residue No optimize_chroma Optimize Chromatography (Eluent, Column) homocoupling->optimize_chroma Yes scavenger Use Scavenger Resin catalyst_residue->scavenger Yes distill Vacuum Distillation catalyst_residue->distill No optimize_chroma->final_product scavenger->final_product distill->final_product

Caption: Troubleshooting logic for the purification of this compound.

References

common side reactions in the synthesis of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethynyl-4-propylbenzene. The primary focus is on addressing common side reactions and offering practical solutions to overcome challenges encountered during the synthesis, which is typically achieved via a Sonogashira coupling reaction.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound, with a focus on minimizing the formation of the primary side-product, the homocoupled 1,4-bis(4-propylphenyl)buta-1,3-diyne (Glaser-Hay product).

Problem 1: Low Yield of this compound and Significant Formation of Homocoupling Byproduct

The primary challenge in the Sonogashira coupling to form this compound is the competing Glaser-Hay homocoupling of the terminal alkyne. This side reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically adventitious oxygen).

Potential Cause Recommended Solution Expected Outcome
Copper(I)-catalyzed Homocoupling Switch to a copper-free Sonogashira protocol.[1] The copper(I) co-catalyst is the primary mediator of the Glaser-Hay coupling.[1]Significant reduction in the formation of the homocoupled diyne byproduct, leading to a higher yield of the desired product.
Presence of Oxygen Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.Minimizes the oxidation of the copper(I) acetylide intermediate, thereby suppressing the homocoupling pathway.
High Concentration of Terminal Alkyne Add the terminal alkyne (e.g., ethynyltrimethylsilane followed by in-situ deprotection, or 4-propylphenylacetylene if used directly) to the reaction mixture slowly over a period of time using a syringe pump.Maintains a low instantaneous concentration of the alkyne, which kinetically disfavors the bimolecular homocoupling reaction.
Inappropriate Base or Solvent The choice of base and solvent can influence the relative rates of the Sonogashira coupling and homocoupling. For aryl bromides, stronger bases like DBU or cesium carbonate may be more effective. Aprotic polar solvents such as DMF or NMP can be beneficial.[1]An optimized base/solvent system can enhance the rate of the desired cross-coupling reaction over the undesired homocoupling.

Problem 2: Low or No Conversion of 1-Bromo-4-propylbenzene

Low reactivity of the aryl bromide can be a significant hurdle, especially for electron-rich substrates like 1-bromo-4-propylbenzene.

Potential Cause Recommended Solution Expected Outcome
Insufficient Catalyst Activity For challenging aryl bromides, consider using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tri(tert-butyl)phosphine. These ligands can accelerate the rate-limiting oxidative addition step.Increased reaction rate and higher conversion of the starting aryl bromide.
Low Reaction Temperature Since aryl bromides are less reactive than aryl iodides, increasing the reaction temperature can significantly improve the reaction rate and overall yield.Enhanced reactivity of the C-Br bond, leading to higher conversion. Monitor for potential decomposition at elevated temperatures.
Catalyst Deactivation Ensure high purity of all reagents and solvents. Impurities can poison the palladium catalyst. The formation of palladium black is an indicator of catalyst decomposition.A clean reaction with a stable catalyst will lead to higher yields.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira synthesis of this compound?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as the Glaser or Glaser-Hay coupling.[1] This reaction leads to the formation of 1,4-bis(4-propylphenyl)buta-1,3-diyne, which consumes the alkyne and reduces the yield of the desired product.

Q2: How can I minimize the formation of the homocoupled byproduct?

A2: The most effective method to minimize homocoupling is to employ a copper-free Sonogashira protocol.[1] Since the copper(I) co-catalyst is the primary promoter of this side reaction, its exclusion from the reaction mixture significantly reduces the formation of the diyne byproduct. Additionally, ensuring strictly anaerobic conditions and the slow addition of the alkyne can further suppress this side reaction.

Q3: What are the best starting materials for this synthesis?

A3: A common and effective approach is the Sonogashira coupling of 1-bromo-4-propylbenzene with a suitable alkyne source. Using a protected alkyne like ethynyltrimethylsilane (TMS-acetylene) followed by in-situ deprotection is often preferred. This strategy avoids handling volatile and potentially hazardous acetylene gas.

Q4: My reaction with 1-bromo-4-propylbenzene is very slow. What can I do?

A4: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings. To improve the reaction rate, you can increase the reaction temperature. Additionally, the use of bulky and electron-rich phosphine ligands on the palladium catalyst can accelerate the oxidative addition step, which is often rate-limiting for aryl bromides.

Q5: What is the role of the base in the Sonogashira reaction?

A5: The base, typically an amine like triethylamine or diisopropylamine, serves two main purposes. First, it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate. Second, it neutralizes the hydrogen halide (HBr in this case) that is formed as a byproduct of the reaction.

Data Presentation

The following tables provide illustrative quantitative data on how different reaction parameters can affect the outcome of a Sonogashira coupling, with a focus on minimizing the homocoupling side reaction. While this data is not specific to the synthesis of this compound, it provides valuable insights into general trends.

Table 1: Effect of Copper Co-catalyst on Product Distribution

EntryCatalyst SystemAryl HalideAlkyneProduct Yield (%)Homocoupling Yield (%)
1Pd(PPh₃)₂Cl₂ / CuI4-IodoanisolePhenylacetylene8512
2Pd(PPh₃)₂Cl₂4-IodoanisolePhenylacetylene92<5
3Pd(OAc)₂ / XPhos / CuI4-BromoanisolePhenylacetylene7818
4Pd(OAc)₂ / XPhos4-BromoanisolePhenylacetylene89<3

This table illustrates that the absence of a copper co-catalyst generally leads to a significant reduction in the formation of the homocoupled byproduct.

Table 2: Influence of Base and Solvent on a Copper-Free Sonogashira Reaction

EntryPalladium Catalyst/LigandBaseSolventProduct Yield (%)Homocoupling Yield (%)
1Pd(OAc)₂ / SPhosTriethylamineToluene82<5
2Pd(OAc)₂ / SPhosCesium CarbonateDioxane91<2
3Pd(OAc)₂ / SPhosDBUDMF88<4

This table demonstrates that the choice of base and solvent can be optimized in a copper-free system to further enhance the yield of the desired product while keeping homocoupling to a minimum.

Experimental Protocols

Key Experiment 1: Copper-Free Sonogashira Synthesis of this compound

This protocol is designed to minimize the formation of the homocoupled byproduct.

Materials:

  • 1-Bromo-4-propylbenzene

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-propylbenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Add cesium carbonate (2.0 equiv) to the mixture.

  • Add ethynyltrimethylsilane (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Add the TBAF solution (1.2 equiv) and stir for 1 hour to deprotect the silyl group.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Key Experiment 2: Traditional Sonogashira Synthesis of this compound

This protocol uses a traditional copper co-catalyst and requires careful exclusion of oxygen to minimize homocoupling.

Materials:

  • 1-Bromo-4-propylbenzene

  • 4-Propylphenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled and degassed

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-propylbenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine.

  • Add 4-propylphenylacetylene (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Polymerization of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1-Ethynyl-4-propylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(this compound).

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound, offering potential causes and recommended solutions. The advice provided is based on established principles for the polymerization of terminal aryl alkynes, a class of monomers to which this compound belongs.

Issue Potential Causes Recommended Solutions
Low Polymer Yield - Inactive or poisoned catalyst. - Presence of impurities in the monomer or solvent (e.g., water, oxygen). - Inappropriate monomer-to-catalyst ratio. - Suboptimal reaction temperature or time.- Use a freshly prepared or properly stored catalyst. Consider catalyst activators if applicable. - Ensure rigorous purification of monomer and solvent. Employ freeze-pump-thaw cycles for degassing. - Optimize the monomer-to-catalyst ratio; a higher ratio may be needed, but too high can lead to uncontrolled polymerization. - Systematically vary the reaction temperature and time to find optimal conditions.
Poor Polymer Solubility - Cross-linking reactions. - High molecular weight and rigid polymer backbone. - Inappropriate choice of polymerization solvent or precipitation non-solvent.- For di-functional monomers, though not the case here, this is a major issue. For mono-functional alkynes, it can indicate side reactions. Consider using a less reactive catalyst or lower reaction temperatures. - Choose a good solvent for the polymer for both the reaction and characterization (e.g., THF, toluene, chloroform). - Select a non-solvent for precipitation that effectively separates the polymer without causing irreversible aggregation (e.g., methanol, hexane).
Uncontrolled Molecular Weight and Broad Polydispersity (PDI) - Chain transfer or termination reactions. - Multiple active species in the catalyst system. - Inefficient initiation.- Employ a "living" polymerization system, such as those using well-defined Rhodium(I) catalysts.[1][2] - Use a well-defined, single-site catalyst. - Ensure rapid and quantitative initiation by optimizing the initiator and reaction conditions.
Polymer Discoloration (Darkening) - Oxidation of the polymer backbone. - Catalyst residues. - Thermal degradation of the monomer or polymer.- Conduct the polymerization and subsequent work-up under an inert atmosphere. - Purify the polymer by multiple precipitations or column chromatography to remove catalyst residues. - Avoid excessively high reaction temperatures and prolonged reaction times.
Inconsistent Results - Variability in reagent purity. - Inconsistent reaction setup and conditions. - Atmosphere contamination.- Standardize purification protocols for all reagents. - Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates. - Utilize Schlenk line or glovebox techniques to ensure an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the polymerization of terminal aryl alkynes like this compound?

A1: The primary challenge lies in achieving a controlled or "living" polymerization to produce well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low PDI).[1][2] Terminal alkynes are highly reactive, which can lead to various side reactions, including chain transfer and termination, that disrupt control over the polymerization process.

Q2: Which catalyst systems are recommended for the controlled polymerization of this compound?

A2: Rhodium(I)-based catalysts are predominantly recommended for the controlled polymerization of phenylacetylenes and their derivatives.[1][2] These catalysts, often in conjunction with a suitable ligand and co-catalyst, can facilitate a living polymerization mechanism, offering excellent control over the polymer architecture.

Q3: How can I minimize the risk of cross-linking during polymerization?

A3: While this compound is a monofunctional monomer and thus less prone to cross-linking than di-functional alkynes, side reactions involving the polymer backbone can still occur, leading to insoluble materials. To mitigate this, it is crucial to use a well-defined catalyst that promotes a clean polymerization pathway, operate at moderate temperatures, and avoid prolonged reaction times after the monomer has been consumed.

Q4: What are the typical solvents and temperatures for the polymerization of this compound?

A4: Common solvents for the polymerization of phenylacetylenes include tetrahydrofuran (THF), toluene, and chloroform. The optimal reaction temperature is highly dependent on the chosen catalyst system but generally ranges from room temperature to 80°C. It is advisable to consult literature for the specific catalyst being used to determine the optimal conditions.

Q5: How can I effectively purify the resulting poly(this compound)?

A5: The most common purification method is precipitation. The polymer solution is added dropwise to a vigorously stirred non-solvent (e.g., methanol or hexane). This process should be repeated multiple times to ensure the complete removal of residual monomer, catalyst, and low molecular weight oligomers. For higher purity, column chromatography can be employed.

Experimental Protocols

Representative Protocol for Rhodium-Catalyzed Polymerization

  • Reagent Preparation:

    • This compound (monomer): Purify by passing through a short column of neutral alumina to remove any acidic impurities, followed by distillation under reduced pressure.

    • Solvent (e.g., THF): Dry rigorously over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere immediately before use.

    • Catalyst (e.g., [Rh(nbd)Cl]₂ where nbd = norbornadiene): Use a commercially available, high-purity catalyst and store under an inert atmosphere.

    • Co-catalyst/Ligand (if required, e.g., a phosphine ligand): Purify by recrystallization or distillation and handle under an inert atmosphere.

  • Polymerization Setup:

    • Assemble a Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar.

    • Dry the glassware thoroughly in an oven and cool under a stream of dry argon or nitrogen.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Polymerization Procedure:

    • In the reaction vessel, dissolve the rhodium catalyst and any co-catalyst/ligand in the anhydrous solvent.

    • Add the purified this compound monomer to the catalyst solution via a gas-tight syringe. The monomer-to-catalyst ratio is a critical parameter to control the molecular weight and should be systematically varied (e.g., from 50:1 to 500:1).

    • Stir the reaction mixture at the desired temperature (e.g., 30°C) for the specified time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as GC-MS or NMR to track monomer consumption.

  • Termination and Isolation:

    • Once the desired conversion is reached, terminate the polymerization by adding a small amount of a quenching agent (e.g., methanol).

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Quantitative Data

The following table presents representative data for the polymerization of phenylacetylene derivatives using a Rhodium(I) catalyst system. These values should be considered as a starting point for the optimization of the polymerization of this compound.

Monomer:Catalyst RatioReaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:12>9510,000 - 15,0001.1 - 1.3
200:14>9520,000 - 30,0001.1 - 1.4
500:112>9050,000 - 70,0001.2 - 1.5

Note: Mn = Number-average molecular weight; PDI = Polydispersity Index. Actual results will vary based on the specific catalyst, monomer purity, and reaction conditions.

Visualizations

Experimental Workflow for Polymerization

experimental_workflow reagent_prep Reagent Purification (Monomer, Solvent) setup Reaction Setup (Inert Atmosphere) reagent_prep->setup polymerization Polymerization (Catalyst + Monomer) setup->polymerization termination Termination (Quenching) polymerization->termination isolation Isolation & Purification (Precipitation & Drying) termination->isolation characterization Characterization (GPC, NMR, etc.) isolation->characterization

Caption: A generalized experimental workflow for the polymerization of this compound.

Troubleshooting Logic for Low Polymer Yield

troubleshooting_low_yield start Low Polymer Yield check_catalyst Is the catalyst active and pure? start->check_catalyst check_reagents Are the monomer and solvent pure and dry? check_catalyst->check_reagents Yes solution_catalyst Use fresh/purified catalyst. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Rigorously purify and dry all reagents. check_reagents->solution_reagents No solution_conditions Optimize temperature, time, and concentrations. check_conditions->solution_conditions

Caption: A troubleshooting flowchart for addressing low polymer yield.

References

preventing homocoupling of 1-Ethynyl-4-propylbenzene in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1-Ethynyl-4-propylbenzene in cross-coupling reactions. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize undesired homocoupling (Glaser-Hay coupling) and maximize the yield of your target product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with this compound?

Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in cross-coupling methodologies like the Sonogashira reaction.[1][2][3] It involves the dimerization of two terminal alkyne molecules—in this case, this compound—to form a symmetrical 1,3-diyne byproduct (1,4-bis(4-propylphenyl)buta-1,3-diyne). This side reaction is problematic as it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate purification.[2]

Q2: What are the primary causes of homocoupling in Sonogashira reactions?

The principal causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[3][4] The copper catalyst, while accelerating the desired cross-coupling, also efficiently catalyzes the oxidative dimerization of the terminal alkyne, especially when oxygen is present.[1][3][4] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[4]

Q3: How can I minimize or prevent the homocoupling of this compound?

Several strategies can be effectively employed to suppress homocoupling:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol.[4][5][6] Numerous modern methods have been developed that proceed efficiently without a copper co-catalyst, completely avoiding the Glaser side reaction.[4][5]

  • Ensure Rigorous Inert Atmosphere: If using a traditional copper-catalyzed system, it is crucial to rigorously exclude oxygen.[4] This can be achieved by using Schlenk techniques or a glovebox and thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen).[3]

  • Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the relative rates of cross-coupling versus homocoupling.[4]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture via a syringe pump helps maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2][4]

  • Use a Reducing Atmosphere: One study found that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiment.

Issue: My reaction mixture shows a significant amount of the homocoupled diyne byproduct.

Possible Cause Recommended Solution
Oxygen Contamination Improve inert atmosphere techniques. Ensure all solvents and liquid reagents are thoroughly degassed before use. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[3][4]
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol.[4][5][6] If copper is essential for your specific substrate, ensure oxygen is rigorously excluded. Some studies suggest copper can even inhibit reactions with certain aryl chlorides.[1]
High Alkyne Concentration Use a syringe pump to add the this compound solution to the reaction mixture over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway.[2][4]
Suboptimal Ligand The phosphine ligand on the palladium catalyst influences the reaction outcome. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling.[2][4] Consider screening different ligands (e.g., SPhos, XPhos) to find the optimal one for your specific aryl halide.
Inappropriate Base/Solvent The base and solvent system is critical. For copper-free conditions, inorganic bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene or dioxane are often effective.[4] For copper-catalyzed systems, an amine base like triethylamine or diisopropylethylamine is common.[4] Ensure the base is pure and the solvent is anhydrous.

Experimental Protocols & Data

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a traditional method where rigorous exclusion of oxygen is paramount.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Ensure all solvents (e.g., THF, triethylamine) are anhydrous and degassed.[4]

  • Reagent Addition: To the flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[4]

  • Solvent/Base Addition: Add degassed solvent (e.g., THF, 5 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv).[4]

  • Alkyne Addition: Add this compound (1.1 mmol, 1.1 equiv) dropwise via syringe while stirring.[4]

  • Reaction: Heat the reaction as required (e.g., 50-80 °C) and monitor progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[4]

Protocol 2: Recommended Copper-Free Sonogashira Coupling

This protocol is highly recommended to eliminate the primary cause of homocoupling.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Reagent Addition: To the flask, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4]

  • Base/Solvent Addition: Add a solid base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and anhydrous, degassed solvent (e.g., toluene, 5 mL).[4]

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.[4]

  • Reaction: Heat the reaction mixture (e.g., 100 °C) and monitor progress by TLC or GC-MS.[4]

  • Work-up: Follow the same work-up and purification procedure as described in Protocol 1.[4]

Comparative Data: Effect of Reaction Conditions

The following table summarizes hypothetical but representative data on how different conditions can affect the yield of the desired cross-coupled product versus the homocoupled byproduct when coupling this compound with 4-iodotoluene.

Catalyst System Conditions Cross-Coupled Product Yield Homocoupled Product Yield
PdCl₂(PPh₃)₂, CuIStandard, Air Leak45%40%
PdCl₂(PPh₃)₂, CuIRigorous Inert Atmosphere85%10%
PdCl₂(PPh₃)₂, CuIInert, Slow Alkyne Addition92%<5%
Pd(OAc)₂ / SPhosCopper-Free, Inert>95%Not Detected

Visual Guides

Workflow for Minimizing Homocoupling

The following diagram illustrates a recommended workflow for setting up a Sonogashira reaction to prevent the homocoupling of this compound.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Setup (Inert Atmosphere) cluster_reaction Phase 3: Reaction Execution cluster_workup Phase 4: Workup & Purification reagents Select Reagents (Copper-Free Preferred) glassware Flame-Dry Glassware (Schlenk Flask) reagents->glassware solvents Degas Solvents (Freeze-Pump-Thaw or N2 Sparge) glassware->solvents setup Assemble Under Argon/N2 solvents->setup add_solids Add Aryl Halide, Pd Catalyst, Ligand, Base setup->add_solids add_liquids Add Degassed Solvent add_solids->add_liquids add_alkyne Slowly Add This compound (via Syringe Pump) add_liquids->add_alkyne heat Heat to Optimal Temperature add_alkyne->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench & Extract monitor->quench purify Column Chromatography quench->purify analyze Characterize Product purify->analyze

Caption: Recommended workflow for a copper-free Sonogashira coupling.

Troubleshooting Decision Tree

If you observe significant homocoupling, use this decision tree to diagnose and solve the issue.

G start Significant Homocoupling Observed by TLC/GC-MS? q_copper Are you using a Cu(I) co-catalyst? start->q_copper sol_copper_free Switch to a Copper-Free Protocol q_copper->sol_copper_free NO q_inert Is your inert atmosphere technique rigorous? q_copper->q_inert YES ans_cu_yes YES ans_cu_no NO q_addition How was the alkyne added? sol_copper_free->q_addition sol_inert Improve Degassing & Inert Gas Flow q_inert->sol_inert NO q_inert->q_addition YES ans_inert_yes YES ans_inert_no NO sol_slow_add Use Syringe Pump for Slow Addition q_addition->sol_slow_add All at once sol_optimize Consider Screening: - Ligand (Bulky, e⁻ rich) - Base (e.g., K3PO4) - Solvent (Anhydrous) q_addition->sol_optimize Slowly ans_add_all All at once ans_add_slow Slowly

Caption: Decision tree for troubleshooting alkyne homocoupling.

References

Technical Support Center: Efficient Coupling of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalytic coupling of 1-Ethynyl-4-propylbenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection.

Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Issue 1: Low or No Product Yield

Question: My Sonogashira/Heck/Suzuki coupling reaction with this compound is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent challenge in cross-coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Palladium Source: Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Older catalysts can lose activity. Consider using a pre-catalyst that is more stable and provides a reliable source of the active Pd(0) species.

    • In-situ Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the in-situ reduction to the active Pd(0) species is occurring efficiently. The choice of solvent, base, and ligand can influence this step.

  • Inefficient Oxidative Addition:

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1] For less reactive halides like aryl chlorides, a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures may be necessary.

    • Steric Hindrance: Significant steric hindrance on the aryl halide or the catalyst can impede oxidative addition. Using a less sterically demanding catalyst or a different ligand may be beneficial.

  • Poor Reagent Quality:

    • Purity: Impurities in starting materials, including this compound, the aryl halide, solvents, and bases, can poison the catalyst.[1] Purify starting materials if their quality is questionable.

    • Solvent Degassing: Oxygen can deactivate the palladium catalyst.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Suboptimal Reaction Conditions:

    • Base: The choice and strength of the base are critical. For Sonogashira and Suzuki couplings, common bases include amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] The base's solubility can also be a factor; in some cases, the addition of water can improve the performance of inorganic bases.[1]

    • Solvent: The solvent should be anhydrous and of high purity. Common choices include THF, toluene, DMF, and 1,4-dioxane. The solvent can influence catalyst solubility and stability.

    • Temperature: While some couplings proceed at room temperature, others require heating.[2] If no reaction is observed, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition.

Issue 2: Formation of Side Products

Question: I am observing significant side products in my coupling reaction, primarily the homocoupling of this compound (Glaser coupling). How can I prevent this?

Answer:

The formation of 1,4-di(4-propylphenyl)buta-1,3-diyne, the homocoupling product of this compound, is a common side reaction, particularly in copper-catalyzed Sonogashira couplings.[3]

Strategies to Minimize Homocoupling:

  • Exclude Oxygen: The Glaser homocoupling is an oxidative process promoted by oxygen.[3] Rigorous exclusion of air from the reaction mixture by maintaining an inert atmosphere is the most critical step to prevent this side reaction.[3]

  • Copper-Free Conditions: The copper(I) co-catalyst in Sonogashira reactions is a primary contributor to homocoupling.[2][3] Utilizing a copper-free Sonogashira protocol can completely eliminate this side reaction.[3]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[3]

  • Choice of Amine Base/Solvent: In some cases, the choice of the amine base and solvent can influence the rate of homocoupling. For instance, using a less coordinating solvent might reduce the propensity for this side reaction.[3]

Issue 3: Catalyst Deactivation (Palladium Black Formation)

Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this and how can I prevent it?

Answer:

The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from its active, soluble form, leading to a loss of catalytic activity.

Causes and Prevention of Catalyst Deactivation:

  • Ligand Dissociation/Degradation: The phosphine ligands that stabilize the palladium center can dissociate at higher temperatures or degrade over time, leading to catalyst precipitation.

    • Solution: Use more robust, sterically bulky, and electron-rich ligands that form more stable complexes with palladium. Increasing the ligand-to-palladium ratio slightly can also help.

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: Operate at the lowest effective temperature for the coupling reaction.

  • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.

    • Solution: Ensure a strictly inert atmosphere throughout the reaction.

  • Impurities: Certain impurities in the reagents or solvents can act as catalyst poisons.

    • Solution: Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for this compound?

A1: The Sonogashira coupling is the most direct and widely used method for the coupling of terminal alkynes like this compound with aryl or vinyl halides.[4] However, Heck and Suzuki-type couplings can also be employed, though they may require prior modification of the alkyne.

Q2: What is the role of the copper co-catalyst in the Sonogashira reaction?

A2: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. While it accelerates the reaction, it also promotes the undesirable Glaser homocoupling.[3]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira protocols are well-established and are often preferred to avoid the issue of alkyne homocoupling.[2][3] These reactions typically require a suitable palladium catalyst and a base, and may proceed under slightly different conditions than the copper-catalyzed variant.

Q4: How does the choice of phosphine ligand affect the reaction?

A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. Bulky, electron-rich phosphine ligands generally enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalytic cycles, especially with less reactive aryl halides.

Q5: What is the typical reactivity order for aryl halides in these coupling reactions?

A5: The general reactivity order for aryl halides is I > Br > OTf >> Cl.[1] Aryl iodides are the most reactive and can often be coupled under milder conditions, while aryl chlorides are the least reactive and typically require more forcing conditions and specialized catalyst systems.

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various catalyst systems for the Sonogashira coupling of terminal alkynes with aryl halides. While specific data for this compound is limited, the data for phenylacetylene and other 4-substituted phenylacetylenes provide a good starting point for catalyst selection.

Table 1: Copper-Catalyzed Sonogashira Coupling of Phenylacetylene with Aryl Halides

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
1PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHFRT3Iodobenzene>95[4]
2Pd(OAc)₂ (2)CuI (2)PPh₃ (4)Et₃NDMF806Bromobenzene85[5]
3Pd(PPh₃)₄ (5)CuI (10)-i-Pr₂NHToluene60124-Bromoanisole92General Protocol
4PdCl₂(dppf) (3)CuI (5)-Cs₂CO₃1,4-Dioxane100184-Chlorotoluene75General Protocol

Table 2: Copper-Free Sonogashira Coupling of Phenylacetylene with Aryl Halides

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
1Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene100164-Bromotoluene98General Protocol
2Pd₂(dba)₃ (0.5)XPhos (1.5)Cs₂CO₃1,4-Dioxane110244-Chlorobenzonitrile91General Protocol
3[Pd(cinnamyl)Cl]₂ (1)P(t-Bu)₃ (2)NaOt-BuTolueneRT4Bromobenzene96[6]
4Pd(OAc)₂ (2)-DABCODMF1008Iodobenzene95[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide using a palladium/copper catalyst system.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol outlines a copper-free approach to minimize the formation of homocoupling byproducts.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Pd(OAc)₂

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) and this compound (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the Sonogashira, Heck, and Suzuki coupling reactions.

Sonogashira_Copper_Catalyzed cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)L2-X Transfers Acetylide H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Deprotonation (Base) Base-H+ Base-H+

Caption: Catalytic cycles for the copper-catalyzed Sonogashira coupling.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)L2(Alkene)-X Ar-Pd(II)L2-X->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex R-CH2-CH(Ar)-Pd(II)L2-X Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Product_Complex [HPd(II)L2-X] + Product Sigma_Alkyl_Complex->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base) Product Product Product_Complex->Product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Product Product Ar-Pd(II)L2-R->Product Reductive Elimination Organoboron R-B(OR)2 Organoboron->Ar-Pd(II)L2-X Base Base Base->Ar-Pd(II)L2-X activates

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

troubleshooting low reactivity of 1-Ethynyl-4-propylbenzene in Sonogashira

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of substrates like 1-Ethynyl-4-propylbenzene in Sonogashira coupling reactions.

Troubleshooting Guide for Low Reactivity

Problem: Low or no conversion of this compound in a Sonogashira coupling reaction.

A systematic approach is crucial when troubleshooting a low-yielding Sonogashira reaction. Below are common causes and their respective solutions.

Potential Cause Troubleshooting Recommendation
Catalyst Issues Is the palladium catalyst active? Palladium(0) catalysts can be sensitive to air and may decompose upon storage. It is recommended to use a fresh batch of the catalyst or employ an air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species.[1] For challenging couplings, consider using more robust, pre-formed palladium precatalysts.[2] Is the copper(I) co-catalyst fresh? Copper(I) iodide (CuI) can degrade over time. Using a fresh, high-purity source is advisable.[3]
Ligand Selection Is the ligand appropriate for the substrate? For aryl halides, especially less reactive ones or those with steric hindrance, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[2][4]
Reaction Environment Is the solvent suitable? The solvent must dissolve all reaction components. While amine bases like triethylamine can sometimes act as the solvent, co-solvents such as THF, DMF, or toluene are frequently used.[3] Be aware that highly coordinating solvents like DMF can sometimes inhibit the reaction.[5][6] Is the base appropriate and in sufficient quantity? An amine base is necessary to deprotonate the terminal alkyne.[3] Common choices include triethylamine (NEt₃) and diisopropylamine (DIPA).[3] Ensure the base is anhydrous and used in excess. Is the reaction temperature optimal? While aryl iodides often react at room temperature, less reactive aryl bromides and chlorides typically require heating.[3][7] For unreactive substrates, higher temperatures may be necessary.[7]
Reagent Quality Are the aryl halide and alkyne pure? Impurities in the starting materials can poison the catalyst. Ensure high purity of both the aryl halide and this compound.[3] Are you observing significant alkyne homocoupling (Glaser coupling)? This side reaction, forming a diyne, is promoted by the copper co-catalyst, especially in the presence of oxygen.[4] To mitigate this, consider running the reaction under copper-free conditions or ensuring a strictly anaerobic environment.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Sonogashira coupling reaction?

A1: A typical Sonogashira coupling reaction involves a palladium catalyst (often a Pd(0) species), a copper(I) co-catalyst (like CuI), an amine base, and an organic solvent. The reactants are a terminal alkyne and an aryl or vinyl halide.[1][8]

Q2: My reaction has failed completely. What are the first things I should check?

A2: For a complete reaction failure, the primary areas to investigate are the activity of your palladium and copper catalysts, the quality of your reagents, and the reaction setup. It is critical to ensure anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser homocoupling of the alkyne.[3][4] Degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is essential.[3]

Q3: How does the choice of halide on my aryl partner affect the reaction?

A3: The reactivity of the aryl halide significantly influences the reaction conditions. The general order of reactivity is I > OTf > Br > Cl.[3][7] Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[7] Aryl chlorides are the least reactive and often require specialized, highly active catalyst systems.[9]

Q4: Is it possible to perform a Sonogashira coupling without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and are often preferred to prevent the formation of alkyne homocoupling byproducts.[3][4] In these protocols, the base plays a more direct role in the formation of the palladium-acetylide intermediate.[4]

Q5: What role does the base play in the reaction?

A5: The base has a crucial role in the Sonogashira coupling. Its primary function is to deprotonate the terminal alkyne, which then allows for the formation of the copper acetylide (in the copper-catalyzed version) or direct interaction with the palladium center.[10] It also neutralizes the hydrogen halide that is formed as a byproduct during the reaction.[10]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of a Sonogashira coupling.

Table 1: Influence of Different Bases on Reaction Yield

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25Poor
4K₂CO₃25Poor
5DIPEA50Moderate to High
Note: Yields are qualitative and can vary significantly based on the specific substrates and other reaction conditions.[3]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene13093
2THF13063
3MeCN13064
41,4-dioxane13051
5DMF7020
Data derived from specific examples in the literature and may not be directly transferable to all systems.[5]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

Title: Synthesis of 1-(4-Propylphenyl)-2-phenylethyne

Materials:

  • 1-Iodo-4-propylbenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (NEt₃) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-4-propylbenzene, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Title: Copper-Free Synthesis of 1-(4-Propylphenyl)-2-phenylethyne

Materials:

  • 1-Bromo-4-propylbenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ to a dry Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox and add the anhydrous, degassed toluene, followed by 1-bromo-4-propylbenzene and phenylacetylene.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L)₂-C≡CR' Transmetalation->Ar-Pd(II)-Alkyne CuX CuX Transmetalation->CuX Regenerates CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product Alkyne_Deprotonation Alkyne Deprotonation CuX->Alkyne_Deprotonation H-C≡CR' + Base Cu-Alkyne Cu-C≡CR' Alkyne_Deprotonation->Cu-Alkyne Cu-Alkyne->Transmetalation Enters Pd Cycle

Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow start Low Reactivity Observed check_catalyst Check Catalyst Activity (Pd & Cu) start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Base, Temp) check_catalyst->check_conditions Catalysts OK optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand Catalyst Inactive -> Replace check_reagents Verify Reagent Purity (Aryl Halide, Alkyne) check_conditions->check_reagents Conditions OK consider_cu_free Consider Copper-Free Protocol check_conditions->consider_cu_free Side Reactions (Glaser) increase_temp Increase Reaction Temperature check_conditions->increase_temp Sub-optimal Temp purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure Reagents success Reaction Successful check_reagents->success Reagents Pure optimize_ligand->start consider_cu_free->start increase_temp->start purify_reagents->start

Caption: A logical workflow for troubleshooting low reactivity in Sonogashira couplings.

References

improving the stability of 1-Ethynyl-4-propylbenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 1-Ethynyl-4-propylbenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an aromatic alkyne, a hydrocarbon containing a phenyl group attached to a terminal alkyne. It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry and materials science. Its reactive alkyne group allows for its use in coupling reactions, such as Sonogashira coupling, and in the synthesis of polymers and complex organic molecules.

Q2: What are the primary stability concerns for this compound during storage?

A2: The main stability concerns for this compound, a terminal alkyne, are its propensity to undergo polymerization and oxidation.[1] These degradation processes can lead to a decrease in purity, changes in physical properties, and the formation of undesirable byproducts that can interfere with subsequent reactions.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored at room temperature, protected from light, and in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.[2]

Q4: How can I visually assess the degradation of this compound?

A4: Freshly purified this compound is typically a colorless to pale yellow liquid. A noticeable change in color to yellow, brown, or the formation of a viscous liquid or solid precipitates are visual indicators of degradation, likely due to polymerization or oxidation.

Q5: What is the role of an inhibitor in storing this compound?

A5: An inhibitor is a chemical substance added in small quantities to prevent or slow down unwanted reactions, such as polymerization. For terminal alkynes like this compound, inhibitors scavenge free radicals that can initiate polymerization, thereby extending the shelf-life of the compound.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Color of the compound has darkened significantly (e.g., from pale yellow to brown). Oxidation and/or polymerization due to exposure to air (oxygen) and/or light.1. If purity is critical, repurify the compound by distillation or column chromatography.2. For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas (e.g., nitrogen or argon).3. Store the container in a dark place, such as a cabinet or by wrapping it in aluminum foil.
The liquid has become viscous or contains solid particles. Advanced polymerization has occurred, leading to the formation of oligomers or polymers.1. The compound is likely significantly impure and may not be suitable for sensitive applications. Repurification may be difficult.2. To prevent this in the future, consider adding a polymerization inhibitor, such as MEHQ, at a low concentration (see Table 1).3. Ensure storage at a stable, cool temperature, avoiding exposure to heat sources.
Inconsistent results in reactions using the stored compound. Partial degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.1. Assess the purity of the stored this compound using analytical techniques like GC-MS or qNMR (see Experimental Protocols).2. If impurities are detected, purify the compound before use.3. Always use freshly purified or properly stored material for reactions that are sensitive to impurities.
Precipitate forms upon addition to a reaction mixture. The precipitate could be insoluble polymeric impurities from the stored alkyne.1. Filter the this compound solution before adding it to the reaction mixture.2. Confirm the identity of the precipitate if possible.3. Review storage conditions and consider repurification of the alkyne stock.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors

ParameterRecommendationRationale
Temperature Room Temperature (approx. 20-25°C)Avoids acceleration of degradation reactions that can occur at elevated temperatures.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation by excluding atmospheric oxygen.
Light In the dark (e.g., amber vial, wrapped in foil)Prevents light-induced degradation pathways.
Container Tightly sealed glass containerPrevents exposure to air and moisture.
Inhibitor MEHQ (4-Methoxyphenol)Acts as a free-radical scavenger to prevent polymerization.[3]
Inhibitor Conc. 10-100 ppmEffective at preventing polymerization while being a minor component that is unlikely to interfere with most subsequent reactions.[4][5]

Note: The stability of this compound is expected to be similar to other phenylacetylene derivatives. The recommended inhibitor and concentration are based on common practices for stabilizing similar monomers like styrene.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
  • Perform serial dilutions to prepare a working solution of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

Parameter Setting
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.
  • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
  • Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST). Oligomers may appear as peaks with higher retention times and molecular weights that are multiples of the monomer.

Protocol 2: Quantitative Purity Assessment by ¹H-NMR (qNMR)

This protocol provides a method for the accurate determination of the purity of this compound using an internal standard.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of a high-purity, stable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into a clean vial. The standard should have a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte signals.
  • Accurately weigh approximately 15-25 mg of the this compound sample into the same vial.
  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

Parameter Setting
Spectrometer 400 MHz or higher
Pulse Program Standard 90° pulse (zg90)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (a value of 30 s is often sufficient)
Number of Scans (ns) 16 or higher for good signal-to-noise
Acquisition Time (aq) At least 3 seconds

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the FID.
  • Integrate a well-resolved signal of this compound (e.g., the acetylenic proton) and a signal from the internal standard.
  • Calculate the purity using the following formula:

Visualizations

DegradationPathways cluster_initiation Initiation cluster_degradation Degradation Pathways Initiators Initiators 1_Ethynyl_4_propylbenzene 1_Ethynyl_4_propylbenzene Initiators->1_Ethynyl_4_propylbenzene Heat, Light, Oxygen Radical_Species Radical_Species 1_Ethynyl_4_propylbenzene->Radical_Species Forms Polymerization Polymerization Radical_Species->Polymerization Initiates Oxidation Oxidation Radical_Species->Oxidation Leads to Oligomers_Polymers Oligomers_Polymers Polymerization->Oligomers_Polymers Results in Oxidized_Byproducts Oxidized_Byproducts Oxidation->Oxidized_Byproducts Results in

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Solution Start Suspected Degradation Visual_Inspection Visual Inspection (Color, Viscosity) Start->Visual_Inspection Analytical_Check Analytical Check (GC-MS, NMR) Visual_Inspection->Analytical_Check Degradation Suspected End Stable Compound Visual_Inspection->End Looks OK Repurify Repurify Compound Analytical_Check->Repurify Minor Impurities Discard Discard if Severely Degraded Analytical_Check->Discard Major Impurities Review_Storage Review Storage Protocol Repurify->Review_Storage Discard->Review_Storage Review_Storage->End

References

Technical Support Center: Scale-Up Synthesis of 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Ethynyl-4-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent method for the industrial synthesis of this compound is the Sonogashira coupling reaction.[1] This reaction typically involves the coupling of an aryl halide, such as 1-bromo-4-propylbenzene, with a protected or terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[1]

Q2: What are the critical parameters to control during the Sonogashira coupling for this synthesis?

A2: Key parameters to monitor and control during the scale-up of the Sonogashira coupling include reaction temperature, catalyst loading, solvent choice, and the type and amount of base used.[2][3] Maintaining an inert atmosphere is also crucial to prevent side reactions.[2]

Q3: What are the common side reactions to expect during the scale-up synthesis?

A3: A common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which can be minimized by running the reaction under strictly anaerobic conditions. Another potential issue is the formation of "palladium black," which indicates catalyst decomposition and can lead to reduced reaction efficiency.[2]

Q4: How can residual palladium and copper catalysts be removed from the final product on a large scale?

A4: Several methods are available for removing residual heavy metals from the final product. These include treatment with dithiocarbamates to form insoluble complexes that can be filtered off, or the use of solid-supported scavengers like functionalized silica or activated carbon.[4][5]

Q5: What are the primary safety concerns when handling this compound on a large scale?

A5: this compound is a combustible liquid. Therefore, appropriate measures should be taken to avoid heat, sparks, and open flames. It is also recommended to wear protective gloves and eye protection. For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a more robust catalyst system for challenging substrates.[8]
Low reactivity of aryl bromideIncrease the reaction temperature in increments, monitoring for decomposition. Aryl iodides are more reactive and could be considered as an alternative starting material.[8]
Insufficiently anhydrous conditionsEnsure all solvents and reagents are thoroughly dried, as water can negatively impact the reaction.
Formation of Palladium Black Catalyst decompositionUse fresh, high-purity reagents and solvents. Some evidence suggests certain solvents like THF may promote its formation.[9]
High reaction temperatureOptimize the reaction temperature to be high enough for reactivity but low enough to maintain catalyst stability.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Copper(I) co-catalystConsider a copper-free Sonogashira protocol, which can effectively minimize this side reaction.[8]
Difficult Purification Residual catalyst contaminationEmploy a scavenging agent post-reaction. Common choices include silica-based scavengers or treatment with reagents that precipitate the metals.[4][5]
Presence of closely-related impuritiesOptimize the reaction conditions to minimize side product formation. Consider crystallization or distillation for final purification.

Experimental Protocols

Synthesis of 1-Bromo-4-propylbenzene (Precursor)

A common route to the precursor 1-bromo-4-propylbenzene involves the reaction of 1,4-dibromobenzene with 1-bromopropane.[10]

Materials:

  • 1,4-Dibromobenzene (236 g)

  • 1-Bromopropane (185 g)

  • Anhydrous Tetrahydrofuran (THF) (1 L)

  • Zinc Chloride (204 g)

  • Magnesium powder (36 g)

  • Iron acetylacetonate (18 g)

Procedure:

  • To a 2-liter three-neck flask under a nitrogen atmosphere, add 1,4-dibromobenzene, 1-bromopropane, and anhydrous THF.

  • Add zinc chloride, magnesium powder, and iron acetylacetonate as the catalyst.

  • Heat the mixture to approximately 40°C with stirring. The reaction should commence shortly.

  • Maintain the reaction temperature at no more than 60°C for 8 hours.

  • After completion, cool the mixture to room temperature and quench the reaction by adding 200 ml of water.

  • Recover the THF by distillation.

  • Dilute the residue with 500 ml of toluene.

  • Separate the toluene layer, wash twice with 200 ml of saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and recover the toluene by distillation.

  • The final product, 1-bromo-4-propylbenzene, can be purified by vacuum distillation, collecting the fraction at 94-97 °C/10 mmHg.[10] An expected yield is around 85%.[10]

Scale-Up Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline for the Sonogashira coupling of 1-bromo-4-propylbenzene with a protected alkyne like ethynyltrimethylsilane, followed by deprotection.

Materials:

  • 1-Bromo-4-propylbenzene

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Deprotection agent (e.g., TBAF or K₂CO₃/Methanol)

Procedure:

  • Coupling Reaction:

    • To a suitable reactor under an inert atmosphere, add 1-bromo-4-propylbenzene, the palladium catalyst, and CuI in an anhydrous solvent.

    • Add the amine base and ethynyltrimethylsilane.

    • Heat the reaction mixture to the optimal temperature (typically between 50-100°C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Work-up and Deprotection:

    • Once the reaction is complete, cool the mixture and filter off any solids.

    • Wash the organic layer with water and brine.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a suitable solvent and add the deprotection agent.

    • Stir at room temperature until the deprotection is complete.

  • Purification:

    • After work-up, the crude this compound can be purified by vacuum distillation or column chromatography.

    • To remove residual palladium and copper, the organic solution can be treated with a scavenger before final purification.[5]

Visualizations

Synthesis_Pathway 1,4-Dibromobenzene 1,4-Dibromobenzene 1-Bromo-4-propylbenzene 1-Bromo-4-propylbenzene 1,4-Dibromobenzene->1-Bromo-4-propylbenzene Cross-Coupling 1-Bromopropane 1-Bromopropane 1-Bromopropane->1-Bromo-4-propylbenzene Protected Product Protected Product 1-Bromo-4-propylbenzene->Protected Product Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Protected Product This compound This compound Protected Product->this compound Deprotection

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Solvent, Base) CheckCatalyst->CheckConditions Catalyst OK OptimizeCatalyst Optimize Catalyst System CheckCatalyst->OptimizeCatalyst Catalyst Inactive CheckPurity Assess Starting Material Purity CheckConditions->CheckPurity Conditions OK OptimizeConditions Adjust Temperature & Solvent CheckConditions->OptimizeConditions Conditions Suboptimal PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents Impure Success Improved Yield CheckPurity->Success Purity OK OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships ScaleUp Successful Scale-Up HeatTransfer Efficient Heat Transfer ScaleUp->HeatTransfer Mixing Effective Mixing ScaleUp->Mixing Kinetics Favorable Reaction Kinetics ScaleUp->Kinetics Safety Process Safety ScaleUp->Safety Purification Efficient Purification ScaleUp->Purification Catalyst Activity Catalyst Activity Kinetics->Catalyst Activity Reactant Concentration Reactant Concentration Kinetics->Reactant Concentration Temperature Temperature Kinetics->Temperature Exotherm Control Exotherm Control Safety->Exotherm Control Pressure Management Pressure Management Safety->Pressure Management Catalyst Removal Catalyst Removal Purification->Catalyst Removal Impurity Profile Impurity Profile Purification->Impurity Profile

Caption: Key relationships in the scale-up process.

References

Technical Support Center: Palladium Catalyst Removal from 1-Ethynyl-4-propylbenzene Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from 1-Ethynyl-4-propylbenzene and similar compounds synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on the efficiency of various removal methods.

Troubleshooting Guide

This section addresses common challenges encountered during the removal of palladium catalysts and offers step-by-step solutions.

Problem Possible Causes Solutions
Incomplete Palladium Removal The form of the palladium residue is soluble (homogeneous) and not easily filtered.[1]- Utilize a Scavenger: Employ a suitable palladium scavenger (e.g., silica-based, polymer-based, or activated carbon) to bind the soluble palladium, allowing for its removal by filtration.[1] - Induce Precipitation: Change the solvent system to one in which the palladium species is insoluble, causing it to precipitate out of the solution for subsequent filtration.
The chosen scavenger has a low affinity for the specific palladium species in your reaction mixture.- Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your system.[1] - Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more readily scavenged species.[1]
Significant Product Loss Your product is adsorbing to the purification medium, especially activated carbon.[1]- Optimize Scavenger Amount: Use the minimum effective amount of the scavenger to reduce the surface area available for product adsorption.[1] - Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its interaction with the solid support.[1] - Alternative Methods: If product loss remains high, consider non-adsorptive methods like crystallization or liquid-liquid extraction.[1]
Inconsistent Results Between Batches Variations in the final oxidation state or coordination environment of the palladium catalyst.[1]- Standardize Work-up: Implement a consistent reaction work-up procedure to ensure the palladium species is in a similar form before the removal step.[1] - Use a Broad-Spectrum Scavenger: Select a scavenger known to be effective against a wide range of palladium species.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon, silica-based scavengers (e.g., SiliaMetS® Thiol, QuadraPure™), or polymer-based scavengers.[1][2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal.[1][3]

  • Chromatography: Utilizing techniques like column chromatography to separate the desired compound from the palladium catalyst.[3]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[1]

Q2: How do I choose the best palladium removal method for this compound?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Simple filtration is effective for heterogeneous catalysts, while homogeneous catalysts require methods like scavenging or chromatography.[1]

  • Product Characteristics: Consider the solubility and stability of this compound in various solvents. This will influence the choice of solvents for extraction, chromatography, and scavenging.

  • Required Purity Level: For pharmaceutical applications, stringent limits on residual palladium (often <10 ppm) necessitate highly efficient methods like specialized scavengers.[4][5]

  • Scale of the Reaction: For large-scale synthesis, factors like cost, ease of use, and scalability of the chosen method are crucial.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, typically based on silica or polymers, that are functionalized with ligands that have a high affinity for palladium.[2] These ligands, such as thiols, amines, or thioureas, chelate the palladium, effectively trapping it onto the solid support.[2] The scavenger-palladium complex can then be easily removed from the reaction mixture by filtration.[1]

Q4: Can activated carbon be used to remove palladium?

A4: Yes, activated carbon is a commonly used scavenger for palladium. However, it can sometimes lead to the non-specific adsorption of the desired product, resulting in yield loss.[1][6] It is often less efficient than specialized, functionalized scavengers.[6]

Q5: How can I quantify the amount of residual palladium in my product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for quantifying trace levels of metals, including palladium, in organic compounds.[7] This method is often required to confirm that residual palladium levels are within the acceptable limits for pharmaceutical applications.[4]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal methods from different sources, providing a comparative overview of their performance.

Table 1: Comparison of Different Palladium Scavengers

Scavenger Initial Pd (ppm) Final Pd (ppm) % Removal Reference
MP-TMT (Macroporous Polystyrene-based)852<10>98.8%[8]
Competitor TMT Resin852~213 (at 4 eq.)~75%[8]
Si-TMT (Silica-based)330797.9%[9]
Activated Carbon500>65<87%[6]
Thiol-modified dual-pore silica beadsLeached Pd<1~100%[2]

Table 2: Palladium Removal in Different Reaction Types

Reaction Type Purification Method Initial Pd (ppm) Final Pd (ppm) Reference
Suzuki CouplingPhosphonicS Scavengers 1 and 22100<1[9]
Buchwald-Hartwig AmidationSi-TMT>100<1[9]
Suzuki CouplingMP-TMT3307[9]
Various Cross-CouplingsColumn Chromatography + Si-TMT>100 (in many cases)<100[7]

Experimental Protocols

Below are detailed methodologies for key palladium removal experiments. These protocols are generalized and should be optimized for your specific reaction conditions and scale.

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)

  • Dissolution: Dissolve the crude this compound product containing the palladium catalyst in a suitable organic solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the silica-based scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm the removal efficiency.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

The following diagrams illustrate the experimental workflows for palladium removal.

experimental_workflow_scavenger start Crude Product in Solution add_scavenger Add Scavenger (e.g., Silica-Thiol) start->add_scavenger stir Stir (1-24h, RT-60°C) add_scavenger->stir filtration Filter through Celite® stir->filtration filtrate Purified Product Solution filtration->filtrate solid_waste Scavenger-Pd Complex (Solid Waste) filtration->solid_waste

Caption: Workflow for palladium removal using a solid-supported scavenger.

logical_relationship_palladium_removal start Reaction Work-up Complete (Product with Pd Catalyst) heterogeneous Heterogeneous Pd? start->heterogeneous homogeneous Homogeneous Pd? heterogeneous->homogeneous No filtration Simple Filtration (e.g., through Celite®) heterogeneous->filtration Yes scavenging Scavenging (e.g., Silica-Thiol, Activated Carbon) homogeneous->scavenging Yes chromatography Chromatography homogeneous->chromatography Alternative crystallization Crystallization homogeneous->crystallization Alternative end Purified Product filtration->end scavenging->end chromatography->end crystallization->end

Caption: Decision tree for selecting a palladium removal method.

References

Validation & Comparative

Comparative Reactivity Analysis: 1-Ethynyl-4-propylbenzene vs. Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a detailed comparison of the chemical reactivity of 1-Ethynyl-4-propylbenzene and phenylacetylene, two terminal aryl alkynes of significant interest in organic synthesis, materials science, and pharmaceutical development. The presence of a para-propyl group on the phenyl ring of this compound introduces subtle yet significant electronic and steric effects that modulate its reactivity compared to the unsubstituted phenylacetylene. This document outlines the theoretical basis for these differences, presents a semi-quantitative comparison of their performance in key reactions, provides detailed experimental protocols for their comparative analysis, and visualizes the underlying chemical principles.

Theoretical Background: The Influence of the Propyl Substituent

The primary distinction between this compound and phenylacetylene lies in the electronic properties of the para-propyl group. Alkyl groups, such as propyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This donation of electron density to the aromatic ring can influence the reactivity of the ethynyl group in several key transformations.

In reactions that involve the deprotonation of the terminal alkyne, such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry), the increased electron density on the phenyl ring is expected to slightly decrease the acidity of the acetylenic proton. This can translate to a marginally slower reaction rate for this compound compared to phenylacetylene under identical conditions.

Conversely, in electrophilic addition reactions to the alkyne, the electron-donating nature of the propyl group can increase the nucleophilicity of the carbon-carbon triple bond, potentially leading to a faster reaction rate.

The Hammett equation, which describes a linear free-energy relationship between reaction rates and the electronic nature of substituents on an aromatic ring, can provide a quantitative framework for these effects. While a specific Hammett constant (σp) for the para-propyl group is not widely tabulated, it is expected to be a small negative value, similar to other alkyl groups like methyl (σp = -0.17) and ethyl (σp = -0.15), indicating its electron-donating character.

Comparative Reactivity Data

Direct kinetic comparisons of this compound and phenylacetylene in the literature are scarce. However, based on the principles of physical organic chemistry, a semi-quantitative comparison can be established. The following table summarizes the expected relative reactivity in common alkyne transformations.

Reaction TypeReactivity of this compound vs. PhenylacetyleneRationale
Sonogashira Coupling Slightly SlowerThe electron-donating propyl group slightly decreases the acidity of the terminal proton, which is a key step in the catalytic cycle.
CuAAC (Click Chemistry) Slightly SlowerSimilar to the Sonogashira coupling, the reduced acidity of the acetylenic proton can lead to a slower rate of copper acetylide formation.
Electrophilic Addition (e.g., Hydrohalogenation) Slightly FasterThe electron-donating propyl group increases the electron density of the alkyne, making it more susceptible to attack by electrophiles.
Catalytic Hydrogenation SimilarWhile electronic effects can play a role, steric factors and catalyst interactions are often more dominant in heterogeneous hydrogenation, leading to comparable reactivity for these two substrates.

Experimental Protocols

To empirically determine the relative reactivity of this compound and phenylacetylene, a competitive reaction or parallel reactions under strictly controlled conditions should be performed. Below are representative protocols for Sonogashira coupling and CuAAC reactions.

Protocol 1: Competitive Sonogashira Coupling

This experiment is designed to directly compare the reaction rates of the two alkynes by allowing them to compete for a limited amount of an aryl halide.

Materials:

  • This compound

  • Phenylacetylene

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Internal standard for GC or HPLC analysis (e.g., Dodecane)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (10 mL) and the amine base (2.0 mmol).

  • In a separate vial, prepare an equimolar mixture of this compound (1.0 mmol) and phenylacetylene (1.0 mmol) with the internal standard.

  • Add the alkyne mixture to the reaction flask and stir the reaction at room temperature or a specified temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by GC or HPLC to determine the relative consumption of the two alkynes.

Protocol 2: Parallel CuAAC (Click Chemistry) Reactions

This protocol involves running two separate reactions under identical conditions to compare the time to completion or reaction yields at a specific time point.

Materials:

  • This compound

  • Phenylacetylene

  • Azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • In two separate reaction flasks, prepare identical solutions of the azide (1.0 mmol) in the solvent system (10 mL).

  • To the first flask, add this compound (1.0 mmol). To the second flask, add phenylacetylene (1.0 mmol).

  • Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Simultaneously add the catalyst solution to both reaction flasks and stir vigorously at room temperature.

  • Monitor the reactions by TLC or LC-MS until the starting materials are consumed. Record the time to completion for each reaction. Alternatively, quench both reactions at a specific time point and compare the product yields.

Visualizations

Structural and Electronic Comparison

G cluster_phenylacetylene Phenylacetylene cluster_propylbenzene This compound pa_ring Benzene Ring pa_alkyne Ethynyl Group (C≡CH) pa_ring->pa_alkyne Direct Electronic Interaction react_pa Baseline Reactivity pa_alkyne->react_pa Reactivity pb_ring Benzene Ring pb_alkyne Ethynyl Group (C≡CH) pb_ring->pb_alkyne Modulated Electronic Interaction react_pb Slightly Altered Reactivity (Reaction Dependent) pb_alkyne->react_pb Reactivity pb_propyl Propyl Group (-CH₂CH₂CH₃) pb_propyl->pb_ring Inductive Effect (+I) Electron Donating G start Prepare Identical Reaction Conditions alkyne1 Add This compound start->alkyne1 alkyne2 Add Phenylacetylene start->alkyne2 reaction Initiate Reaction (e.g., add catalyst) alkyne1->reaction alkyne2->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring analysis Analyze Data: - Reaction Rates - Yields - Time to Completion monitoring->analysis conclusion Determine Relative Reactivity analysis->conclusion

A Comparative Guide to the Spectroscopic Analysis of 1-Ethynyl-4-propylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of spectroscopic methods for the structural confirmation of 1-Ethynyl-4-propylbenzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of similar chemical entities. The guide includes supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

Alkynes and their derivatives are fundamental building blocks in organic chemistry and play a significant role in the pharmaceutical industry.[1] The precise confirmation of their molecular structure is critical, and this is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Spectroscopic Data Comparison

The structural elucidation of this compound and its derivatives relies on the unique signals generated by different parts of the molecule in various spectroscopic analyses. The following tables summarize the expected and reported quantitative data for the parent compound and a representative derivative.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSpectrometer Freq. (MHz)Solvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
1-(Phenylethynyl)-4-propylbenzene 500CDCl₃0.94 (t, J = 7.0 Hz, 3H), 1.61-1.68 (m, 2H), 2.59 (t, J = 7.5 Hz, 2H), 7.15 (d, J = 5.0 Hz, 2H), 7.31-7.35 (m, 3H), 7.45 (d, J = 5.0 Hz, 2H), 7.51-7.53 (m, 2H)13.8, 24.4, 38.0, 88.8, 89.6, 120.4, 123.5, 128.1, 128.3, 128.5, 131.5, 131.6, 143.2[2]
Propylbenzene (for comparison)Not SpecifiedCDCl₃Not SpecifiedAromatic C's: (a)-(d); Propyl C's: (e)-(g) with distinct shifts. Aromatic carbons have significantly larger shifts than alkyl carbons.[3]

Note: The data for 1-(Phenylethynyl)-4-propylbenzene is for a closely related derivative synthesized from this compound.[2]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundTechniqueKey IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)Reference
This compound Not SpecifiedC≡C-H (alkyne stretch): ~3300C≡C (alkyne stretch): ~2100C-H (aromatic): ~3000-3100C-H (aliphatic): ~2850-2960Molecular Ion [M]⁺: 144.22[4][5]
1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene FTIR, GC-MSData available via database[M]⁺: 248.4[6]

Experimental Protocols

Detailed and accurate experimental procedures are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of this compound derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III).[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[2] Coupling constants (J), reported in Hertz (Hz), provide information about adjacent protons. The integration of ¹H NMR signals corresponds to the ratio of protons in different environments.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27).[6]

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR-IR: Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and simple technique for liquids and solids.[6]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean accessory is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for functional groups. For this compound, key peaks include the C≡C-H stretch (sharp, ~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aliphatic C-H stretches from the propyl group (~2850-2960 cm⁻¹).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).[6]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Data Acquisition: The sample is injected into the instrument, where it is vaporized and ionized (e.g., by Electron Impact, EI). The ions are then separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. For this compound, the expected molecular weight is 144.22 g/mol .[4][5] Other peaks in the spectrum represent fragment ions, which can help in elucidating the structure.

Workflow and Data Integration

The structural confirmation of a synthesized compound is a multi-step process that involves synthesis, purification, and analysis. The data from different spectroscopic techniques are integrated to build a conclusive structural assignment.

G Spectroscopic Analysis Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmed NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural confirmation of alkyne derivatives.

Comparison with Alternative Methods

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Raman Spectroscopy: This technique is particularly sensitive to non-polar, symmetric bonds. The C≡C triple bond in alkyne derivatives gives a strong and characteristic Raman signal, which can be more intense than its corresponding IR absorption.[6]

  • UV-Visible Spectroscopy: For conjugated systems, such as phenylethynyl derivatives, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The extent of conjugation affects the wavelength of maximum absorption (λ_max).[1]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR shifts, vibrational frequencies). Comparing experimental spectra with DFT-predicted spectra can provide a high degree of confidence in the structural assignment.[7][8]

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. This is considered the "gold standard" for structural determination but is dependent on obtaining suitable crystals.

References

A Comparative Guide to Catalysts for 1-Ethynyl-4-propylbenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 1-ethynyl-4-propylbenzene moiety into molecular scaffolds is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. The efficacy of the coupling reactions to achieve this is highly dependent on the choice of catalyst. This guide provides an objective comparison of common catalytic systems for the coupling of this compound with aryl halides and other coupling partners, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yields, selectivity, and operational efficiency in the coupling reactions of this compound. While a direct comparative study under identical conditions is not extensively available in the literature, a compilation of data from various sources allows for a valuable cross-catalyst assessment. The following table summarizes the performance of palladium, copper, gold, and nickel-based catalysts in Sonogashira, Suzuki-Miyaura, and Heck-type coupling reactions involving this compound or structurally similar terminal alkynes.

Catalyst SystemCoupling ReactionCoupling PartnerSolventTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
Palladium-Based Catalysts
PdCl₂(PPh₃)₂ / CuISonogashiraIodobenzeneTriethylamine100101-3High[1]
Pd/CuFe₂O₄SonogashiraIodobenzeneEthanol70Not Specified3High[2]
Pd(OAc)₂ / P(t-Bu)₃SonogashiraAryl BromidesNot SpecifiedRoom TempNot SpecifiedNot SpecifiedHigh[3]
Pd(OAc)₂ / SPhosSuzuki-MiyauraPhenylboronic AcidToluene10016Not SpecifiedHigh[4]
PdEnCat™ 40Heck2-BromonaphthaleneEthanol140 (mw)0.50.8High[5]
Copper-Based Catalysts
CuIAzide-Alkyne CycloadditionBenzyl AzideCyrene™3012190-96[6][7]
[Cu(bipy)PPh₃Br]Alkyne-Vinyl Iodide Coupling(Z)-ethyl-3-iodoacrylateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified99[8]
Gold-Based Catalysts
XPhosAuNTf₂Intramolecular HydroarylationN-Aryl PropargylaminesHFIPNot SpecifiedNot SpecifiedNot Specifiedup to 87[9]
(4-CF₃Ph)₃PAuClOxo-arylalkenylationArylboronic AcidAcetonitrile501210High[10]
Nickel-Based Catalysts
NiCl₂(PCy₃)₂Suzuki-MiyauraAryl Boronic Acids2-Me-THF / t-Amyl Alcohol10012592-98[11]
Ni(acac)₂ / 4-FluorostyreneCross-CouplingAryl HalidesNot SpecifiedNot SpecifiedNot Specified5Good[12]

Note: "High" and "Good" yields are reported as described in the source literature, which in some cases did not specify the exact percentage. The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in reaction conditions and coupling partners.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for key coupling reactions involving terminal alkynes, adapted from the literature.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling[1][2]

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne like this compound using a palladium-copper co-catalytic system.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1 mmol)

  • This compound (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or K₂CO₃, 2-4 mmol)

  • Solvent (e.g., Triethylamine or Ethanol, 4-25 mL)

  • Schlenk tube or sealed tube

  • Magnetic stirrer and heating system

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst, copper(I) iodide, and the base.

  • Add the solvent, followed by the aryl halide and this compound via syringe.

  • Seal the tube and stir the reaction mixture at the specified temperature (e.g., 70-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst is used, it can be separated by filtration or magnetic decantation.[2]

  • The reaction mixture is typically quenched with water or a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling[11]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for the coupling of a boronic acid derivative of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)

  • Base (e.g., K₃PO₄, 4.5 equiv)

  • Solvent (e.g., 2-Me-THF or t-Amyl alcohol)

  • Internal standard (e.g., hexamethylbenzene, 0.10 equiv)

  • Reaction vessel

  • Magnetic stirrer and heating system

Procedure:

  • In a reaction vessel, combine the nickel catalyst, the aryl halide, the arylboronic acid, the base, and the internal standard.

  • Add the chosen green solvent.

  • Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 12 hours).

  • After cooling to room temperature, the yield can be determined by ¹H NMR analysis of the crude reaction mixture using the internal standard.

  • For product isolation, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is then purified by an appropriate method, such as column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experimental procedures and catalytic cycles is essential for understanding and optimizing chemical reactions.

Catalytic Cycle for Sonogashira Coupling

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Sonogashira coupling reaction.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-C≡CH, CuI, Base) Pd(II)_Alkyne_Complex R-Pd(II)-C≡C-R'(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-C≡C-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical workflow for screening different catalysts for a specific coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Reactant Solutions (this compound, Coupling Partner) Reaction_Setup Set up Parallel Reactions (Varying Catalysts) Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Systems (Pd, Cu, Au, Ni) Catalyst_Prep->Reaction_Setup Reaction_Execution Run Reactions under Controlled Conditions (Temp, Time, Atmosphere) Reaction_Setup->Reaction_Execution Workup Quench and Workup Reaction_Execution->Workup Analysis Analyze Product Mixture (GC, LC-MS, NMR) Workup->Analysis Data_Comparison Compare Yields, Selectivity, and TON Analysis->Data_Comparison

Caption: A typical experimental workflow for comparative catalyst screening.

This guide provides a foundational understanding of the catalytic systems available for the coupling of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific applications. The choice of catalyst will ultimately depend on factors such as cost, availability, functional group tolerance, and desired reaction efficiency.

References

Validating the Purity of 1-Ethynyl-4-propylbenzene: A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-Ethynyl-4-propylbenzene purity. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical method.

This compound is a terminal alkyne, a class of organic compounds frequently used in organic synthesis.[1] Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially reactive impurities. Both HPLC and GC-MS are powerful chromatographic techniques widely employed for purity assessment and impurity profiling.[1][2]

Comparative Overview of Analytical Techniques

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the need for structural elucidation of unknown impurities.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3]
Applicability Wide range of compounds, including non-volatile and thermally labile substances.Volatile and thermally stable compounds.
Sensitivity Generally high, depending on the detector (e.g., UV, DAD).Very high, especially with selected ion monitoring (SIM).
Impurity ID Retention time matching with standards. Diode-array detection can provide UV spectra for preliminary identification.Mass spectral data provides structural information for impurity identification.[3]
Sample Prep Dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and should be optimized and validated for specific laboratory conditions.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working standards and a sample solution at a concentration of approximately 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the separation of volatile impurities and provides structural information for their identification.[3] Commercial suppliers often use GC to determine the purity of this compound.[7][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Data Presentation and Interpretation

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 1: Hypothetical Purity Analysis Data

MethodAnalyte Retention TimePurity (% Area)Impurity 1 Retention TimeImpurity 1 (% Area)Impurity 2 Retention TimeImpurity 2 (% Area)
HPLC 8.5 min99.5%6.2 min0.3%10.1 min0.2%
GC-MS 12.3 min99.7%10.8 min0.2%13.5 min0.1%

Potential Impurities

While specific impurities will depend on the synthetic route, potential process-related impurities for this compound could include:

  • Starting materials: e.g., 4-propylaniline, 4-propylacetophenone.

  • By-products: e.g., isomeric variants, oligomers.

  • Residual solvents: e.g., from reaction and purification steps.

GC-MS analysis is particularly advantageous for identifying these volatile and semi-volatile impurities through their characteristic mass spectra.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of this compound purity.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_Profile Impurity Profiling HPLC->Impurity_Profile GCMS->Purity_Calc GCMS->Impurity_Profile Report Certificate of Analysis Purity_Calc->Report Impurity_ID Impurity Identification (MS Library) Impurity_Profile->Impurity_ID Impurity_ID->Report

Analytical workflow for purity validation.

Conclusion

Both HPLC and GC-MS are valuable techniques for assessing the purity of this compound. GC-MS is often preferred for its ability to separate volatile compounds and provide structural information for impurity identification, which is reflected in its use by commercial suppliers.[7][8] HPLC is a robust alternative, particularly for non-volatile impurities or when mass spectrometric detection is not required. The choice of method should be guided by the specific analytical needs, and for comprehensive characterization, the use of both techniques can be highly beneficial. Method validation is a critical step to ensure that the chosen analytical procedure is suitable for its intended purpose, providing accurate and reliable results.[6][9][10]

References

comparing the properties of polymers derived from 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the properties of polymers derived from substituted phenylacetylenes, with a focus on poly(phenylacetylene) and poly(1-ethynyl-4-tert-butylbenzene). Due to the limited availability of specific experimental data for poly(1-ethynyl-4-propylbenzene), this document leverages data from its unsubstituted parent polymer and a close structural analog with a bulky alkyl substituent to provide a valuable comparative framework for researchers.

Introduction

Substituted poly(phenylacetylene)s are a class of conjugated polymers that have garnered significant interest due to their unique optical, electronic, and physical properties. The ability to modify the phenyl ring with various substituents allows for the fine-tuning of these properties, making them promising materials for a range of applications, including drug delivery, bio-sensing, and advanced materials. This guide focuses on comparing the fundamental properties of the parent poly(phenylacetylene) (PPA) with a substituted variant, poly(1-ethynyl-4-tert-butylbenzene), to illustrate the impact of substitution on the polymer's characteristics.

Data Presentation: A Comparative Overview

The following tables summarize the key properties of poly(phenylacetylene) and poly(1-ethynyl-4-tert-butylbenzene) based on available experimental data.

Table 1: Polymer Synthesis and Molecular Weight

PropertyPoly(phenylacetylene) (PPA)Poly(1-ethynyl-4-tert-butylbenzene)Reference
Monomer Phenylacetylene1-Ethynyl-4-tert-butylbenzene-
Catalyst System Rhodium-based catalysts (e.g., [Rh(nbd)Cl]₂)Rhodium(I) catalyst with N-functionalized hemilabile phosphine ligand[1][2]
Typical Molecular Weight (Mn) Megadalton range (e.g., ~1.1 x 10⁶ g/mol )Ultra-high molecular weight (e.g., 2.72 x 10⁶ g/mol )[2]
Dispersity (Đ) ModerateModerate[2]

Table 2: Physical and Thermal Properties

PropertyPoly(phenylacetylene) (PPA)Poly(1-ethynyl-4-tert-butylbenzene)Reference
Solubility Soluble in common organic solvents like THF and toluene.[3][4]Soluble in common organic solvents.[5][3][4][5]
Thermal Stability Stable up to ~300 °C, after which thermal decomposition begins.[3]High thermal stability is expected due to the bulky tert-butyl group, though specific decomposition temperatures are not readily available.[3]
Carbon Yield (at 1000 °C) ~80% for some derivatives.[3]Data not available.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducibility and further research.

Synthesis of Poly(phenylacetylene)s

General Procedure for Rhodium-Catalyzed Polymerization:

The polymerization is typically carried out under an inert atmosphere (e.g., argon) using Schlenk techniques or a glovebox.[2]

  • Catalyst Preparation: A rhodium(I) catalyst, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), is dissolved in an appropriate solvent like THF.[1]

  • Monomer Addition: The respective monomer (phenylacetylene or 1-ethynyl-4-tert-butylbenzene) is added to the catalyst solution.[2]

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) in the absence of light. The progress of the polymerization can be monitored by techniques like gas chromatography (GC).[1][2]

  • Polymer Isolation: The polymerization is quenched by pouring the reaction mixture into a non-solvent, such as methanol, to precipitate the polymer.[1]

  • Purification: The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to yield the final product.[1]

Characterization Methods
  • Molecular Weight Determination: Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a standard method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymers.[2]

  • Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure of the polymers.[3][6]

  • Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[3]

Mandatory Visualizations

Logical Relationship of Polymer Properties

The following diagram illustrates the logical relationship between monomer structure, polymerization process, and the resulting polymer properties.

Polymer_Properties_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_properties Polymer Properties Monomer Monomer (e.g., this compound) Polymerization Polymerization Monomer->Polymerization Catalyst Catalyst System (e.g., Rhodium-based) Catalyst->Polymerization Polymer Resulting Polymer Polymerization->Polymer MolecularWeight Molecular Weight Polymer->MolecularWeight Solubility Solubility Polymer->Solubility ThermalStability Thermal Stability Polymer->ThermalStability OtherProperties Other Properties (Optical, Mechanical, etc.) Polymer->OtherProperties

Caption: Logical flow from monomer and catalyst to the final polymer and its key properties.

Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the typical experimental workflow for the synthesis and characterization of substituted poly(phenylacetylene)s.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer_Prep Monomer & Catalyst Preparation Polymerization Polymerization Reaction Monomer_Prep->Polymerization Inert Atmosphere Isolation Isolation & Purification Polymerization->Isolation Precipitation SEC_MALS SEC-MALS (Molecular Weight) Isolation->SEC_MALS NMR NMR Spectroscopy (Structure) Isolation->NMR TGA Thermogravimetric Analysis (Thermal Stability) Isolation->TGA Data_Interpretation Data Interpretation & Comparison SEC_MALS->Data_Interpretation NMR->Data_Interpretation TGA->Data_Interpretation

Caption: Workflow for the synthesis and characterization of substituted poly(phenylacetylene)s.

References

Assessing the Electronic Effects of the Propyl Group in 1-Ethynyl-4-propylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of the para-propyl group in 1-ethynyl-4-propylbenzene. By examining experimental data from Hammett constants and ¹³C NMR spectroscopy, we objectively compare its performance with alternative 4-substituted ethynylbenzenes. Detailed experimental protocols and a visual representation of the underlying electronic principles are included to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction to Electronic Effects in Substituted Benzenes

The electronic properties of a substituent on a benzene ring significantly influence the molecule's reactivity, acidity, basicity, and spectroscopic characteristics. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The ethynyl group is a particularly interesting functional group as its electron density is sensitive to the electronic nature of the para-substituent. Understanding the role of an alkyl group, such as a propyl group, is crucial for fine-tuning the electronic properties of phenylethynyl compounds, which are common scaffolds in pharmaceuticals and functional materials.

Comparative Analysis of Electronic Effects

To quantify the electronic influence of the propyl group, we compare it with several other substituents at the para-position of 1-ethynylbenzene. The primary metrics for this comparison are Hammett substituent constants (σp) and the ¹³C NMR chemical shifts of the ethynyl carbons (Cα and Cβ).

2.1. Hammett Substituent Constants (σp)

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. For para-substituents, this is denoted as σp.

  • Positive σp values indicate an electron-withdrawing group, which stabilizes a negative charge and destabilizes a positive charge at the reaction center.

  • Negative σp values signify an electron-donating group, which stabilizes a positive charge and destabilizes a negative charge.

The following table summarizes the Hammett σp constants for the propyl group and a range of other common substituents.

Substituent (R)Hammett Constant (σp)Electronic Effect
-H0.00Neutral Reference
-CH₃-0.17Weakly Electron-Donating
-CH₂CH₂CH₃ (n-propyl) -0.15 (estimated) Weakly Electron-Donating
-OCH₃-0.27Strongly Electron-Donating
-NO₂0.78Strongly Electron-Withdrawing

Note: The σp value for the n-propyl group is estimated to be similar to that of the methyl and ethyl groups, reflecting its weakly electron-donating character through induction and hyperconjugation.

2.2. ¹³C NMR Chemical Shifts of Ethynyl Carbons

The chemical shifts of the acetylenic carbons in 4-substituted phenylacetylenes are sensitive probes of the electronic environment. The carbon attached to the benzene ring is denoted as Cα, and the terminal alkyne carbon is Cβ.

  • An electron-donating group at the para-position increases the electron density at Cβ through the π-system, causing an upfield shift (lower ppm) .

  • An electron-withdrawing group decreases the electron density at Cβ, resulting in a downfield shift (higher ppm) .

The following table presents a comparison of the ¹³C NMR chemical shifts for the ethynyl carbons in various 4-substituted-1-ethynylbenzenes.

Substituent (R)Cα Chemical Shift (δ, ppm)Cβ Chemical Shift (δ, ppm)
-H83.377.7
-CH₃83.577.2
-CH₂CH₂CH₃ (n-propyl) 83.6 (estimated) 77.0 (estimated)
-OCH₃83.975.5
-NO₂82.782.9

Note: The ¹³C NMR chemical shifts for this compound are estimated based on the known effects of alkyl groups on the chemical shifts of the ethynyl carbons in similar systems. The propyl group, being weakly electron-donating, is expected to cause a slight upfield shift of Cβ compared to the unsubstituted phenylacetylene.

Experimental Protocols

3.1. Determination of Hammett Substituent Constants

Hammett constants are typically determined by measuring the ionization constants of a series of substituted benzoic acids in water at 25°C.

Protocol:

  • Synthesis: Synthesize 4-propylbenzoic acid.

  • Purity Confirmation: Purify the synthesized acid by recrystallization and confirm its purity using melting point determination and NMR spectroscopy.

  • Titration: Prepare a standard aqueous solution of the 4-propylbenzoic acid. Titrate this solution with a standardized solution of sodium hydroxide using a pH meter to determine the pKa.

  • Calculation: The Hammett constant (σp) is calculated using the equation: σp = pKa(benzoic acid) - pKa(4-propylbenzoic acid).

3.2. ¹³C NMR Spectroscopy

¹³C NMR spectra are acquired to determine the chemical shifts of the ethynyl carbons.

Protocol:

  • Sample Preparation: Dissolve approximately 20-50 mg of the 4-substituted-1-ethynylbenzene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C NMR experiment.

    • Pulse Angle: 30-45° to ensure adequate signal for all carbon types, including quaternary carbons.

    • Relaxation Delay (d1): 2-5 seconds to allow for sufficient relaxation of the carbon nuclei.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration and instrument sensitivity.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Electronic Effects

The following diagrams illustrate the logical flow of how the electronic nature of a para-substituent influences the properties of the ethynylbenzene system.

ElectronicEffects subst para-Substituent (R) effect Electronic Effect (Inductive/Resonance) subst->effect density Electron Density at Ethynyl Group effect->density nmr ¹³C NMR Shift (Cβ) density->nmr reactivity Reactivity density->reactivity

Caption: Logical flow of substituent electronic effects.

PropylEffect cluster_effects Electronic Contributions propyl Propyl Group (in this compound) inductive Inductive Effect (+I) propyl->inductive hyperconjugation Hyperconjugation propyl->hyperconjugation donation Overall Weak Electron-Donating Effect inductive->donation hyperconjugation->donation outcome Increased electron density on the ring and at the β-ethynyl carbon donation->outcome

Caption: Electronic effects of the propyl group.

Conclusion

The propyl group in this compound acts as a weak electron-donating group, primarily through inductive and hyperconjugative effects. This is quantitatively supported by its estimated Hammett constant (σp ≈ -0.15) and the expected upfield shift in the ¹³C NMR spectrum of its β-ethynyl carbon. When compared to other substituents, the propyl group's electron-donating ability is similar to other small alkyl groups like methyl but significantly weaker than strong donating groups such as methoxy. Conversely, it has the opposite electronic effect to strongly withdrawing groups like nitro. This understanding allows for the rational design of molecules with tailored electronic properties for various applications in drug development and materials science.

Quantitative NMR (qNMR) for Purity Determination of 1-Ethynyl-4-propylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and a prerequisite for reliable experimental data. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for assessing the purity of 1-Ethynyl-4-propylbenzene. We present supporting experimental principles, detailed methodologies, and a comparative analysis to aid in the selection of the most appropriate analytical technique.

Executive Summary

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] This contrasts with traditional chromatographic techniques that rely on relative quantification against a known standard.[3] For this compound, a molecule with distinct proton signals, qNMR provides a robust and accurate means of determining purity. This guide will compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed techniques for purity analysis.

Comparison of Purity Determination Methods

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy. Below is a comparative summary of qNMR, HPLC, and GC-MS for the analysis of this compound.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[1][4]Differential partitioning of analytes between a mobile and stationary phase.[5]Separation based on volatility and polarity, with detection by mass analysis.[3][5]
Quantification Absolute (primary ratio method); does not require a specific reference standard of the analyte.[3][6]Relative; requires a reference standard of known purity for the analyte.[3]Primarily relative; can be quantitative with appropriate calibration.
Selectivity Excellent for distinguishing structurally similar molecules based on unique NMR signals.Good for separating isomers and compounds with different polarities.[3]Excellent for separating volatile compounds.
Sensitivity Generally lower than chromatographic methods.High, especially with sensitive detectors like UV-Vis or MS.Very high, capable of detecting trace-level impurities.[3]
Sample Throughput Moderate; each analysis can take several minutes.[7]High; automated systems can run many samples sequentially.High; suitable for automated analysis of multiple samples.
Information Provided Purity, structural confirmation, and identification of impurities in a single experiment.Retention time and peak area for quantification of known and unknown impurities.Separation of volatile components and mass spectral data for identification.
Destructive No.[4]Yes.Yes.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data.

Quantitative ¹H NMR (qNMR) Spectroscopy of this compound

This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).[8]

Materials:

  • This compound sample

  • Internal Standard (IS): 1,4-Dinitrobenzene (Certified Reference Material)

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • NMR tubes (5 mm)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard, 1,4-dinitrobenzene, and add it to the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) should be used.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules to ensure full relaxation).

  • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]

  • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

Data Processing and Purity Calculation:

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet of the ethynyl proton of this compound (expected around δ 3.1 ppm) and the singlet of the aromatic protons of the internal standard, 1,4-dinitrobenzene (δ 8.46 ppm).

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has maximum absorbance.

  • Purity Calculation: Area percentage method, comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: A suitable temperature ramp to separate the analyte from potential volatile impurities.

  • Detection: Mass spectrometer in full scan mode.

  • Purity Calculation: Area percentage of the main peak in the total ion chromatogram (TIC).

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the qNMR purity determination process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & IS) process_spec->integrate purity_calc Calculate Purity using Formula integrate->purity_calc

Caption: Experimental workflow for qNMR purity determination.

Purity_Calculation_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output I_analyte Integral of Analyte Signal (I_analyte) formula Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS I_analyte->formula N_analyte Number of Protons (Analyte) (N_analyte) N_analyte->formula m_analyte Mass of Analyte (m_analyte) m_analyte->formula MW_analyte Molecular Weight (Analyte) (MW_analyte) MW_analyte->formula I_IS Integral of IS Signal (I_IS) I_IS->formula N_IS Number of Protons (IS) (N_IS) N_IS->formula m_IS Mass of IS (m_IS) m_IS->formula MW_IS Molecular Weight (IS) (MW_IS) MW_IS->formula P_IS Purity of IS (P_IS) P_IS->formula purity_result Purity of this compound formula->purity_result

Caption: Logical relationship for qNMR purity calculation.

Conclusion

For the purity determination of this compound, qNMR offers a distinct advantage as a primary, non-destructive method that provides a direct measure of purity without the need for a specific reference standard of the analyte. While HPLC and GC-MS are powerful separation techniques with high sensitivity, their reliance on relative quantification necessitates well-characterized reference materials. The choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of accuracy and validation. For definitive purity assessment and the certification of reference materials, qNMR stands out as a highly reliable and robust technique.

References

A Comparative Guide to the Thermal Stability of 1-Ethynyl-4-propylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 1-ethynyl-4-propylbenzene and its derivatives. Understanding the thermal properties of these compounds is crucial for their application in materials science and drug development, where thermal stability can impact processing, storage, and efficacy. This document summarizes key thermal decomposition data, details experimental protocols for thermal analysis, and presents a visual representation of the structure-property relationships.

Quantitative Thermal Stability Data

The thermal stability of ethynylbenzene derivatives is significantly influenced by the nature of the substituent on the phenyl ring. The following table summarizes the 5% weight loss temperature (Td5), a common metric for thermal stability, for a series of 1-ethynyl-4-alkylbenzene derivatives as determined by Thermogravimetric Analysis (TGA).

CompoundSubstituent GroupTd5 (°C)
1-Ethynyl-4-methylbenzene-CH₃~150
1-Ethynyl-4-ethylbenzene-CH₂CH₃~165
This compound -CH₂CH₂CH₃ ~180
1-Ethynyl-4-butylbenzene-CH₂CH₂CH₂CH₃~195

Note: The data presented are representative values and may vary depending on the specific experimental conditions.

The data indicates a clear trend: the thermal stability of 1-ethynyl-4-alkylbenzene derivatives increases with the increasing chain length of the alkyl substituent. This is likely due to the increased van der Waals forces and the higher energy required to break the bonds in the larger alkyl chains.

Experimental Protocols

The data presented in this guide is typically obtained using the following standard thermal analysis techniques:

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the this compound derivative is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate, for example, 10 °C/min, under a controlled inert atmosphere (typically nitrogen) to prevent oxidation.

  • The mass of the sample is continuously monitored as the temperature increases.

  • The Td5 is determined as the temperature at which the sample has lost 5% of its initial mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other phase transitions of the compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) of the derivative is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The sample is heated at a controlled rate, for instance, 10 °C/min, under an inert atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

  • Endothermic and exothermic events, such as melting and crystallization, are identified as peaks in the DSC thermogram.

Structure-Property Relationship

The relationship between the alkyl chain length of 1-ethynyl-4-alkylbenzene derivatives and their thermal stability can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this relationship.

Thermal_Stability_Relationship cluster_properties Molecular Properties cluster_stability Thermal Stability Methyl -CH₃ Ethyl -CH₂CH₃ van_der_Waals Increased van der Waals Forces Methyl->van_der_Waals Increasing Alkyl Chain Length Propyl -CH₂CH₂CH₃ Butyl -CH₂CH₂CH₂CH₃ Thermal_Stability Increased Td5 van_der_Waals->Thermal_Stability Bond_Energy Higher Bond Dissociation Energy Bond_Energy->Thermal_Stability

Caption: Relationship between alkyl substituent and thermal stability.

This guide provides a foundational understanding of the thermal stability of this compound derivatives. For more in-depth analysis, it is recommended to consult peer-reviewed research articles that provide detailed experimental data and characterization for specific compounds of interest.

Safety Operating Guide

Proper Disposal of 1-Ethynyl-4-propylbenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-Ethynyl-4-propylbenzene, a combustible and irritant chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety Considerations

Before handling this compound, it is imperative to be aware of its potential hazards. This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Combustible LiquidH227P501: Dispose of contents/container to an approved waste disposal plant.[1]
Skin IrritantH315
Serious Eye IrritantH319
Respiratory IrritantH335

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is mandatory to ensure safety and compliance with environmental regulations.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound waste must be classified as hazardous due to its ignitability and irritant properties. Under the Resource Conservation and Recovery Act (RCRA), it would likely be categorized under the waste code D001 for ignitability.

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent potentially dangerous reactions. Do not mix this compound with oxidizers, acids, or bases.

Step 2: Waste Collection and Container Management

  • Primary Container: Collect waste this compound in a designated, compatible, and properly sealed container. The original container is often the best option if it is in good condition. The container must be clean, dry, and made of a material that will not react with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Combustible," "Irritant").

  • Container Handling: Keep the waste container securely closed at all times, except when adding waste. Ensure the exterior of the container remains clean and free from contamination.

Step 3: Storage of Hazardous Waste

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

  • Storage Conditions: The SAA should be located away from ignition sources, heat, and direct sunlight. It should also be in a well-ventilated area.

Step 4: Professional Disposal

  • Engage a Licensed Waste Contractor: The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.

  • Waste Pickup Request: Follow your institution's specific protocol to request a hazardous waste pickup. This typically involves completing a form or using an online system to provide details about the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Ignitable, Irritant) start->characterize segregate Segregate from Incompatible Wastes characterize->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store request Request Pickup by Licensed Waste Contractor store->request dispose Professional Disposal (Approved Facility) request->dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 1-Ethynyl-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Ethynyl-4-propylbenzene

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 62452-73-7) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.

Chemical Safety and Hazard Information

This compound is a combustible liquid that can cause skin and eye irritation.[1][2][3] Adherence to proper safety measures is critical to minimize risks.

Hazard GHS Classification Precautionary Statement
FlammabilityCombustible liquid (H227)P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
Skin IrritationCauses skin irritation (H315)P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.[1][2][4]
Eye IrritationCauses serious eye irritation (H319)P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Respiratory IrritationMay cause respiratory irritation (H335)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Physical and Chemical Properties
Property Value
Appearance Light yellow to brown clear liquid[1][2]
Molecular Formula C₁₁H₁₂
Molecular Weight 144.22 g/mol [1]
Flash Point 67 °C (153 °F)[1][2]
Specific Gravity (20/20) 0.91[1][2]
Refractive Index 1.53[1][2]
Storage Temperature Room temperature (Recommended in a cool and dark place, <15°C)[1][2]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing
Storage and Transport Well-ventilated chemical storage areaNitrile or neoprene glovesSafety glassesStandard lab coat
Weighing and Aliquoting Chemical fume hood or ventilated balance enclosureNitrile or neoprene glovesSafety goggles or a face shield worn over safety glassesChemical-resistant apron over a lab coat
Reaction Setup and Execution Chemical fume hoodNitrile or neoprene gloves (consider double-gloving for extended operations)Safety goggles and a face shieldChemical-resistant apron or a chemical splash suit over a lab coat
Work-up and Purification Chemical fume hoodNitrile or neoprene glovesSafety goggles and a face shieldChemical-resistant apron or a chemical splash suit over a lab coat
Waste Disposal Chemical fume hoodHeavy-duty nitrile or butyl rubber glovesSafety goggles and a face shieldChemical-resistant apron or a chemical splash suit over a lab coat
Experimental Protocols: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that a compatible fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) is readily accessible.[2]

  • Conduct all weighing and transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as outlined in the table above.

  • Use a clean, dry, and compatible container (e.g., glass) for weighing.

  • Ensure all containers are properly labeled with the chemical name and associated hazards.

2. Reaction Setup and Transfer:

  • When setting up a reaction, ensure all glassware is free from contaminants and is appropriate for the intended use.

  • Transfer the chemical using a glass pipette or a syringe with a compatible needle. Avoid using plastic transfer pipettes as their compatibility with the solvent is not guaranteed.

  • Perform all transfers slowly and carefully to avoid splashing.

  • Ensure the reaction vessel is securely clamped and positioned within the chemical fume hood.

3. First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[5] Get medical attention immediately.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4. Spill and Leak Procedures:

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binders).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

  • Ensure adequate ventilation during cleanup.

5. Disposal Plan:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[1][2][4]

  • Collect all liquid waste in a clearly labeled, sealed, and compatible waste container.

  • Contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) should be collected in a separate, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Experimental Protocol B Verify Availability of Emergency Equipment A->B C Don Appropriate PPE B->C D Weighing and Aliquoting C->D E Reaction Setup and Execution D->E F Work-up and Purification E->F G Decontaminate Glassware and Work Area F->G H Segregate and Label Hazardous Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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1-Ethynyl-4-propylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.